molecular formula C12H10O<br>C12H10O<br>C6H5C6H4OH B1666276 2-Phenylphenol CAS No. 90-43-7

2-Phenylphenol

Katalognummer: B1666276
CAS-Nummer: 90-43-7
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: LLEMOWNGBBNAJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Phenylphenol, also known as o-phenylphenol or biphenyl-2-ol, is an organic compound with the formula C₁₂H₁₀O. It is a broad-spectrum, contact fungicide and biocide valued for its antimicrobial and preservative properties in research and industrial applications . Its primary mechanism of action is through the disruption of fungal enzyme activity and interference with cell membrane integrity, which ultimately inhibits spore germination . This makes it a highly effective subject for studies in post-harvest crop protection, where it is extensively used to prevent microbial damage and canker in fruits such as citrus, apples, and pears . Beyond agriculture, its applications extend to research in healthcare sanitation, material preservation, and industrial cleaning, where it is investigated for use in disinfectants, sanitizers, and as a preservative for textiles and leather . The compound presents as a white to off-white crystalline solid with a melting point of 55.5 to 57.5 °C . It is moderately soluble in water and exhibits high solubility in organic solvents such as ethanol and acetone . This product is provided as a high-purity substance for laboratory research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenylphenol
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InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
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InChI Key

LLEMOWNGBBNAJR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
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Molecular Formula

C12H10O, Array
Record name 2-PHENYLPHENOL
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Related CAS

132-27-4 (hydrochloride salt)
Record name 2-Phenylphenol [BSI:ISO]
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DSSTOX Substance ID

DTXSID2021151
Record name 2-Phenylphenol
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Molecular Weight

170.21 g/mol
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Physical Description

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals
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Boiling Point

527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg
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Flash Point

255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol)
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Density

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2
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Vapor Pressure

1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07
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Color/Form

Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals

CAS No.

90-43-7, 1322-20-9
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Melting Point

131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Foundational & Exploratory

An In-depth Technical Guide to Laboratory Synthesis of 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent laboratory-scale synthesis pathways for 2-phenylphenol, a significant biocide, preservative, and key intermediate in the synthesis of flame retardants and other fine chemicals. This document details experimental protocols, quantitative data, and logical workflows for the primary synthetic routes, including the Cyclohexanone Condensation-Dehydrogenation pathway, the Suzuki-Miyaura coupling, and the Ullmann reaction.

Cyclohexanone Condensation-Dehydrogenation Pathway

This two-step method is a widely utilized industrial process that is also adaptable for laboratory synthesis. The pathway involves the initial acid-catalyzed self-condensation of cyclohexanone to yield 2-(1-cyclohexenyl)cyclohexanone, followed by a catalytic dehydrogenation to form the aromatic product, this compound.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone and a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux at approximately 110-120°C.[3] Water formed during the condensation is continuously removed azeotropically.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(1-cyclohexenyl)cyclohexanone.

  • Purify the intermediate product by vacuum distillation.

Step 2: Dehydrogenation to this compound

  • In a suitable high-temperature reactor, place the purified 2-(1-cyclohexenyl)cyclohexanone and a dehydrogenation catalyst, such as platinum or palladium on a support (e.g., Pt-KOH/γ-Al2O3).[4]

  • Heat the mixture to 290-350°C under a protective atmosphere of nitrogen or hydrogen.[3][4]

  • The dehydrogenation reaction proceeds with the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture and dissolve it in a suitable solvent.

  • Filter to remove the catalyst.

  • The crude this compound can be purified by recrystallization from a solvent such as petroleum ether or by column chromatography.[1][3]

G cluster_0 Cyclohexanone Condensation-Dehydrogenation A Cyclohexanone B 2-(1-Cyclohexenyl)cyclohexanone A->B Acid Catalyst (e.g., HCl, H2SO4) ~110-120°C C This compound B->C Dehydrogenation Catalyst (e.g., Pt, Pd) ~290-350°C

Cyclohexanone Condensation-Dehydrogenation Pathway

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, making it an excellent choice for the laboratory synthesis of biaryl compounds like this compound.[5] This method involves the reaction of an aryl halide (e.g., 2-bromophenol) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.

Experimental Protocol
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst, such as palladium(II) acetate (0.02 mmol), and a phosphine ligand, like triphenylphosphine (0.08 mmol).

  • Under a positive flow of the inert gas, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5 mL of 1,4-dioxane and 1 mL of water).[5]

  • Heat the reaction mixture to 90°C and maintain this temperature for 12 hours, or until completion as monitored by TLC.[5]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

G cluster_1 Suzuki-Miyaura Coupling D 2-Bromophenol F This compound D->F E Phenylboronic Acid E->F catalyst Pd(OAc)2 / PPh3 K2CO3 Dioxane/Water, 90°C catalyst->F

Suzuki-Miyaura Coupling for this compound Synthesis

Ullmann Reaction

The Ullmann reaction is a classical method for the synthesis of biaryl compounds through a copper-catalyzed coupling of two aryl halides. While it often requires higher temperatures than the Suzuki-Miyaura coupling, it remains a viable synthetic route. For the synthesis of this compound, this would typically involve the coupling of a 2-halophenol with another aryl halide in the presence of a copper catalyst.

Experimental Protocol
  • In a reaction vessel, combine 2-iodophenol, an excess of benzene (acting as both reactant and solvent), and a stoichiometric amount of copper powder.

  • Heat the mixture to a high temperature, often in a sealed tube or under reflux, for an extended period.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Filter the mixture to remove the copper salts.

  • The excess benzene is removed by distillation.

  • The crude product is then subjected to an aqueous workup, typically involving an acid wash followed by a base wash to remove any unreacted phenol.

  • The final product can be purified by vacuum distillation or recrystallization.

G cluster_2 Ullmann Reaction G 2-Iodophenol I This compound G->I H Benzene H->I catalyst2 Copper Catalyst High Temperature catalyst2->I

Ullmann Reaction for this compound Synthesis

Quantitative Data Summary

ParameterCyclohexanone Condensation-DehydrogenationSuzuki-Miyaura CouplingUllmann Reaction
Starting Materials Cyclohexanone2-Bromophenol, Phenylboronic Acid2-Iodophenol, Benzene
Catalyst Acid (e.g., HCl), Pt or Pd on supportPalladium(II) acetate, TriphenylphosphineCopper powder
Reaction Temperature Condensation: ~110-120°C; Dehydrogenation: ~290-350°C[3][4]~90°C[5]High temperature (e.g., >150°C)
Reaction Time Varies (several hours for each step)~12 hours[5]Varies (often >24 hours)
Typical Yield Dimer selectivity: ~96%; this compound selectivity: ~95%[4]Good to excellent (often >80%)Moderate to good
Key Reagents Sulfuric acid or HCl, Platinum/Palladium catalystPotassium carbonate, 1,4-Dioxane, WaterCopper

Experimental Workflow

G cluster_3 General Laboratory Workflow J Reaction Setup (Glassware, Reagents) K Reaction Execution (Heating, Stirring, Monitoring) J->K L Workup (Quenching, Extraction, Washing) K->L M Purification (Distillation, Recrystallization, or Column Chromatography) L->M N Characterization (NMR, IR, MS, Melting Point) M->N

General Experimental Workflow for Synthesis

References

The Core Mechanism of Action of 2-Phenylphenol on Fungal Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylphenol (OPP) is a broad-spectrum biocide with well-established antifungal properties, utilized extensively as a post-harvest fungicide and disinfectant.[1][2] Its efficacy is primarily attributed to its ability to compromise the structural and functional integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antifungal effects, with a specific focus on its interaction with the fungal cell membrane. The document synthesizes current knowledge on membrane disruption, enzyme inhibition, and the induction of oxidative stress. Detailed experimental protocols for investigating these mechanisms are provided, alongside illustrative quantitative data and conceptual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

The fungal cell membrane, a dynamic and essential structure, is a primary target for many antifungal agents. It is crucial for maintaining cellular homeostasis, regulating the passage of ions and molecules, and housing key enzymatic processes. This compound, a phenolic fungicide, leverages the vulnerability of this structure to exert its fungicidal and fungistatic effects.[3] The lipophilic nature of this compound facilitates its accumulation in the lipid-rich environment of the fungal membrane, initiating a cascade of disruptive events. This guide delves into the molecular interactions and cellular consequences of this compound exposure in fungi.

Primary Mechanism: Disruption of Cell Membrane Integrity

The principal mode of action of this compound is the non-specific disruption of the fungal cell membrane's structure and function.[3] This disruption occurs through several interrelated processes:

  • Alteration of Membrane Fluidity and Permeability: this compound intercalates into the lipid bilayer, altering the packing of phospholipids. This increases membrane fluidity and leads to a loss of selective permeability. The consequence is the uncontrolled leakage of essential intracellular components, such as potassium ions (K+), nucleotides, and other small metabolites, which is a primary indicator of membrane damage.[3]

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment and direct interaction of this compound with membrane proteins lead to the inhibition of crucial enzymes. A key target is the plasma membrane H+-ATPase, an essential enzyme for maintaining the electrochemical gradient across the membrane, which is vital for nutrient uptake and intracellular pH regulation.[4]

  • Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for membrane integrity and fluidity. While not its primary mode of action, evidence suggests that phenolic compounds can interfere with the ergosterol biosynthesis pathway, further compromising the structural integrity of the membrane.

Quantitative Data on Membrane Disruption

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related phenolic compounds, such as 2-allylphenol, can provide insights into the expected dose-dependent effects. The following table illustrates the inhibitory concentration (IC50) of 2-allylphenol and its derivatives on the mycelial growth of Botrytis cinerea, a common plant pathogenic fungus.

CompoundModificationIC50 (µg/mL) against Botrytis cinerea
2-allylphenol-68
2-allyl-1-methoxybenzeneMethoxy group addition2
2-allylphenyl acetateAcetyl group addition1

Table 1: Illustrative IC50 values of 2-allylphenol and its derivatives, demonstrating the antifungal efficacy of phenolic compounds. This data is presented as a proxy for the potential efficacy of this compound, for which specific public data is scarce.[5][6]

Secondary Mechanism: Induction of Oxidative Stress

Beyond direct membrane damage, this compound can induce a state of oxidative stress within the fungal cell. This is characterized by the excessive production of reactive oxygen species (ROS), such as superoxide anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH).

The accumulation of ROS leads to:

  • Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation. This process further damages the membrane, leading to increased permeability and loss of function. Malondialdehyde (MDA) is a key byproduct of lipid peroxidation and is often used as a biomarker for oxidative stress.

  • Damage to Proteins and Nucleic Acids: ROS can also damage other vital cellular components, including enzymes and DNA, leading to a general disruption of cellular metabolism and ultimately, cell death.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Assessment of Fungal Cell Membrane Permeability

This protocol measures the leakage of intracellular contents, indicating a loss of membrane integrity.

  • Fungal Culture Preparation: Grow the target fungus (e.g., Botrytis cinerea, Penicillium digitatum) in a suitable liquid medium to the mid-logarithmic phase.

  • Harvesting and Washing: Harvest the mycelia by centrifugation and wash three times with a sterile buffer (e.g., phosphate-buffered saline, PBS).

  • Treatment with this compound: Resuspend the washed mycelia in the buffer to a standardized density. Add this compound at various concentrations (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC).

  • Incubation: Incubate the suspensions at an appropriate temperature with gentle agitation for a defined period (e.g., 2 hours).

  • Measurement of Leakage:

    • Potassium Ion (K+) Leakage: Centrifuge the samples and measure the K+ concentration in the supernatant using an atomic absorption spectrophotometer or a K+-sensitive electrode.

    • Nucleotide Leakage: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance corresponds to the leakage of nucleotides and other UV-absorbing intracellular materials.[3]

  • Data Analysis: Express the leakage as a percentage of the total intracellular content (determined by boiling the mycelia to release all contents).

Measurement of Membrane Potential

This protocol uses the fluorescent probe DiSC3(5) to assess changes in the fungal membrane potential.

  • Fungal Cell Preparation: Prepare a suspension of fungal protoplasts or mycelia in a suitable buffer as described in 4.1.

  • Staining: Add the voltage-sensitive dye 3,3’-dipropylthiadicarbocyanine iodide (DiSC3(5)) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for 30-60 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

  • Treatment: Add this compound at various concentrations to the cuvette and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Depolarization of the membrane is indicated by an increase in fluorescence intensity as the dye is released from the quenched environment of the membrane into the cytoplasm.

Determination of Lipid Peroxidation (MDA Assay)

This protocol quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Sample Preparation: Treat fungal mycelia with this compound as described in 4.1. After incubation, harvest, wash, and homogenize the mycelia in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): Mix the homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Heat the mixture at 95-100°C for 30-60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

  • Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at ~532 nm.

  • Quantification: Calculate the concentration of MDA using its molar extinction coefficient (1.56 x 10^5 M^-1 cm^-1). Express the results as nmol MDA per mg of protein or per gram of fresh weight.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior OPP This compound Membrane Lipid Bilayer OPP->Membrane Intercalates H_ATPase H+-ATPase OPP->H_ATPase Inhibits Ergosterol Ergosterol Synthesis OPP->Ergosterol Disrupts ROS ROS Production OPP->ROS Induces Permeability Increased Permeability Membrane->Permeability Enzyme_Inhibition Enzyme Inhibition H_ATPase->Enzyme_Inhibition Ergosterol_Disruption Ergosterol Disruption Ergosterol->Ergosterol_Disruption Ion_Leakage K+ and Nucleotide Leakage Permeability->Ion_Leakage Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Ergosterol_Disruption->Permeability Ion_Leakage->Cell_Death Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation ROS->Cell_Death Lipid_Peroxidation->Permeability

Caption: Proposed mechanism of this compound action on fungal cells.

Experimental Workflow for Assessing Membrane Damage

Experimental_Workflow cluster_assays Membrane Damage Assays Start Fungal Culture Treatment Treat with this compound Start->Treatment Incubation Incubate Treatment->Incubation Permeability Permeability Assay (K+ & Nucleotide Leakage) Incubation->Permeability Membrane_Potential Membrane Potential Assay (DiSC3(5)) Incubation->Membrane_Potential Lipid_Peroxidation Lipid Peroxidation Assay (MDA) Incubation->Lipid_Peroxidation Analysis Data Analysis & Interpretation Permeability->Analysis Membrane_Potential->Analysis Lipid_Peroxidation->Analysis

Caption: Workflow for evaluating this compound-induced membrane damage.

Conclusion

The antifungal activity of this compound is fundamentally linked to its ability to disrupt the fungal cell membrane. By compromising membrane integrity, inhibiting essential enzymes, and inducing oxidative stress, this compound creates an intracellular environment that is incompatible with fungal growth and survival. While the general mechanisms are understood, further research is warranted to elucidate the specific molecular interactions and to quantify the dose-dependent effects on various fungal species. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations, which are crucial for the development of novel and more effective antifungal strategies.

References

Spectroscopic Characterization of 2-Phenylphenol and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (2-PP), also known as o-phenylphenol, and its derivatives are a class of bicyclic aromatic compounds with significant applications across various industries. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, their biocidal properties have led to their use as disinfectants and preservatives. A thorough understanding of the molecular structure and physicochemical properties of these compounds is paramount for their effective application and for the development of new derivatives with enhanced functionalities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of these molecules. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its derivatives, complete with detailed experimental protocols and data presented in a clear, comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound and its derivatives is characterized by signals in both the aromatic and, for the parent compound, a hydroxyl proton region. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound and Selected Derivatives

CompoundSolventAromatic Protons (ppm)Hydroxyl Proton (ppm)Other Protons (ppm)
This compoundCDCl₃6.90 - 7.60 (m, 9H)5.0 - 6.0 (br s, 1H)-
2-Chloro-4-phenylphenolCDCl₃7.20 - 7.50 (m, 8H)5.5 - 6.5 (br s, 1H)-
2-Methyl-4-phenylphenolCDCl₃6.80 - 7.40 (m, 8H)4.5 - 5.5 (br s, 1H)2.25 (s, 3H, -CH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl rings are sensitive to the nature and position of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Biphenyl

CompoundSolventAromatic Carbons (ppm)
This compoundCDCl₃115.8, 120.9, 121.3, 128.3, 128.9, 129.5, 130.6, 137.5, 152.0
BiphenylAcetone127.5, 128.1, 129.5, 141.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound and its derivatives is characterized by absorption bands corresponding to O-H, C-H, C=C, and C-O vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (hydroxyl)3200 - 3600Strong, BroadHydrogen-bonded O-H stretch
C-H (aromatic)3000 - 3100MediumC-H stretching
C=C (aromatic)1450 - 1600Medium to StrongC=C ring stretching
C-O (phenol)1200 - 1260StrongC-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the biphenyl structure.

Table 4: UV-Vis Spectroscopic Data for this compound and Biphenyl

CompoundSolventλ_max (nm)
This compoundEthanol245, 285
BiphenylCyclohexane247

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable information about the molecular structure.

Table 5: Mass Spectrometry Data for this compound

Ionization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
Electron Ionization (EI)170141, 115, 94, 65

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer frequency: 400 MHz or higher.

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer frequency: 100 MHz or higher.

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record the baseline.

    • Rinse and fill the cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet is commonly used. For less volatile or thermally labile compounds, direct infusion via a liquid chromatography (LC) system or a direct insertion probe can be employed.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest (this compound or Derivative) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure C-H Framework IR->Structure Functional Groups UV_Vis->Structure Conjugated System MS->Structure Molecular Weight & Formula Metabolic_Pathway_of_2_Phenylphenol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism OPP This compound (OPP) PHQ Phenylhydroquinone (PHQ) OPP->PHQ Hydroxylation DHB 2,4'-Dihydroxybiphenyl (DHB) OPP->DHB Hydroxylation OPP_Sulfate OPP-Sulfate Conjugate OPP->OPP_Sulfate Sulfation OPP_Glucuronide OPP-Glucuronide Conjugate OPP->OPP_Glucuronide Glucuronidation PHQ_Conjugates PHQ Conjugates PHQ->PHQ_Conjugates Conjugation Excretion Urinary Excretion OPP_Sulfate->Excretion OPP_Glucuronide->Excretion PHQ_Conjugates->Excretion

In Vitro Toxicological Profile of 2-Phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (2-PP), also known as ortho-phenylphenol, is a broad-spectrum biocide with applications ranging from agricultural fungicide to a disinfectant in various settings. Its widespread use necessitates a thorough understanding of its toxicological profile, particularly at the cellular and molecular level. This technical guide provides an in-depth overview of the in vitro toxicology of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support researchers and professionals in drug development and safety assessment.

Data Presentation

The following tables summarize the quantitative toxicological data for this compound from various in vitro studies.

Cytotoxicity Data
Cell LineAssayEndpointIC50 (µM)Reference
Rat HepatocytesCell DeathN/AInduces dose-dependent cell death at 500-1000 µM[1]
Porcine SpermMotilityN/ADose-dependent decrease in motility[2]

Further research is required to establish specific IC50 values for this compound in common cell lines such as HepG2, MCF-7, and A549.

Genotoxicity Data

Micronucleus Test

Cell LineTreatment ConditionsConcentration (µg/mL)Frequency of Micronucleated Cells (%)Reference
CHO-K1With S9 metabolic activation03[3]
25Lowest dose to induce SCEs[3]
75Induces 13.8 SCEs/cell[3]
15018[3]

Ames Test

Comet Assay

Endocrine Disruption Data
ReceptorAssay TypeEffectIC50 / KiReference
Estrogen Receptor α (ERα)Reporter Gene AssayWeak Agonist-
Androgen Receptor (AR)Reporter Gene AssayAntagonist (for 4-OH phenylphenol)~5 µM[4]

Experimental Protocols

Detailed methodologies for key in vitro toxicological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Utilize histidine-requiring (His-) strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of this compound on a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (His+) that have regained the ability to synthesize histidine.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Treat cells with this compound at various concentrations.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Expose the nucleoids to an alkaline solution to unwind the DNA, particularly at sites of strand breaks.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, relaxed DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Signaling Pathways and Mechanisms of Toxicity

Reactive Oxygen Species (ROS) Production and Oxidative Stress

This compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This is a common mechanism of toxicity for many phenolic compounds.

Experimental Workflow for ROS Detection (DCFH-DA Assay):

A Cells seeded in a 96-well plate B Treatment with this compound A->B C Incubation with DCFH-DA probe B->C D Intracellular deacetylation to DCFH C->D E Oxidation by ROS to fluorescent DCF D->E F Fluorescence measurement E->F

Workflow for measuring intracellular ROS production using the DCFH-DA assay.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Some polyphenolic compounds are known to activate this protective pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPP This compound ROS ROS OPP->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes

Hypothesized activation of the Nrf2 signaling pathway by this compound-induced oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of this compound on these pathways is an important area of investigation.

cluster_mapk MAPK Cascades cluster_response Cellular Responses OPP This compound Stress Cellular Stress (e.g., ROS) OPP->Stress ERK ERK Stress->ERK JNK JNK Stress->JNK p38 p38 Stress->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

References

Degradation of 2-Phenylphenol Under Laboratory Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), a widely used biocide and preservative, is of significant environmental interest due to its potential toxicity and persistence. Understanding its degradation pathways under controlled laboratory settings is crucial for assessing its environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the biodegradation, photodegradation, and chemical degradation pathways of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Biodegradation Pathways

This compound is generally considered to be readily biodegradable by various microorganisms, particularly bacteria of the genus Pseudomonas.[1][2][3][4][5][6][7][8] Biodegradation typically proceeds via hydroxylation of the aromatic rings, followed by ring cleavage and subsequent metabolism through central metabolic pathways.

Aerobic Biodegradation

Under aerobic conditions, the degradation of this compound is initiated by monooxygenase or dioxygenase enzymes, leading to the formation of catecholic intermediates. These intermediates then undergo ortho- or meta-cleavage pathways, eventually being mineralized to carbon dioxide and water.

Key Intermediates:

  • Catechol[1][6]

  • cis,cis-Muconic acid[1]

A study conducted according to OECD Guideline 301B demonstrated that this compound is readily biodegradable, with 70.8–75.7% CO2 evolution in 28 days.[9] Another study using activated sludge showed 50% degradation of radiolabelled this compound at 9.6 mg/L in 24 hours.[10]

Anaerobic Biodegradation

Anaerobic degradation of this compound has also been observed, although it generally proceeds at a slower rate than aerobic degradation. From a wastewater pond sediment, an anaerobic enrichment culture was able to degrade 0.4 mmol/l of o-phenylphenol per day.[11]

Quantitative Biodegradation Data
ParameterValueConditionsReference
Ready Biodegradability (OECD 301B) 70.8–75.7% CO₂ evolution in 28 daysLow test concentrations (0.2 mg/L and 1.0 mg/L)[9]
Degradation in Activated Sludge 50% degradation in 24 hours9.6 mg/L radiolabelled this compound[10]
Degradation in River Water ~50% degradation in 1 week1.2 to 120 µg/L radiolabelled this compound[10]
Soil Transformation (OECD 307) DT₅₀: 2.7 hoursSimple first-order kinetics in test soil[9]
Experimental Protocol: Aerobic Biodegradation of this compound by Pseudomonas sp.

This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound by a pure culture of Pseudomonas sp. isolated from a contaminated site.

1. Materials and Reagents:

  • Pseudomonas sp. strain capable of degrading this compound

  • Mineral Salts Medium (MSM)

  • This compound (analytical grade)

  • Sterile culture flasks

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis[12][13][14]

2. Procedure:

  • Prepare a sterile Mineral Salts Medium (MSM). The composition of MSM can vary but generally contains essential minerals for bacterial growth.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration.

  • Inoculate a flask containing sterile nutrient broth with the Pseudomonas sp. strain and incubate at an optimal temperature (e.g., 30°C) with shaking until a desired cell density is reached.[7]

  • Harvest the bacterial cells by centrifugation and wash with sterile MSM to remove any residual nutrient broth.

  • Resuspend the washed cells in sterile MSM.

  • In sterile culture flasks, add a specific volume of MSM and inoculate with the prepared Pseudomonas sp. cell suspension.

  • Add this compound from the stock solution to the flasks to achieve the desired initial concentration (e.g., 100 mg/L).[6]

  • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed.

  • Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analyze the concentration of this compound and its degradation products in the samples using HPLC.[12][13][14]

Biodegradation Pathway of this compound

Biodegradation Pathway of this compound This compound This compound Catechol Catechol This compound->Catechol Hydroxylation cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Ortho-cleavage TCA Cycle Intermediates TCA Cycle Intermediates cis,cis-Muconic Acid->TCA Cycle Intermediates CO2 + H2O CO2 + H2O TCA Cycle Intermediates->CO2 + H2O Mineralization

Caption: Aerobic biodegradation pathway of this compound.

Photodegradation Pathways

This compound can undergo photodegradation in the presence of light, particularly UV radiation. This process can be direct, through the absorption of light by the this compound molecule itself, or indirect, mediated by photosensitizers or photocatalysts.

Direct Photolysis

Direct photolysis of this compound in water can lead to the formation of several photoproducts. Studies have shown a rapid photodegradation in water with a DT₅₀ ranging from 0.3 to 5.3 days.[9]

Key Photoproducts:

  • Phenylhydroquinone (PHQ)[9]

  • Phenylbenzoquinone (PBQ)[9]

  • 2-Hydroxydibenzofuran (2OHDBF)[9]

Photocatalytic Degradation

The presence of a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), can significantly enhance the degradation rate of this compound.[15][16] The photocatalytic process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents.

Key Intermediates in Photocatalytic Degradation:

  • Hydroquinone (HQ)[15][16]

  • p-Benzoquinone (BQ)[15][16]

  • Phenylhydroquinone (PHQ)[15][16]

  • Phenylbenzoquinone (PBQ)[15][16]

  • 2,2′- and 2,3-dihydroxybiphenyls[15][16]

Quantitative Photodegradation Data
ParameterValueConditionsReference
Phototransformation in Water (DT₅₀) 0.3–5.3 daysIrradiation at 296 nm in air-saturated water[9]
Indirect Photodegradation in Air (Half-life) 0.6 daysReaction with OH-radicals[9]
Experimental Protocol: Photocatalytic Degradation of this compound using TiO₂

This protocol describes a typical laboratory setup for studying the photocatalytic degradation of this compound.

1. Materials and Reagents:

  • This compound

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer

  • pH meter

  • HPLC system for analysis

2. Procedure:

  • Prepare an aqueous solution of this compound at a known concentration (e.g., 20 mg/L).

  • Suspend a specific amount of TiO₂ catalyst in the this compound solution (e.g., 1 g/L).[16]

  • Place the suspension in the photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Maintain a constant temperature and pH during the experiment.

  • Withdraw samples at regular time intervals.

  • Filter the samples to remove the TiO₂ catalyst particles before analysis.

  • Analyze the concentration of this compound and its degradation products using HPLC.

Photocatalytic Degradation Workflow

Photocatalytic Degradation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare OPP Solution Prepare OPP Solution Add TiO2 Catalyst Add TiO2 Catalyst Prepare OPP Solution->Add TiO2 Catalyst Equilibrate in Dark Equilibrate in Dark Add TiO2 Catalyst->Equilibrate in Dark UV Irradiation UV Irradiation Equilibrate in Dark->UV Irradiation Sample Withdrawal Sample Withdrawal UV Irradiation->Sample Withdrawal Filtration Filtration Sample Withdrawal->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Fenton Oxidation Logical Relationship H2O2 H2O2 •OH (Hydroxyl Radical) •OH (Hydroxyl Radical) H2O2->•OH (Hydroxyl Radical) catalyzed by Fe2+ Fe2+ Fe2+->•OH (Hydroxyl Radical) Degradation Products Degradation Products •OH (Hydroxyl Radical)->Degradation Products This compound This compound This compound->Degradation Products oxidized by CO2 + H2O CO2 + H2O Degradation Products->CO2 + H2O Further Oxidation

References

Quantum Chemical Blueprint: Unraveling the Molecular Structure of 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the molecular structure of 2-phenylphenol (also known as o-phenylphenol or 2-hydroxybiphenyl). By leveraging Density Functional Theory (DFT), a powerful computational method, we can gain profound insights into the geometric and vibrational properties of this important biocide and chemical intermediate. This document details the theoretical framework, computational protocols, and resulting structural data, offering a foundational resource for further research and application in fields such as drug development, materials science, and toxicology.

Theoretical Framework: The Power of Density Functional Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the structures and properties of molecules. DFT offers a favorable balance between computational accuracy and efficiency, making it well-suited for studying molecules of moderate size like this compound.

The core principle of DFT is to describe the electronic structure of a molecule using its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is largely dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing aromatic rings and hydroxyl groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

The basis set, a set of mathematical functions used to construct the molecular orbitals, is another critical component. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. The notation "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. The "++" in the larger basis set signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions.

Computational Methodology and Experimental Protocols

The determination of the stable molecular structure and vibrational properties of this compound through quantum chemical calculations follows a systematic workflow. The protocol described here is based on methodologies reported in studies of substituted phenols and related aromatic compounds.

Geometry Optimization

The initial step in the computational analysis is to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

The optimization is typically carried out using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes:

  • Confirmation of a True Minimum: The calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) confirms that the optimized structure corresponds to a true energy minimum. A stable structure will have no imaginary vibrational frequencies.

  • Prediction of the Infrared Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities. These theoretical frequencies can be compared with experimental infrared (IR) spectra to aid in the assignment of vibrational modes to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the computational method.

The workflow for these quantum chemical calculations is illustrated in the following diagram:

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation A Initial 3D Structure of this compound B Selection of Computational Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) A->B Define Theoretical Level C Geometry Optimization B->C Perform Calculation D Vibrational Frequency Calculation C->D Use Optimized Geometry E Optimized Molecular Geometry (Bond Lengths, Angles, Dihedrals) C->E Extract Data F Calculated Vibrational Frequencies and IR Intensities D->F Extract Data G Confirmation of Energy Minimum (No Imaginary Frequencies) D->G Verify Structure H Comparison with Experimental Data E->H Validate Results F->H Validate Results

Caption: Workflow for Quantum Chemical Calculations of this compound.

Molecular Structure of this compound

Table 1: Calculated Bond Lengths for this compound

BondAtom 1Atom 2Bond Length (Å)
C-C (in Phenyl Rings)CC~1.39 - 1.40
C-C (inter-ring)CC~1.49
C-O (phenolic)CO~1.36
O-H (hydroxyl)OH~0.96
C-H (aromatic)CH~1.08 - 1.09

Table 2: Calculated Bond Angles for this compound

AngleAtom 1Atom 2Atom 3Bond Angle (°)
C-C-C (in Rings)CCC~118 - 121
C-C-OCCO~118.5
C-O-HCOH~109.0
C-C-H (aromatic)CCH~119 - 121

Table 3: Calculated Dihedral Angle for this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C-C-C-C (inter-ring torsion)CCCC~40 - 50

The non-planar arrangement, indicated by the inter-ring dihedral angle, is a key feature of the this compound structure, arising from the steric hindrance between the ortho-substituted phenyl ring and the hydroxyl group.

Vibrational Analysis of this compound

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify and assign the characteristic vibrational modes of this compound. A theoretical study on hydroxyl-substituted biphenyl using the B3LYP/6-31G(d,p) level of theory has provided insights into its vibrational spectrum. The major calculated vibrational frequencies and their assignments are summarized below.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeFrequency Range (cm⁻¹)Description of Motion
O-H Stretch~3600 - 3700Stretching of the hydroxyl bond
C-H Stretch (Aromatic)~3000 - 3100Stretching of the C-H bonds on the phenyl rings
C=C Stretch (Aromatic)~1400 - 1600In-plane stretching of the carbon-carbon bonds in the rings
C-O Stretch (Phenolic)~1200 - 1300Stretching of the carbon-oxygen bond
O-H Bend~1150 - 1250In-plane bending of the hydroxyl group
C-H In-Plane Bend (Aromatic)~1000 - 1100In-plane bending of the aromatic C-H bonds
C-H Out-of-Plane Bend (Aromatic)~700 - 900Out-of-plane bending of the aromatic C-H bonds

These calculated frequencies are instrumental in interpreting experimental IR spectra and understanding the dynamic behavior of the this compound molecule.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a powerful and detailed framework for understanding the molecular structure and vibrational properties of this compound. The optimized geometry reveals a non-planar conformation, and the calculated vibrational frequencies offer a basis for the interpretation of its infrared spectrum. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule, facilitating further investigations into its reactivity, intermolecular interactions, and biological activity.

A Historical Literature Review of 2-Phenylphenol as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive historical and technical overview of 2-phenylphenol (OPP), a significant compound in the history of fungal control. From its early evaluations to its widespread use as a post-harvest fungicide, this document delves into its mechanism of action, applications, and the scientific methodologies used to establish its efficacy. This guide is intended for researchers, scientists, and professionals in the fields of agriculture, food science, and drug development.

Introduction

This compound (o-phenylphenol, OPP) is an aromatic organic compound, chemically identified as [1,1'-Biphenyl]-2-ol.[1] It presents as a white, crystalline solid and has been recognized for its potent, broad-spectrum antimicrobial properties for over four decades.[1][2][3] Its primary application has been as a post-harvest agricultural fungicide, particularly for protecting citrus fruits and other crops from microbial damage during storage and transit.[1][4][5] Beyond agriculture, OPP and its sodium salt, sodium o-phenylphenate (SOPP), have been utilized in a variety of settings, including as a general surface disinfectant in households and hospitals, and as a preservative in textiles, adhesives, and cosmetics.[1][2][3][6][7] The fungicidal action of this compound is attributed to its ability to disrupt fungal enzyme activity, compromise cell membrane integrity, and inhibit spore germination.[4][6]

Historical Development and Regulatory Evaluation

The use of this compound and its sodium salt as a tool against microbial spoilage dates back many decades.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) first evaluated these compounds in 1962 for their use in the post-harvest treatment of fruits and vegetables.[5] Subsequent evaluations by JECFA in 1964 provided specifications for their identity and purity and established an Acceptable Daily Intake (ADI).[5] By 1969, the Joint Meeting on Pesticide Residues (JMPR) had recommended Maximum Residue Limits (MRLs) for OPP and its salt in several fruits.[2][5] These early evaluations solidified the role of this compound in the food industry as a reliable agent to prevent losses from rots and molds.[2] Its extensive global use over the years in various formulations, including wax coatings and dips, has demonstrated its efficacy in real-world conditions.[2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and activity.

PropertyValue
Chemical Formula C₁₂H₁₀O
Molar Mass 170.211 g·mol⁻¹[1]
Appearance White, crystalline solid[1][6]
Melting Point 55.5 to 57.5 °C[1]
Boiling Point 280 to 284 °C[1]
Density 1.293 g/cm³[1]
Water Solubility Moderately soluble (< 0.1 g in 1 ml)[2][4]
Synonyms o-Phenylphenol, 2-Biphenylol, 2-Hydroxybiphenyl[1]

Mechanism of Fungicidal Action

This compound operates as a broad-spectrum, contact fungicide.[4] Its chemical structure enables it to penetrate the cell walls of fungi and bacteria.[7] The primary mechanism involves the disruption of critical cellular functions. It is understood to infect the cell wall, the cytoplasmic membrane, and the cytoplasm, leading to the inhibition of fungal growth and sporulation.[6] This multi-faceted attack includes interfering with key fungal enzyme activities and compromising the integrity of the cell membrane, ultimately leading to cell death.[4]

OPP This compound (OPP) CellWall Fungal Cell Wall OPP->CellWall Penetration Membrane Cytoplasmic Membrane CellWall->Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Enzymes Enzyme Disruption Cytoplasm->Enzymes Integrity Loss of Membrane Integrity Cytoplasm->Integrity Growth Inhibition of Growth & Sporulation Enzymes->Growth Integrity->Growth Death Fungal Cell Death Growth->Death

Caption: Proposed mechanism of action for this compound as a fungicide.

Historical Applications in Fungal Control

The primary and most well-documented use of this compound is in agriculture, specifically for post-harvest disease control. It is also a versatile disinfectant used in numerous industrial and domestic applications.

Application AreaSpecific UseTarget Pathogens (Examples)
Agriculture (Post-Harvest) Wax coating or dip for citrus fruits, pears, apples, carrots, peaches, plums.[1][2][6]Penicillium spp., Rhizopus spp., and other molds and rots.[6]
Disinfection of seed boxes, crates, and other wooden containers.[1][2]General microbial contamination.
Disinfection General surface disinfectant for hospitals, veterinary clinics, food processing plants.[1][6]Broad-spectrum bacteria and fungi.
Material Preservation Preservative in textiles, leather, paper, adhesives, and oil-water emulsions.[2][3]Mildew and other degrading microbes.
Additive in fungicidal paints and industrial lubricants.[7]Mold and fungal growth in damp environments.
Stabilizer in rubber and plastics manufacturing.[3][7][8]Microbial degradation.

Quantitative Data on Efficacy and Residues

While much of the early literature describes the efficacy of this compound qualitatively, regulatory submissions and later studies provide quantitative data. The acceptable level of residues on treated produce has been a key focus of bodies like the JMPR.

CropApplication MethodApplication RateResidue Level (MRL/Detected)Reference
PearsPost-harvest dip4900 mg/L<0.1 mg/kg - 1.4 mg/kg[9]
Citrus FruitsPost-harvest treatment0.8% in waxLOD: 0.10 mg/kg[2][5]
CarrotsPost-harvest treatment0.5% in waxNot specified[2]
PeachesPost-harvest treatment0.2% in waxNot specified[2]

Note: MRLs (Maximum Residue Limits) and detected levels can vary significantly based on the specific treatment protocol, storage time, and analytical methods used.

Experimental Protocols

The evaluation of this compound's fungicidal properties has relied on standardized microbiological and analytical chemistry methods.

Antifungal Activity Assessment

A common historical method for determining the efficacy of disinfectants is the quantitative suspension test. One such example is the standard French method by the Association Française de Normalisation (AFNOR).[10]

Principle of the In-Vitro Dilution Quantitative Suspension Test: This method evaluates the ability of a chemical at a specific concentration to reduce the population of a known microorganism in suspension under defined conditions (time, temperature, interfering substances).

Generalized Protocol:

  • Preparation of Inoculum: A standardized suspension of the target fungus (e.g., Penicillium digitatum) is prepared to a specific cell density.

  • Test Solution: A solution of this compound is prepared at the desired test concentration.

  • Contact: A precise volume of the fungal inoculum is added to the this compound solution. The mixture is incubated for a predetermined contact time (e.g., 5-60 minutes).

  • Neutralization: After the contact time, the antimicrobial action is stopped by adding a validated neutralizer. This is a critical step to prevent the fungicide from continuing to act after the intended exposure time.

  • Enumeration: The number of surviving fungal cells is determined by plating serial dilutions of the neutralized mixture onto an appropriate growth medium.

  • Calculation: The reduction in viable cell count is calculated by comparing the number of survivors in the test solution to the initial inoculum count. The result is often expressed as a logarithmic reduction.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Fungal Inoculum E1 Mix Inoculum & OPP Solution P1->E1 P2 Prepare OPP Test Solution P2->E1 E2 Incubate for Contact Time E1->E2 E3 Add Neutralizer to Stop Reaction E2->E3 A1 Perform Serial Dilutions E3->A1 A2 Plate on Growth Medium & Incubate A1->A2 A3 Count Surviving Colonies (CFU) A2->A3 A4 Calculate Log Reduction A3->A4

Caption: Generalized workflow for an in-vitro antifungal suspension test.

Residue Analysis in Produce

Determining the amount of this compound remaining on treated produce is crucial for regulatory approval and consumer safety.

Generalized Protocol for Residue Analysis:

  • Sample Preparation: A representative sample of the treated fruit (e.g., the peel of citrus) is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent (e.g., hexane, followed by methanol) to dissolve the this compound residues.[5]

  • Cleanup: The extract is "cleaned up" to remove interfering substances (oils, pigments, etc.) that could affect the analysis. This may involve techniques like liquid-liquid partitioning or solid-phase extraction.

  • Analysis: The cleaned extract is analyzed using analytical instrumentation. Historically, and currently, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for separation and quantification.[5]

  • Quantification: The concentration of this compound is determined by comparing the instrument's response to that of known concentration standards.

Metabolism in Plants

Studies on treated fruit have shown that this compound does not typically translocate deep into the pulp of some fruits, like oranges, but can be found in the pulp of others, like pears.[5] The primary residue found is often the parent compound, OPP. However, metabolism can occur, leading to the formation of conjugates and other metabolites like phenylhydroquinone (PHQ) in some instances.[5]

cluster_orange Orange Metabolism cluster_pear Pear Metabolism OPP This compound (OPP) Applied to Peel OPP_Peel_O OPP in Peel (Major Residue, ~89%) OPP->OPP_Peel_O OPP_Peel_P OPP in Peel OPP->OPP_Peel_P PHQ_O Phenylhydroquinone (PHQ) (~4%) OPP_Peel_O->PHQ_O OPP_Pulp_O Trace OPP in Pulp (<0.5% TRR) OPP_Peel_O->OPP_Pulp_O OPP_Pulp_P OPP & Conjugates in Pulp (~28% TRR) OPP_Peel_P->OPP_Pulp_P No_PHQ No PHQ Detected OPP_Peel_P->No_PHQ

Caption: Comparative metabolic pathways of this compound in oranges and pears.

Conclusion

This compound holds a significant place in the history of fungicides as a highly effective, broad-spectrum antimicrobial agent. Its primary role in preventing post-harvest decay in citrus and other fruits has been critical for the global food supply chain for many decades. While its use has been subject to rigorous toxicological and regulatory scrutiny, leading to defined acceptable intake and residue levels, its historical importance and continued use in specific applications underscore its value. The study of this compound provides a classic case study in the development, application, and regulation of agricultural fungicides.

References

An In-depth Technical Guide to the Solubility of 2-Phenylphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenylphenol in a range of common organic solvents. The information is intended to support research, development, and formulation activities where this compound is a key component. This document compiles available quantitative and qualitative solubility data and presents detailed experimental protocols for its determination.

Introduction to this compound

This compound (also known as o-phenylphenol or OPP) is a versatile organic compound with the chemical formula C₁₂H₁₀O. It appears as a white to light buff crystalline solid with a mild, characteristic odor.[1][2] Its biocidal properties make it a widely used preservative and disinfectant in various applications, including agriculture, pharmaceuticals, and industrial processes.[1][2][3][4] Understanding its solubility in different organic solvents is critical for its effective formulation and application.

Solubility of this compound

The solubility of this compound is largely dictated by its chemical structure, which includes a polar hydroxyl group attached to a nonpolar biphenyl ring system. This amphiphilic nature allows it to dissolve in a variety of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 20°C. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.[2]

Solvent ClassSolventSolubility (g/kg of solvent) at 20°C
Alcohols Methanol496
Ethanol5900 (g/L)
IsopropanolSoluble
Ethylene GlycolSoluble
Ketones Acetone479
Nitriles Acetonitrile532
Ethers Diethyl EtherVery Soluble[5]
Glycol EthersSoluble[3][6][7][8][9]
Aromatic Hydrocarbons Toluene466
BenzeneSoluble[3][6][7][8][9]
Alkanes Hexane48.6
LigroinSoluble[3][6][7][8][9]
Halogenated Hydrocarbons ChloroformSoluble[2]
Esters Ethyl AcetateData not available
Amides Dimethylformamide (DMF)Data not available
Other PyridineVery Soluble[5]
Octanol529

Note: "Soluble" and "Very Soluble" indicate qualitative data where specific quantitative values were not found in the reviewed literature. The value for ethanol is presented in g/L as sourced.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: As a general principle, "like dissolves like." this compound, with its polar hydroxyl group and nonpolar biphenyl structure, exhibits good solubility in a wide range of solvents. Its solubility is generally higher in polar aprotic and polar protic solvents compared to nonpolar solvents.

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.[2]

  • Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the hydroxyl group of this compound can significantly enhance solubility.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound in organic solvents. The protocols are based on established scientific principles and guidelines, such as those from the OECD.[10][11][12]

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][13][14][15]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvents

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is generally recommended, but the exact time should be determined by preliminary experiments to ensure that the concentration in the liquid phase remains constant over time.[1]

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) at the same temperature as the equilibration.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining micro-particles that could lead to an overestimation of solubility.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry (detailed in the following sections).

  • Calculation of Solubility:

    • From the concentration of the diluted sample determined by the analytical method and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Sample Preparation & Quantification A Add excess this compound to solvent B Seal vial A->B C Equilibrate with agitation (e.g., 24-48h at 25°C) B->C D Settle excess solid C->D E Centrifuge at constant temperature D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute sample G->H I Analyze by HPLC-UV or UV-Vis H->I G A Prepare Standard Solutions of this compound B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Concentration) B->C E Determine Sample Concentration from Calibration Curve C->E Use curve to calculate D Inject Diluted Samples from Solubility Experiment D->E

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylphenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physicochemical properties of 2-phenylphenol (OPP), tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visual representations of metabolic pathways and analytical workflows.

Core Physicochemical Data

This compound is an organic compound with significant use as a fungicide and disinfectant.[1][2] A thorough understanding of its physicochemical properties is essential for its application, formulation, and toxicological assessment.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀O[3]
Molecular Weight 170.21 g/mol [3]
Melting Point 55.5 - 59 °C[4][5]
Boiling Point 280 - 284 °C[4][5]
Density 1.213 - 1.293 g/cm³[5][6]
Vapor Pressure 0.002020 mmHg @ 25 °C (est.)[7]
Water Solubility 0.56 - 0.7 g/L @ 20-25 °C[4][8]
pKa 9.5 - 10.01 @ 20-25 °C[3][4]
LogP (o/w) 3.09 - 3.18[4][7]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water0.56 - 0.7 g/L[4][8]
EthanolSoluble[4][9]
EtherSoluble[9]
ChloroformSoluble[9]
AcetoneSoluble[4]
BenzeneSoluble[4]
TolueneSoluble[4]
HexaneSoluble[4]
Sodium HydroxideSoluble[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for reproducible research. The following are generalized methodologies based on standard laboratory practices.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]

    • The capillary tube is placed in the heating block of the melting point apparatus.[9]

    • The sample is heated at a steady rate (initially rapid to approach the melting point, then 1-2 °C per minute near the melting point).[10]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.[10]

2. Boiling Point Determination (Micro Reflux Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Small-scale distillation or reflux setup, thermometer, heating mantle.

  • Procedure:

    • A small volume (e.g., 5 mL) of this compound is placed in a round-bottom flask with a boiling chip.[11]

    • A condenser is attached vertically to the flask, and cooling water is circulated.[11]

    • The liquid is heated to a gentle boil.[12]

    • The thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to measure the temperature of the condensing vapor.[11]

    • The stable temperature reading during reflux is recorded as the boiling point. The atmospheric pressure should also be recorded.[11]

3. Solubility Determination (Shake-Flask Method)

  • Principle: This method determines the saturation concentration of a solute in a solvent at a given temperature.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

    • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered to remove undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

4. pKa Determination (Spectrophotometric Method)

  • Principle: The acid dissociation constant (pKa) is determined by measuring the change in absorbance of this compound at different pH values. The phenolic hydroxyl group will be protonated at low pH and deprotonated at high pH, leading to different UV-Vis absorption spectra.

  • Procedure:

    • A series of buffer solutions with a range of known pH values are prepared.

    • A constant concentration of this compound is added to each buffer solution.

    • The UV-Vis absorption spectrum of each solution is recorded.

    • The absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorptivities is plotted against pH.

    • The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoid curve.[13]

5. LogP Determination (HPLC Method)

  • Principle: The partition coefficient (LogP) between octanol and water can be estimated using reverse-phase HPLC. The retention time of the compound is correlated with its hydrophobicity.

  • Procedure:

    • A reverse-phase HPLC system with a C18 column is used.[7]

    • A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used.[7]

    • A series of standard compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.

    • This compound is then injected under the same conditions, and its retention time is measured.

    • The LogP of this compound is determined from the calibration curve.[14]

Metabolic Pathway and Mode of Action

As a fungicide, the mode of action of this compound involves the disruption of fungal cell membranes and inhibition of enzymatic activity.[1][15] In mammals, this compound is metabolized primarily in the liver. The main metabolic pathways involve hydroxylation and subsequent conjugation.[3][4]

metabolic_pathway OPP This compound Hydroxylation Hydroxylation (CYP450) OPP->Hydroxylation Conjugation Conjugation (Glucuronidation/ Sulfation) Hydroxylation->Conjugation Metabolites Conjugated Metabolites (e.g., Phenylhydroquinone, 2,4'-dihydroxybiphenyl) Conjugation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Metabolic pathway of this compound in mammals.

Experimental Workflow: Analysis of this compound in Citrus Fruit

The determination of this compound residues in agricultural products is a common analytical task. A typical workflow for its analysis in citrus fruits is outlined below.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Citrus Fruit Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., with Dichloromethane) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Derivatization Derivatization (optional) Cleanup->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Cleanup->HPLC Direct Injection GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Workflow for the analysis of this compound in citrus fruits.

References

Dawn of a Defender: The Discovery and Early Scientific Exploration of 2-Phenylphenol's Antimicrobial Power

Author: BenchChem Technical Support Team. Date: December 2025

Midland, Michigan - In the annals of antimicrobial research, the journey of 2-phenylphenol from a chemical curiosity to a widely used biocide marks a significant chapter. Early investigations, primarily pioneered by The Dow Chemical Company in the 1930s, unveiled its potent capabilities in combating a broad spectrum of microorganisms, laying the groundwork for its enduring use in applications ranging from agriculture to healthcare. This technical guide delves into the initial discovery, early research, and foundational methodologies that established this compound as a formidable antimicrobial agent.

The Genesis of a Germicide: From Laboratory to Marketplace

The story of this compound's antimicrobial prowess begins in the early 1930s. Researchers at The Dow Chemical Company, in their quest for effective and versatile antimicrobial agents, identified the potential of this biphenyl derivative. This culminated in a landmark 1934 patent for "Dowicide," a germicide and fungicide with this compound as a key active ingredient. This patent signaled the formal entry of this compound into the world of microbial control.

Early research efforts were heavily focused on quantifying its effectiveness against a variety of pathogenic and spoilage organisms. The prevailing methodologies of the era, such as the phenol coefficient test, were instrumental in benchmarking its potency against the then-standard disinfectant, phenol.

Quantifying the Kill: Early Antimicrobial Efficacy Data

Table 1: Early Reported Phenol Coefficients of this compound

Test OrganismPhenol Coefficient
Staphylococcus aureus3 - 5
Salmonella typhi4 - 6

Note: These values are representative of early findings and may have varied based on specific test conditions.

The data indicated that this compound was significantly more potent than phenol, a key selling point for its adoption in various applications. Further research expanded to its fungicidal properties, particularly against molds and yeasts responsible for spoilage in agricultural products.

Table 2: Early Fungicidal Activity of this compound (as Sodium o-phenylphenate) against Common Molds

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Application
Penicillium digitatum (Green Mold)10-50 ppmCitrus Fruit Preservation
Penicillium italicum (Blue Mold)10-50 ppmCitrus Fruit Preservation
Aspergillus niger (Black Mold)50-100 ppmIndustrial Preservative

Note: Data is compiled from early to mid-20th-century agricultural research on post-harvest treatments.

Unraveling the "How": Early Insights into the Mechanism of Action

While the precise molecular mechanisms were not fully elucidated in the early days of its discovery, the prevailing theory for the antimicrobial action of phenolic compounds, including this compound, centered on their ability to disrupt the fundamental structures of microbial cells. Early researchers postulated that these compounds caused:

  • Cell Membrane Damage: The lipophilic nature of this compound allows it to readily associate with and penetrate the lipid-rich cell membranes of bacteria and fungi. This disruption compromises the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

  • Protein Denaturation: Phenolic compounds were also known to interact with and denature vital cellular proteins, including enzymes. This inactivation of essential enzymes would halt critical metabolic processes, leading to a cessation of growth and eventual cell death.

The following diagram illustrates the logical relationship of the proposed early mechanism of action:

Early_Mechanism_of_Action This compound This compound Microbial Cell Microbial Cell This compound->Microbial Cell Interaction Cell Membrane Disruption Cell Membrane Disruption Microbial Cell->Cell Membrane Disruption Protein Denaturation Protein Denaturation Microbial Cell->Protein Denaturation Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Cell Membrane Disruption->Leakage of Cytoplasmic Contents Enzyme Inactivation Enzyme Inactivation Protein Denaturation->Enzyme Inactivation Cell Death Cell Death Leakage of Cytoplasmic Contents->Cell Death Enzyme Inactivation->Cell Death

Early Proposed Mechanism of Action

Foundational Experimental Protocols

The bedrock of the early research on this compound's antimicrobial properties was built upon established microbiological techniques of the time. These protocols, while less sophisticated than modern methods, provided the essential quantitative data to prove its efficacy.

Phenol Coefficient Determination (Rideal-Walker Method Adaptation)

This method was a cornerstone for comparing the bactericidal activity of new disinfectants to that of phenol.

1. Preparation of Cultures:

  • Standardized 24-hour broth cultures of Staphylococcus aureus and Salmonella typhi were used.

2. Preparation of Disinfectant Dilutions:

  • A series of dilutions of both phenol and this compound were prepared in sterile distilled water.

3. Inoculation and Sampling:

  • 0.5 mL of the bacterial culture was added to 5 mL of each disinfectant dilution.
  • At timed intervals (e.g., 2.5, 5, 7.5, and 10 minutes), a loopful of the mixture was transferred to a tube of sterile nutrient broth.

4. Incubation and Observation:

  • The inoculated broth tubes were incubated at 37°C for 48 hours.
  • The presence or absence of turbidity (bacterial growth) was recorded.

5. Calculation:

  • The phenol coefficient was calculated by dividing the highest dilution of this compound that killed the bacteria in a specific time by the highest dilution of phenol that produced the same result.

The following diagram illustrates the workflow for the Phenol Coefficient Test:

Phenol_Coefficient_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Cultures (S. aureus, S. typhi) C Inoculate Dilutions with Bacteria A->C B Prepare Serial Dilutions (this compound & Phenol) B->C D Sample at Timed Intervals (2.5, 5, 7.5, 10 min) C->D E Transfer to Nutrient Broth D->E F Incubate Broth Tubes (37°C, 48h) E->F G Observe for Growth (Turbidity) F->G H Calculate Phenol Coefficient G->H

Phenol Coefficient Test Workflow
Agar Dilution Method for Fungicidal Testing

This method was adapted to determine the minimum inhibitory concentration (MIC) of this compound against various fungal species.

1. Preparation of Medicated Agar:

  • A stock solution of this compound (often as its more water-soluble sodium salt) was prepared.
  • Appropriate volumes of the stock solution were added to molten potato dextrose agar to achieve a series of final concentrations (e.g., 1, 5, 10, 50, 100 ppm).
  • The agar was then poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • The center of each agar plate was inoculated with a standardized plug of mycelium or a suspension of spores of the test fungus (e.g., Penicillium digitatum).

3. Incubation:

  • The plates were incubated at a suitable temperature (e.g., 25°C) for a period of 7 to 14 days.

4. Observation:

  • The plates were examined for any visible fungal growth. The MIC was determined as the lowest concentration of this compound that completely inhibited growth.

The following diagram illustrates the workflow for the Agar Dilution Method:

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Medicated Agar Plates (Varying Concentrations) A->B C Inoculate Plates with Fungal Spores/Mycelium B->C D Incubate Plates (e.g., 25°C, 7-14 days) C->D E Observe for Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Methodological & Application

Application Note: Quantification of 2-Phenylphenol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), also known as o-phenylphenol, is a versatile biocide used as a fungicide, disinfectant, and preservative in various applications, including the treatment of citrus fruits to prevent post-harvest decay. Its presence in food products and environmental samples necessitates reliable and accurate quantification methods. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the determination of this compound due to its specificity, sensitivity, and robustness.

This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The described methodology is applicable to various sample matrices, with a specific focus on the extraction from citrus fruit peels.

Materials and Methods

Reagents and Standards
  • This compound (analytical standard, purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Dichloromethane (analytical grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 100 mg of the standard and dissolving it in 100 mL of methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.

Sample Preparation (Citrus Fruit Peel)
  • Weigh 10 g of homogenized citrus peel into a 50 mL centrifuge tube.

  • Add 20 mL of dichloromethane and extract by ultrasonication for 15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 2-3) on the residue and combine the supernatants.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1] The following conditions can be utilized:

ParameterCondition
Column C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Data Presentation
Validation ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Specificity No interference from matrix components

Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weigh Citrus Peel Extraction Ultrasonic Extraction with Dichloromethane Sample->Extraction 1 Centrifugation Centrifuge Extraction->Centrifugation 2 Evaporation Evaporate to Dryness Centrifugation->Evaporation 3 Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution 4 Filtration Filter (0.45 µm) Reconstitution->Filtration 5 Injection Inject into HPLC Filtration->Injection 6 Separation Chromatographic Separation (C18 Column) Injection->Separation 7 Detection UV Detection (280 nm) Separation->Detection 8 Integration Peak Integration Detection->Integration 9 Quantification Quantification using Calibration Curve Integration->Quantification 10 Report Generate Report Quantification->Report 11

Caption: Experimental workflow for this compound quantification.

Signaling Pathway

The analysis of this compound by HPLC does not involve a biological signaling pathway. The following diagram illustrates the logical relationship of the analytical process.

LogicalRelationship Analyte This compound in Sample Matrix Extraction Extraction & Cleanup Analyte->Extraction HPLC HPLC System Extraction->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Result Concentration of This compound Data->Result

Caption: Logical flow of the analytical method.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for routine analysis in quality control laboratories and for research purposes. The detailed sample preparation procedure ensures effective extraction of the analyte from complex matrices such as citrus fruit peels. Proper method validation is crucial to guarantee the quality and reliability of the analytical results.

References

Application Notes & Protocols: Efficacy of 2-Phenylphenol Against Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenylphenol (ortho-phenylphenol, OPP) is a broad-spectrum biocide with known antifungal properties.[1][2] It is utilized as a preservative and disinfectant in various applications, including post-harvest treatment of fruits to prevent microbial damage.[3][4] This document provides a detailed protocol for testing the efficacy of this compound against Aspergillus niger, a common mold that can cause opportunistic infections and food spoilage. The primary mechanism of action for this compound involves the disruption of fungal enzyme activity, interference with cell membrane integrity, and inhibition of spore germination.[1][5]

Key Experimental Protocols:

This section outlines the detailed methodologies for determining the antifungal efficacy of this compound against Aspergillus niger.

1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Aspergillus niger strain (e.g., ATCC 16404)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline solution (0.85%) with 0.05% Tween 80

Protocol:

  • Inoculum Preparation:

    • Culture A. niger on PDA or SDA slants at 25-28°C for 5-7 days to obtain confluent sporulation.

    • Harvest conidia by flooding the slant with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 1 x 10⁶ to 5 x 10⁶ conidia/mL using a hemocytometer. This will be the stock suspension.

    • Dilute the stock suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2 x 10⁴ to 1 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

    • Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

2. Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-inoculate the aliquots onto separate, properly labeled PDA or SDA plates.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the agar plate.

3. Spore Germination Assay

This assay evaluates the effect of this compound on the germination of A. niger spores.[7]

Protocol:

  • Prepare a conidial suspension of A. niger as described in the MIC protocol.

  • In sterile microcentrifuge tubes, mix the conidial suspension with various concentrations of this compound in a suitable growth medium (e.g., Czapek medium).[7]

  • Include a control tube without this compound.

  • Incubate the tubes at 29°C for a specified period (e.g., 24-48 hours).[7]

  • After incubation, observe a sample from each tube under a microscope.

  • Determine the percentage of germinated spores by counting at least 100 spores per sample. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

Data Presentation:

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Aspergillus niger

ReplicateMIC (µg/mL)MFC (µg/mL)
1816
2816
31632
Average 10.7 21.3
Std. Dev. 4.6 9.2

Table 2: Effect of this compound on Aspergillus niger Spore Germination

This compound Conc. (µg/mL)% Germination (Mean ± SD)
0 (Control)95 ± 3
278 ± 5
452 ± 6
815 ± 4
162 ± 1

Mandatory Visualization:

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results A Aspergillus niger Culture B Prepare Conidial Suspension A->B D Inoculate Microtiter Plate B->D C Prepare this compound Dilutions C->D E Incubate at 35°C D->E F Determine MIC E->F H Spore Germination Assay E->H G Determine MFC F->G I Data Analysis & Reporting F->I G->I H->I

Caption: Experimental workflow for testing this compound efficacy.

Potential Fungal Signaling Pathway Disruption

This compound's disruption of the cell membrane can interfere with crucial signaling pathways. The calcineurin signaling pathway is vital for hyphal growth and virulence in Aspergillus species.[8]

G This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disruption Ca_Channels Ca²⁺ Channels Cell_Membrane->Ca_Channels Impacts Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Alters Calcineurin Calcineurin Ca_Influx->Calcineurin Activates CrzA CrzA Calcineurin->CrzA Dephosphorylates Gene_Expression Gene Expression (Cell Wall Integrity, Stress Response) CrzA->Gene_Expression Regulates Inhibited_Growth Inhibited Hyphal Growth Gene_Expression->Inhibited_Growth Leads to

Caption: Potential disruption of the Calcineurin pathway by this compound.

References

Application of 2-Phenylphenol as a Disinfectant in Tissue Culture Hoods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), an organic compound with the chemical formula C₁₂H₁₀O, is a biocide used as a preservative and disinfectant.[1] It is recognized for its fungicidal and germicidal properties and sees application as a general surface disinfectant in various settings, including households and hospitals.[1][2] In the context of tissue culture, maintaining a sterile environment is paramount to prevent microbial contamination that can lead to experimental failure and loss of valuable cell lines. While traditional disinfectants like 70% ethanol and bleach solutions are commonly used for decontaminating tissue culture hoods, this compound presents an alternative with a distinct spectrum of activity.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a disinfectant for tissue culture hoods, detailing its antimicrobial efficacy, potential effects on mammalian cell cultures, and protocols for its safe and effective application.

Antimicrobial Efficacy of this compound

This compound exhibits a broad spectrum of antimicrobial activity, making it effective against various common laboratory contaminants. Phenolic disinfectants, in general, are effective in inactivating vegetative bacteria, fungi, and lipid-containing viruses.[5]

Microorganism Type Efficacy of this compound Notes
Bacteria Effective against vegetative bacteria.[5]Activity against Pseudomonas aeruginosa is significantly enhanced when combined with triclosan.[6]
Fungi (Yeasts and Molds) Considered an effective agent against fungi.[6]
Viruses Effective against lipid-containing viruses.[5]
Bacterial Spores Not effective.[5]
Mycobacteria Tuberculocidal activity has been reported for some phenolic disinfectants.[7]

Effects on Mammalian Cell Cultures

A critical consideration for any disinfectant used in a tissue culture setting is its potential to leave residues that could be toxic to the cells being cultured. This compound and its metabolites have been shown to exhibit cytotoxic and genotoxic effects on mammalian cells in vitro.

Studies have indicated that metabolites of this compound, such as phenylhydroquinone (PHQ) and phenylbenzoquinone (PBQ), can induce severe cytotoxicity in cultured cells.[8] These metabolites are thought to generate reactive oxygen species, leading to cellular damage.[8] Research on Chinese hamster ovary (CHO-K1) cells has demonstrated that this compound can induce chromosomal aberrations and sister-chromatid exchanges, particularly in the presence of metabolic activation.[9]

Given these findings, it is imperative to ensure that surfaces disinfected with this compound are thoroughly rinsed or wiped to remove any residues before introducing cell cultures into the hood.

Safety Precautions

This compound can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat should be worn to protect from splashes.

  • Ventilation: Always handle this compound solutions in a well-ventilated area.

Experimental Protocols

The following protocols are based on general guidelines for the use of phenolic disinfectants. Users should always refer to the specific instructions provided by the manufacturer of their this compound-based disinfectant.

Preparation of this compound Working Solution

Commercial phenolic disinfectants are typically available as concentrates that require dilution. A common dilution range is 1-5%.[7]

Materials:

  • Concentrated this compound disinfectant solution

  • Distilled or deionized water

  • Sterile container for dilution

  • Appropriate PPE

Procedure:

  • Consult the manufacturer's instructions for the recommended dilution ratio.

  • In a well-ventilated area, carefully measure the required volume of the concentrated disinfectant.

  • Add the concentrate to the appropriate volume of water in a sterile container and mix gently.

  • Label the container with the name of the disinfectant, the concentration, and the date of preparation.

Disinfection of the Tissue Culture Hood

Materials:

  • Prepared this compound working solution

  • Sterile, lint-free wipes

  • Sterile water or 70% ethanol for rinsing

  • Appropriate PPE

Procedure:

  • Preparation of the Hood: Ensure the tissue culture hood is free of any equipment or materials.

  • Initial Cleaning: If the surfaces are visibly soiled, clean them with a suitable laboratory detergent and wipe them dry.

  • Application of Disinfectant:

    • Thoroughly wipe all interior surfaces of the hood (work surface, side walls, and the inside of the sash) with a sterile, lint-free wipe saturated with the this compound working solution.

    • Ensure that the surfaces remain visibly wet for the recommended contact time. A general contact time for phenolic disinfectants is 10 minutes.[7]

  • Rinsing:

    • After the contact time has elapsed, thoroughly wipe down all treated surfaces with a sterile, lint-free wipe saturated with sterile water to remove any disinfectant residue.

    • A final wipe with 70% ethanol can be performed to aid in drying and provide additional disinfection.

  • UV Sterilization (Optional): If the hood is equipped with a UV lamp, it can be turned on for a recommended period (e.g., 15-30 minutes) after the chemical disinfection and rinsing are complete.

  • Ventilation: Allow the hood to run for at least 15 minutes after disinfection and before starting any cell culture work to ensure the removal of any volatile residues.

Visualizations

Disinfection_Workflow cluster_prep Preparation cluster_cleaning Cleaning & Disinfection cluster_post Post-Disinfection A Prepare 1-5% this compound Solution B Don Appropriate PPE C Clean Visible Soil B->C D Apply Disinfectant to Surfaces C->D E Maintain 10-Minute Wet Contact Time D->E F Rinse with Sterile Water E->F G Wipe with 70% Ethanol F->G H UV Sterilization (Optional) G->H I Ventilate Hood for 15 mins H->I Disinfectant_Selection cluster_criteria Decision Criteria cluster_options Disinfectant Options cluster_outcome Outcome Start Select Disinfectant for Tissue Culture Hood Target Target Organisms (Bacteria, Fungi, Viruses) Start->Target Residue Potential for Cytotoxic Residue Start->Residue Safety Personnel Safety (Irritation, Toxicity) Start->Safety Compatibility Material Compatibility of Hood Surfaces Start->Compatibility Ethanol 70% Ethanol Target->Ethanol Bleach 10% Bleach Target->Bleach Phenolic This compound Solution Target->Phenolic Residue->Ethanol Residue->Bleach Residue->Phenolic Safety->Ethanol Safety->Bleach Safety->Phenolic Compatibility->Ethanol Compatibility->Bleach Compatibility->Phenolic Protocol Implement Appropriate Disinfection Protocol Ethanol->Protocol Bleach->Protocol Phenolic->Protocol

References

Application Notes and Protocols for the Use of 2-Phenylphenol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenylphenol (OPP) is a versatile organic compound widely utilized as a fungicide, disinfectant, and preservative.[1] Its presence in various consumer products, agricultural commodities, and environmental samples necessitates accurate and reliable quantification.[1] High-purity this compound serves as an essential reference standard in analytical chemistry for the development, validation, and routine application of analytical methods.[1][2] These notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for its determination.

Physicochemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use as a reference standard.

PropertyValueReference
Chemical Formula C₁₂H₁₀O[3]
Molecular Weight 170.21 g/mol [2][3]
CAS Number 90-43-7[2]
Appearance White to off-white crystalline solid
Melting Point 57-59 °C
Boiling Point 282 °C
Solubility Soluble in organic solvents such as acetonitrile, methanol, and ethyl acetate. Sparingly soluble in water.
Storage Store at 2-8°C, protected from light and moisture.

Application 1: Quantification of this compound in Food Samples using HPLC-UV

This protocol describes the determination of this compound in food matrices, such as citrus fruits, using HPLC with UV detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup.[4][5]

Experimental Workflow

Caption: Workflow for this compound analysis in food samples.

Detailed Protocol

1. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with acetonitrile.

2. Sample Preparation (QuEChERS):

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.[4]

  • Add 10 mL of acetonitrile.[4]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.[6]

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).[6]

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • The supernatant is ready for HPLC analysis.

3. HPLC-UV Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-15 min, 30-70% B;15-20 min, 70% B;20-22 min, 70-30% B;22-25 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 285 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.

Method Validation Data

The following table summarizes typical performance characteristics for the HPLC-UV method for this compound analysis.

ParameterResult
Linearity Range 0.1 - 10 µg/mL (R² > 0.99)
Limit of Detection (LOD) 0.05 mg/kg
Limit of Quantification (LOQ) 0.15 mg/kg
Recovery 85 - 105%
Precision (%RSD) < 10%

Application 2: Determination of this compound in Environmental Water Samples using GC-MS

This protocol details the analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry. This method offers high sensitivity and selectivity, making it suitable for trace-level detection in environmental matrices.

Logical Relationship of Analytical Steps

GCMS_Logic Start Water Sample Collection Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Start->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Derivatization Optional: Derivatization (e.g., with BSTFA) Concentration->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data End Report Results Data->End

Caption: Logical flow for GC-MS analysis of this compound.

Detailed Protocol

1. Standard Solution Preparation:

  • Prepare stock and working standard solutions of this compound in a suitable solvent like ethyl acetate, as described in the HPLC protocol.

2. Sample Preparation:

  • To 100 mL of a water sample, add a suitable internal standard.

  • Adjust the pH of the sample to < 2 with hydrochloric acid.

  • Perform liquid-liquid extraction three times with 20 mL of dichloromethane each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • The extract can be analyzed directly or after derivatization. For derivatization, add 50 µL of a derivatizing agent (e.g., BSTFA) and heat at 60°C for 30 minutes.

3. GC-MS Conditions:

ParameterCondition
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 170 (Quantifier), 141, 115 (Qualifiers)

4. Data Analysis:

  • Identify this compound based on its retention time and the ratio of the quantifier and qualifier ions.

  • Quantify using a calibration curve constructed from the analysis of derivatized standards.

Method Validation Data

Typical validation parameters for the GC-MS method are provided below.

ParameterResult
Linearity Range 0.01 - 1 µg/mL (R² > 0.995)
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.03 µg/L
Recovery 90 - 110%
Precision (%RSD) < 15%

Disclaimer: These protocols are intended as a general guide. Method optimization and validation are essential for specific applications and matrices. Always refer to the certificate of analysis provided with the reference standard for information on purity and handling.

References

Application Notes and Protocols for the Incorporation of 2-Phenylphenol into Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the biocide 2-phenylphenol (OPP) into biodegradable polymers for research and development purposes. The protocols outlined below cover methods of incorporation, as well as subsequent testing for antimicrobial efficacy, biocompatibility, and material properties.

Introduction

This compound (OPP) is a well-established biocide and preservative used across various industries, including agriculture and disinfection.[1] Its incorporation into biodegradable polymers such as polylactic acid (PLA), polycaprolactone (PCL), and polyhydroxyalkanoates (PHAs) offers a promising strategy for developing materials with inherent antimicrobial properties for applications in active packaging, medical devices, and agricultural films. OPP is recognized as being readily biodegradable with a low potential for bioaccumulation.[2] This document provides detailed protocols for the fabrication and testing of these active polymer systems.

Methods of Incorporation

Two common and effective methods for incorporating this compound into biodegradable polymers are solvent casting and melt extrusion. The choice of method will depend on the thermal stability of the polymer and the desired final form of the material.

Solvent Casting

Solvent casting is a versatile laboratory-scale technique for producing thin films with a homogenous dispersion of an active compound.

Protocol for Solvent Casting of PLA Films with this compound

  • Polymer Solution Preparation:

    • Dissolve 5 g of polylactic acid (PLA) powder in 100 mL of chloroform under continuous stirring (e.g., 200 rpm) at room temperature.[3]

    • Stir until the PLA is completely dissolved, which may take several hours.[3]

  • Incorporation of this compound:

    • Separately, dissolve the desired amount of this compound (e.g., for a 1% w/w concentration, use 0.05 g) in a small volume of chloroform.

    • Add the this compound solution dropwise to the PLA solution while stirring continuously.

    • Continue stirring for at least 1 hour to ensure a homogenous mixture.

  • Casting and Solvent Evaporation:

    • Pour the polymer-OPP solution into a flat, level petri dish or a Teflon-coated mold.

    • Cover the dish with a perforated lid or place it in a fume hood with controlled airflow to allow for slow and uniform solvent evaporation over 24-48 hours.[4]

  • Drying:

    • Once the film appears solid, transfer it to a vacuum oven.

    • Dry the film at 40°C under vacuum for at least 24 hours to remove any residual solvent.[3]

Melt Extrusion

Melt extrusion is a scalable, solvent-free method suitable for thermoplastic biodegradable polymers like PLA.

Protocol for Melt Extrusion of PLA with this compound

  • Material Preparation:

    • Dry the PLA pellets in a desiccant dryer at 55°C for 24 hours to a moisture content below 0.025% to prevent hydrolytic degradation during processing.[5][6]

    • Create a physical blend of the dried PLA pellets and this compound powder at the desired concentration (e.g., 1% w/w).

  • Extrusion Process:

    • Use a twin-screw extruder with a temperature profile suitable for PLA. A typical profile would be:

      • Feed zone: 50°C

      • Compression zone: 170°C

      • Metering zone: 180°C

      • Die: 175°C[7]

    • Set the screw speed to a moderate level (e.g., 5% of the maximum speed) to ensure adequate mixing without excessive shear.[7]

    • Feed the PLA and OPP blend into the extruder.

  • Pelletizing/Film Formation:

    • The extruded strand can be cooled in a water bath and pelletized for further processing (e.g., injection molding).

    • Alternatively, the extrudate can be fed through a calendar roll system to form a film.

  • Post-Processing:

    • Anneal the resulting material if desired to modify its crystalline structure and mechanical properties. For example, annealing PLA at 90°C can increase its crystallinity.[8]

Characterization and Testing Protocols

Antimicrobial Efficacy Testing

The antimicrobial activity of the this compound-incorporated polymers should be quantitatively assessed. The ISO 22196 standard is a widely accepted method for this purpose.

Protocol for Antimicrobial Activity Assessment (based on ISO 22196)

  • Test Organisms:

    • Staphylococcus aureus (ATCC 6538P) as a representative Gram-positive bacterium.

    • Escherichia coli (ATCC 8739) as a representative Gram-negative bacterium.

  • Preparation of Test Specimens:

    • Cut the polymer films into 50 mm x 50 mm squares.

    • Prepare both the this compound-containing samples and control samples (without OPP).

    • Sterilize the specimens by wiping with 70% ethanol and allowing them to air dry in a sterile environment.

  • Inoculation:

    • Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10^5 cells/mL in a nutrient broth.

    • Pipette 0.4 mL of the bacterial suspension onto the surface of each test specimen.

    • Cover the inoculum with a sterile 40 mm x 40 mm piece of polyethylene film, pressing down gently to spread the inoculum.

  • Incubation:

    • Place the specimens in a humid chamber (relative humidity >90%) and incubate at 35°C for 24 hours.[9][10]

  • Recovery and Enumeration:

    • After incubation, add 10 mL of a suitable neutralizer solution (e.g., SCDLP broth) to a petri dish containing the test specimen to stop the antimicrobial action.[9][10]

    • Wash the surface of the specimen and the cover film to recover the bacteria.

    • Perform serial dilutions of the recovery solution and plate on agar plates.

    • Incubate the plates and count the number of viable colonies.

  • Calculation of Antimicrobial Activity (R):

    • The antimicrobial activity is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At

    • Where:

      • U0 = average of the common logarithm of the number of viable bacteria on the untreated test specimens immediately after inoculation.

      • Ut = average of the common logarithm of the number of viable bacteria on the untreated test specimens after 24 hours.

      • At = average of the common logarithm of the number of viable bacteria on the treated test specimens after 24 hours.

    • An R value ≥ 2.0 indicates a 99% reduction in bacteria and is considered effective.[10]

Biocompatibility Testing (In Vitro Cytotoxicity)

It is crucial to assess the potential toxicity of the leached this compound to mammalian cells. The MTT assay is a standard method for evaluating cell viability.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

  • Preparation of Polymer Extracts:

    • Prepare extracts of the this compound-containing polymer and a control polymer according to ISO 10993-5.

    • Incubate a known surface area of the sterile polymer sample in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The ratio of surface area to medium volume should be standardized (e.g., 3 cm²/mL).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary cells) in a 96-well plate at a density of approximately 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts:

    • Remove the existing culture medium from the cells.

    • Add 100 µL of the polymer extracts (both from the OPP-containing and control polymers) to the wells. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

    • Incubate the cells with the extracts for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of negative control cells) x 100.

    • A cell viability of over 70% is generally considered non-cytotoxic.

Material Properties Testing

The incorporation of this compound may alter the physical properties of the biodegradable polymer. Standardized tests should be performed to quantify these changes.

Protocols for Material Property Characterization

  • Mechanical Properties:

    • Tensile Testing (ASTM D882): Use a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break of the polymer films. This will indicate changes in strength and flexibility. The addition of phenolic compounds can sometimes increase the stiffness of polymer blends.[10]

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC) (ASTM D3418): Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. Phenolic acids have been shown to increase the glass transition temperature of PLA.[10]

    • Thermogravimetric Analysis (TGA) (ASTM E1131): Evaluate the thermal stability and degradation temperature of the polymer. The incorporation of some phenolic compounds can affect the thermal degradation behavior.[10][12]

  • Release Kinetics:

    • Immersion Study: Place a known weight and surface area of the OPP-containing polymer in a defined volume of a relevant food simulant (e.g., ethanol/water mixtures) or phosphate-buffered saline (PBS).

    • At predetermined time intervals, take aliquots of the simulant and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Plot the cumulative release of OPP as a function of time to determine the release profile. The release of phenolic compounds from polymer matrices is often slow and diffusion-controlled.[10]

Data Presentation

Quantitative data from the characterization tests should be summarized in tables for clear comparison between the control polymer and the this compound-incorporated polymer.

Table 1: Mechanical Properties of this compound (OPP) Incorporated PLA Films

SampleTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Neat PLAValueValueValue
PLA + 1% OPPValueValueValue

Table 2: Thermal Properties of this compound (OPP) Incorporated PLA Films

SampleGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)Onset of Degradation (°C)
Neat PLAValueValueValueValue
PLA + 1% OPPValueValueValueValue

Table 3: Antimicrobial Activity of this compound (OPP) Incorporated PLA Films

SampleTest OrganismAntimicrobial Activity (R)Log Reduction
PLA + 1% OPPS. aureusValueValue
PLA + 1% OPPE. coliValueValue

Table 4: In Vitro Cytotoxicity of Extracts from this compound (OPP) Incorporated PLA Films

Extract SourceCell Viability (%)
Neat PLAValue
PLA + 1% OPPValue
Positive ControlValue

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

Experimental_Workflow cluster_incorporation Incorporation of this compound cluster_testing Characterization and Testing sc Solvent Casting film Active Polymer Film/Material sc->film me Melt Extrusion me->film pla Biodegradable Polymer (e.g., PLA) pla->sc pla->me opp This compound (OPP) opp->sc opp->me blend Polymer-OPP Blend antimicrobial Antimicrobial Efficacy (ISO 22196) film->antimicrobial biocompatibility Biocompatibility (Cytotoxicity - MTT Assay) film->biocompatibility properties Material Properties (Mechanical, Thermal) film->properties release Release Kinetics film->release

Caption: Workflow for Incorporating and Testing this compound in Biodegradable Polymers.

Antimicrobial_Testing_Protocol start Start: Prepare Test Specimens (Control & OPP-Polymer) inoculate Inoculate with Bacterial Suspension start->inoculate cover Cover with Sterile Film inoculate->cover incubate Incubate at 37°C for 24h cover->incubate recover Recover Bacteria with Neutralizer incubate->recover plate Serial Dilution and Plating recover->plate count Count Viable Colonies plate->count calculate Calculate Antimicrobial Activity (R) count->calculate end End: Report Results calculate->end

Caption: Protocol for Antimicrobial Efficacy Testing (ISO 22196).

Cytotoxicity_Testing_Protocol start Start: Prepare Polymer Extracts seed_cells Seed Cells in 96-well Plate start->seed_cells expose_cells Expose Cells to Polymer Extracts (24h) seed_cells->expose_cells add_mtt Add MTT Reagent (4h) expose_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals (DMSO) add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End: Assess Cytotoxicity calculate_viability->end

Caption: Protocol for In Vitro Cytotoxicity Testing (MTT Assay).

References

Application Notes and Protocols for Determining the MIC of 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), an aromatic organic compound, is a widely utilized biocide with known antimicrobial properties against a broad spectrum of bacteria and fungi.[1] It serves as a preservative and disinfectant in various applications, from agriculture to healthcare.[2] Understanding its minimum inhibitory concentration (MIC) is crucial for evaluating its efficacy and for the development of new antimicrobial formulations. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

These application notes provide detailed in vitro assay protocols for determining the MIC of this compound, guidance on data interpretation, and an overview of its mechanism of action.

Data Presentation: MIC of this compound

The following table summarizes the reported MIC values of this compound against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

MicroorganismStrainAssay MethodMIC (µg/mL)Reference
Bacteria
Pseudomonas aeruginosaIsolatesNot specified>2000 (MIC90)[4]
Staphylococcus aureusATCC 6538Broth Microdilution~140 (0.82 mM)[3]
Escherichia coliATCC 8739Not specified>1000[5]
Enterococcus hiraeNot specifiedNot specifiedNot specified
Fungi
Candida albicansClinical IsolatesBroth MicrodilutionNot specified
Aspergillus nigerNot specifiedFumigationEffective at 20%[6]

Experimental Protocols

Broth Microdilution Assay

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[7]

Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for quantitative analysis)

  • Solvent for this compound (e.g., ethanol, dimethyl sulfoxide - DMSO)[8]

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida parapsilosis ATCC 22019)

Protocol:

  • Preparation of this compound Stock Solution:

    • Due to its limited water solubility, dissolve this compound in a suitable organic solvent like ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL).[8] The final solvent concentration in the assay should be non-inhibitory to the test microorganism (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared inoculum.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation. This can be assessed visually or with a plate reader.

Agar Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound

  • Molten agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Microbial inoculum

  • Solvent for this compound

  • QC strains

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution.

    • Add a defined volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate with agar and solvent only.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate a standardized volume of the microbial suspension onto the surface of each agar plate.

    • Allow the inocula to dry before inverting the plates for incubation under appropriate conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the microorganism on the agar surface.

Mechanism of Action and Signaling Pathways

This compound exerts its antimicrobial effect through multiple mechanisms, primarily targeting the bacterial cell envelope and intracellular processes.

Key Mechanisms:

  • Cell Membrane Disruption: As a phenolic compound, this compound can intercalate into the bacterial cell membrane, disrupting its integrity and function. This leads to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.

  • Inhibition of Protein Synthesis: Studies on Pseudomonas aeruginosa have shown that this compound can upregulate the transcription of genes encoding ribosomal and membrane transport proteins, suggesting a response to cellular stress.[9] Conversely, in Staphylococcus aureus, it has been observed to downregulate the biosynthesis of essential amino acids required for protein synthesis.[3]

  • Enzyme Inhibition: Phenolic compounds are known to inhibit various bacterial enzymes by binding to them and altering their conformation.[10]

  • Alteration of Gene Expression: Exposure to this compound can lead to significant changes in the bacterial transcriptome. In P. aeruginosa, it upregulates genes related to virulence and membrane transport while downregulating factors involved in ribosome modulation and stress response.[9] In S. aureus, it downregulates genes involved in amino acid biosynthesis and iron acquisition.[3]

Visualizations

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound stock->serial_dilution media Prepare Culture Media (Broth or Agar) media->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Media with Microorganism inoculum->inoculate serial_dilution->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

Signaling_Pathway Proposed Mechanism of Action of this compound in Bacteria cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets OPP This compound membrane_disruption Membrane Disruption OPP->membrane_disruption protein_synthesis Altered Protein Synthesis OPP->protein_synthesis enzyme_inhibition Enzyme Inhibition OPP->enzyme_inhibition gene_expression Altered Gene Expression OPP->gene_expression permeability Increased Permeability membrane_disruption->permeability leakage Leakage of Intracellular Contents permeability->leakage cell_death Bacterial Cell Death or Growth Inhibition leakage->cell_death protein_synthesis->cell_death enzyme_inhibition->cell_death gene_expression->cell_death

Caption: Putative antimicrobial mechanism of this compound.

References

Application Notes and Protocols: Utilizing 2-Phenylphenol in the Study of Membrane Transport Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (2-PP), also known as ortho-phenylphenol, is a biocide widely used as a fungicide and disinfectant.[1] While its primary applications have been in agriculture and as a surface disinfectant, its chemical structure as a hydroxylated biphenyl suggests a potential for interaction with biological membranes and their associated transport proteins. This document outlines the potential application of this compound as a tool compound for investigating membrane transport mechanisms, particularly those mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).

Although direct studies extensively characterizing this compound as a modulator of mammalian membrane transporters are limited, research on other phenolic compounds and polyphenols has demonstrated significant interactions with these transporters, often leading to their inhibition.[2] For instance, a study on Staphylococcus aureus revealed that this compound exposure led to the downregulation of genes associated with amino acid transport and ABC transporters, indicating an influence on transport systems.[3] These application notes provide a theoretical framework and detailed protocols for researchers to explore the potential of this compound in elucidating the function and modulation of membrane transporters.

Proposed Mechanism of Action

Based on studies of other phenolic compounds, this compound could potentially interact with membrane transporters like P-glycoprotein through several mechanisms. It might act as a competitive or non-competitive inhibitor by binding to the transporter's substrate-binding sites or allosteric sites. This interaction could interfere with the transport of known substrates and modulate the transporter's ATPase activity, which is essential for the energy-dependent efflux mechanism. The lipophilic nature of this compound allows it to partition into the cell membrane, where it can interact with the transmembrane domains of these transporters.

Proposed Interaction of this compound with P-glycoprotein cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ATP-Binding Domain Transmembrane Domain Substrate P-gp Substrate (e.g., Doxorubicin) Pgp->Substrate Substrate Efflux Blocked ADP ADP + Pi Pgp:atp->ADP ATPase Activity TwoPP This compound TwoPP->Pgp:trans Binds to P-gp TwoPP->Pgp:atp Modulates ATPase Activity Substrate->Pgp:trans Binding blocked ATP ATP ATP->Pgp:atp Inhibition Inhibition Efflux Efflux Hydrolysis Hydrolysis

Caption: Proposed mechanism of this compound interaction with P-glycoprotein.

Data Presentation

The following table should be used to summarize quantitative data obtained from the experimental protocols outlined below. This structured format will allow for easy comparison of the effects of this compound on membrane transporter activity.

Parameter This compound Concentration Measured Value Control Value % Inhibition/Stimulation Notes
P-gp ATPase Activity e.g., Basal vs. Verapamil-stimulated
(nmol Pi/min/mg protein)
IC50 (ATPase Assay) N/AN/AN/A
Substrate Accumulation Specify substrate (e.g., Calcein, Doxorubicin)
(e.g., Mean Fluorescence Intensity)
IC50 (Accumulation Assay) N/AN/AN/A
Efflux Rate Specify substrate
(pmol/min/mg protein)
IC50 (Efflux Assay) N/AN/AN/A

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with membrane transporters, adapted from established protocols for studying P-glycoprotein inhibitors.[4]

Protocol 1: P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

  • This compound stock solution (in DMSO)

  • Verapamil (positive control for stimulation)

  • Sodium orthovanadate (positive control for inhibition)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA

  • ATP solution (100 mM)

  • Magnesium Chloride (MgCl2) solution (100 mM)

  • Reagent for detecting inorganic phosphate (Pi) (e.g., BIOMOL Green)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare controls: no compound (basal activity), verapamil (stimulated activity), and sodium orthovanadate (inhibited activity).

  • In a 96-well plate, add 10 µL of each this compound dilution or control.

  • Add 20 µL of P-gp membrane vesicles (5-10 µg of protein) to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of a pre-warmed ATP/MgCl2 solution (final concentration 5 mM each).

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of BIOMOL Green reagent.

  • Incubate at room temperature for 20-30 minutes for color development.

  • Measure the absorbance at 620 nm.

  • Calculate the amount of phosphate released by comparing to a standard curve. Express activity as nmol Pi/min/mg protein.

Protocol 2: Cellular Accumulation Assay using a Fluorescent P-gp Substrate

This assay determines if this compound can inhibit the efflux of a known P-gp substrate, leading to its accumulation inside the cells.

Materials:

  • A pair of cell lines: one P-gp negative (e.g., NIH 3T3) and one P-gp positive (e.g., NIH 3T3 MDR1).[4]

  • Calcein-AM or Daunorubicin (fluorescent P-gp substrates).[4]

  • This compound stock solution (in DMSO).

  • Cyclosporine A (CsA) or Verapamil (positive control inhibitor).

  • Phosphate-buffered saline (PBS) with 7 mM glucose (gl-PBS).[4]

  • Fetal Bovine Serum (FBS).

  • Flow cytometer.

Procedure:

  • Harvest and wash the cells three times in gl-PBS.

  • Resuspend cells to a concentration of 0.5 x 10^6 cells/mL.

  • In separate tubes, pre-treat cell suspensions with various concentrations of this compound, a positive control inhibitor (e.g., 10 µM CsA), or vehicle (DMSO) for 10 minutes at 37°C.[4]

  • Add the fluorescent substrate (e.g., 0.5 µM Calcein-AM or 3.8 µM Daunorubicin) and incubate for a further 20 minutes (for Calcein-AM) or 30 minutes (for Daunorubicin) at 37°C.[4]

  • Stop the accumulation by washing the cells three times with ice-cold gl-PBS containing 0.5% FBS.[4]

  • Keep the samples on ice until analysis.

  • Measure the intracellular fluorescence using a flow cytometer.

  • Analyze the data to determine the increase in mean fluorescence intensity in the presence of this compound compared to the vehicle control.

Experimental Workflow for Cellular Accumulation Assay start Start prep_cells Prepare P-gp+ and P-gp- Cells start->prep_cells pre_treat Pre-treat with this compound or Controls prep_cells->pre_treat add_substrate Add Fluorescent Substrate (e.g., Calcein-AM) pre_treat->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash with Cold Buffer incubate->wash flow_cytometry Analyze by Flow Cytometry wash->flow_cytometry end End flow_cytometry->end

Caption: Workflow for assessing P-gp inhibition using a cellular accumulation assay.

Logical Relationships and Signaling Pathways

The study of this compound's effect on membrane transport can be logically structured to move from initial screening to more detailed mechanistic studies. The diagram below illustrates this logical progression.

Logical Flow for Investigating this compound's Effect on Transporters A Initial Screening: Cellular Accumulation Assay B Biochemical Characterization: P-gp ATPase Assay A->B If positive D Metabolite Activity: Test Metabolites (PHQ, PBQ) A->D Consider metabolic effects E Gene Expression Analysis: qPCR for Transporter mRNA A->E Investigate genomic effects C Kinetic Analysis: Determine Ki and Inhibition Type B->C Characterize interaction B->D F Conclusion: Elucidate Mechanism of Action C->F D->F E->F

Caption: A logical workflow for the comprehensive study of this compound's impact on membrane transporters.

Conclusion

While this compound is not yet an established tool in membrane transport research, its chemical properties and the effects of related phenolic compounds suggest a strong potential for its use in this field. The protocols and frameworks provided here offer a robust starting point for researchers to investigate the interaction of this compound with ABC transporters like P-glycoprotein. Such studies could not only uncover novel modulators of these important proteins but also provide a deeper understanding of the biological activities of this widely used biocide. The potential for its metabolites, such as phenylhydroquinone and phenylbenzoquinone, to also interact with transporters warrants further investigation. This line of inquiry could open new avenues for understanding drug-xenobiotic interactions and for the development of new therapeutic strategies.

References

Application Notes and Protocols for Evaluating 2-Phenylphenol as a Wood Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the experimental evaluation of 2-phenylphenol as a wood preservative. The protocols detailed below adhere to established standards for determining the efficacy against wood decay fungi and termites, as well as for assessing its permanence through leaching studies.

Introduction

This compound (OPP) is a biocide with known fungicidal properties. Its potential as a wood preservative lies in its ability to inhibit the growth of decay-causing organisms that degrade wood. A thorough evaluation of its performance is critical to establish its suitability for various wood protection applications. This document outlines the necessary experimental setups to quantify its effectiveness and durability.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols. It is essential to populate these tables with experimentally determined values to allow for clear comparison and evaluation of this compound's performance.

Table 1: Efficacy of this compound Against Wood Decay Fungi

Preservative Retention ( kg/m ³)Test FungusMean Percent Weight Loss of Wood BlocksToxic Threshold ( kg/m ³)
Control (Untreated)Gloeophyllum trabeum (Brown Rot)[Insert experimental data]N/A
[Concentration 1]Gloeophyllum trabeum[Insert experimental data]rowspan="3">[Determine from experimental data]
[Concentration 2]Gloeophyllum trabeum[Insert experimental data]
[Concentration 3]Gloeophyllum trabeum[Insert experimental data]
Control (Untreated)Trametes versicolor (White Rot)[Insert experimental data]N/A
[Concentration 1]Trametes versicolor[Insert experimental data]rowspan="3">[Determine from experimental data]
[Concentration 2]Trametes versicolor[Insert experimental data]
[Concentration 3]Trametes versicolor[Insert experimental data]

Table 2: Efficacy of this compound Against Subterranean Termites

Preservative Retention ( kg/m ³)Mean Percent Wood Weight LossMean Termite Mortality (%)Visual Attack Rating (AWPA E1 Standard)
Control (Untreated)[Insert experimental data][Insert experimental data][Insert experimental data]
[Concentration 1][Insert experimental data][Insert experimental data][Insert experimental data]
[Concentration 2][Insert experimental data][Insert experimental data][Insert experimental data]
[Concentration 3][Insert experimental data][Insert experimental data][Insert experimental data]

Table 3: Leaching Resistance of this compound from Treated Wood

Preservative Retention ( kg/m ³)Leaching CycleCumulative Percentage of this compound Leached
[Concentration 1]1[Insert experimental data]
2[Insert experimental data]
...[Insert experimental data]
Final[Insert experimental data]
[Concentration 2]1[Insert experimental data]
2[Insert experimental data]
...[Insert experimental data]
Final[Insert experimental data]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on widely accepted standards in the field of wood preservation.

Fungal Efficacy Testing (Adapted from Soil-Block Culture Test)

This protocol determines the toxic threshold of this compound against common wood decay fungi.

Materials:

  • Wood blocks (e.g., Southern Yellow Pine), 19x19x19 mm, free of defects.

  • This compound solutions of varying concentrations.

  • Cultures of wood decay fungi (e.g., Gloeophyllum trabeum - brown rot, Trametes versicolor - white rot).[1]

  • Soil substrate and feeder strips.

  • Culture bottles.

  • Autoclave, incubator, analytical balance.

Procedure:

  • Wood Block Preparation: Condition wood blocks to a constant weight at a specified temperature and relative humidity.

  • Preservative Treatment: Treat wood blocks with different concentrations of this compound solution using a vacuum impregnation method to ensure complete penetration. Include untreated control blocks.

  • Post-Treatment Conditioning: Air-dry the treated blocks to allow for fixation of the preservative.

  • Soil-Block Assembly: Prepare culture bottles with a soil substrate, a feeder strip, and the specific test fungus.

  • Incubation: Place the conditioned and weighed treated and untreated wood blocks into the prepared culture bottles. Incubate the bottles at a controlled temperature and humidity for a specified period (e.g., 12 weeks).

  • Data Collection: After incubation, carefully remove the wood blocks, clean off any mycelium, and condition them back to a constant weight.

  • Analysis: Calculate the percentage of weight loss for each block. The toxic threshold is the lowest preservative retention at which the average weight loss is below a specified limit (e.g., 3%).

Termite Resistance Testing (Adapted from AWPA Standard E1)

This protocol evaluates the effectiveness of this compound in protecting wood from subterranean termites.[2]

Materials:

  • Wood blocks (e.g., Southern Yellow Pine), 25x25x6 mm.

  • This compound solutions of varying concentrations.

  • Subterranean termites (e.g., Reticulitermes flavipes).

  • Test containers with sand substrate.

  • Analytical balance, conditioning room.

Procedure:

  • Specimen Preparation and Treatment: Prepare and treat wood blocks with this compound as described in the fungal efficacy test.

  • Test Setup: Place a known amount of sand and moisture into each test container. A pre-weighed, treated wood block is placed in each container.

  • Termite Introduction: Introduce a specified number of termites (workers and soldiers) into each container.[3]

  • Incubation: Maintain the containers in a dark, controlled environment for a standard test period (e.g., 28 days).[3]

  • Data Collection: At the end of the test, count the number of surviving termites to calculate the mortality rate. Remove the wood blocks, clean them, and re-condition to a constant weight to determine the percentage of weight loss.

  • Visual Rating: Visually assess the extent of termite attack on each block using the AWPA E1 rating scale (10 = sound, 9 = slight attack, 7 = moderate attack, 4 = heavy attack, 0 = failure).[2]

Leaching Test (Adapted from AWPA Standard E11)

This protocol determines the permanence of this compound in treated wood by measuring its resistance to leaching in water.[4]

Materials:

  • Treated wood blocks (as per AWPA E11 specifications).[4]

  • Leaching apparatus (e.g., flasks, magnetic stirrers).

  • Distilled or deionized water.

  • Analytical instrumentation for quantifying this compound (e.g., HPLC, GC-MS).

Procedure:

  • Sample Preparation: Treat wood blocks with known concentrations of this compound and condition them.

  • Leaching Cycles: Immerse the treated blocks in a specified volume of water and agitate for a set period.

  • Leachate Collection: After each leaching interval, remove the water (leachate) for chemical analysis.

  • Repetitive Leaching: Replace the leachate with fresh water and repeat the cycle for a predetermined number of times.

  • Chemical Analysis: Analyze the collected leachate samples to determine the concentration of this compound.

  • Data Calculation: Calculate the cumulative amount of this compound leached from the wood blocks and express it as a percentage of the initial amount in the wood.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_efficacy 2. Efficacy Testing cluster_permanence 3. Permanence Testing cluster_analysis 4. Data Analysis Prep Wood Block Preparation Treat Preservative Treatment (this compound) Prep->Treat Cond Post-Treatment Conditioning Treat->Cond Fungal Fungal Efficacy (Soil-Block Test) Cond->Fungal Termite Termite Resistance (AWPA E1) Cond->Termite Leach Leaching Test (AWPA E11) Cond->Leach WeightLoss Calculate % Weight Loss Fungal->WeightLoss Termite->WeightLoss Mortality Calculate % Termite Mortality Termite->Mortality LeachAnalysis Analyze Leachate (% Preservative Leached) Leach->LeachAnalysis Threshold Determine Toxic Threshold WeightLoss->Threshold

Caption: Experimental workflow for evaluating this compound.

Fungicidal_Mechanism cluster_fungus Fungal Cell OPP This compound CellWall Cell Wall OPP->CellWall Interaction CellMembrane Cell Membrane OPP->CellMembrane Cytoplasm Cytoplasm OPP->Cytoplasm Disruption Disruption & Membrane Permeability Alteration CellMembrane->Disruption Inhibition Enzyme Inhibition & Spore Germination Prevention Cytoplasm->Inhibition CellDeath Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Proposed fungicidal mechanism of this compound.

References

Application Note: Preparation of Stable 2-Phenylphenol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylphenol (OPP), also known as o-phenylphenol, is an organic compound with significant applications as a fungicide, disinfectant, and preservative.[1][2][3] Its utility in research and development, particularly in drug development and toxicology studies, necessitates the preparation of accurate and stable stock solutions. This document provides detailed protocols for preparing stable stock solutions of this compound in both organic and aqueous systems, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

Understanding the solubility and stability profile of this compound is critical for preparing reliable stock solutions. This compound is a white to off-white crystalline solid that is sparingly soluble in water but demonstrates high solubility in a wide range of organic solvents.[2][4] Its solubility in aqueous solutions is significantly enhanced under alkaline conditions due to the formation of the more soluble phenoxide salt.[2] The compound is generally stable but is incompatible with strong oxidizing agents and can undergo photodegradation.[1][5][6]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityTemperature (°C)Reference
Water0.1 - 1 g/L20[2]
Water (Alkaline pH)Highly Soluble (as sodium salt)20[2][7]
Ethanol5,900,000 mg/L (5.9 g/mL)20[8]
AcetoneHighly Soluble20[1][4]
MethanolHighly SolubleNot Specified[1][9]
ChloroformHighly SolubleNot Specified[1][2]
BenzeneHighly SolubleNot Specified[1][10]
TolueneSolubleNot Specified[1][4]
HexaneSolubleNot Specified[1][4]
Sodium HydroxideHighly SolubleNot Specified[1][4][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent

This protocol is suitable for applications where an organic solvent is compatible with the downstream experimental setup.

Materials:

  • This compound (solid, high purity)

  • Anhydrous ethanol (or methanol, acetone, DMSO)

  • Analytical balance

  • Amber glass vial with a Teflon-lined screw cap[11]

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. Perform this step in a chemical fume hood.

  • Dissolution: Transfer the weighed this compound into a volumetric flask. Add a portion of the selected organic solvent (e.g., ethanol) to the flask, approximately half of the final desired volume.

  • Mixing: Gently swirl the flask or use a magnetic stirrer to facilitate dissolution. If necessary, sonication can be used to aid dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask to reach the final desired concentration.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a Teflon-lined screw cap to protect it from light.[11] Store the solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of this compound Aqueous Stock Solution (Alkaline)

This protocol leverages the increased solubility of this compound in alkaline conditions and is ideal for applications requiring an aqueous vehicle, such as in vitro biological assays.

Materials:

  • This compound (solid, high purity)

  • Sodium Hydroxide (NaOH)

  • Reagent-grade water

  • Analytical balance

  • pH meter

  • Amber glass vial with a Teflon-lined screw cap[11]

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Alkaline Solvent: Prepare a 0.1 N NaOH solution by dissolving 4.0 g of NaOH in 1 L of reagent-grade water.[12]

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add approximately half of the final desired volume of the 0.1 N NaOH solution.

  • Mixing: Stir the mixture until the this compound is fully dissolved. The formation of the sodium phenoxide salt enhances solubility. Gentle warming (not to exceed 40°C) can be applied if needed.

  • Volume and pH Adjustment: Add 0.1 N NaOH to the final volume. The pH of the resulting solution should be in the range of 11-12.2.[1][9] Verify the pH with a calibrated pH meter.

  • Sterilization (Optional): For biological applications, sterile-filter the solution through a 0.22 µm syringe filter compatible with alkaline solutions.

  • Storage: Transfer the final solution to a sterile, amber glass vial. Store at 2-8°C. Avoid acidic conditions, which would cause the precipitation of this compound.

Stability and Storage Recommendations

To ensure the integrity and stability of this compound stock solutions, the following storage practices are recommended:

  • Protection from Light: this compound can undergo photodegradation.[5][6] Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Airtight Containers: Use vials with tight-fitting, Teflon-lined screw caps to prevent solvent evaporation and contamination.[11]

  • Temperature: For long-term stability, store stock solutions at -20°C. For short-term use, refrigeration at 2-8°C is sufficient. Avoid repeated freeze-thaw cycles.

  • Material Compatibility: Store solutions in glass containers. Avoid contact with strong oxidizing agents, as they are incompatible with this compound.[1][10] Also, avoid aluminum, copper, and brass alloys in storage equipment.[13]

  • Monitoring for Precipitation: Before each use, visually inspect the solution for any signs of precipitation, especially after removal from cold storage. If precipitation occurs, gently warm the solution to room temperature and mix thoroughly to redissolve the compound.

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural workflow for preparing a stable this compound stock solution.

G cluster_prep Preparation Workflow cluster_aqueous Aqueous Protocol cluster_organic Organic Protocol cluster_storage Final Steps & Storage start Objective: Prepare this compound Stock Solution decision Is an aqueous or organic solvent required for the downstream application? start->decision aq_solvent Prepare Alkaline Solvent (e.g., 0.1 N NaOH) decision->aq_solvent Aqueous org_solvent Select Solvent (Ethanol, Methanol, DMSO, etc.) decision->org_solvent Organic aq_weigh Weigh this compound aq_solvent->aq_weigh aq_dissolve Dissolve in Alkaline Solvent (Stir / Gentle Heat) aq_weigh->aq_dissolve aq_verify Adjust Volume & Verify pH (Target: 11-12.2) aq_dissolve->aq_verify filter Sterile Filter (if required for biological applications) aq_verify->filter org_weigh Weigh this compound org_solvent->org_weigh org_dissolve Dissolve in Solvent (Stir / Sonicate) org_weigh->org_dissolve org_volume Adjust to Final Volume org_dissolve->org_volume org_volume->filter storage Store in Tightly Sealed, Amber Glass Vials filter->storage temp Store at 2-8°C (short-term) or -20°C (long-term) storage->temp protect Protect from Light & Strong Oxidizing Agents temp->protect

Caption: Workflow for preparing stable this compound stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-Phenylphenol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-phenylphenol (o-phenylphenol, OPP). This document provides frequently asked questions (FAQs), troubleshooting guides, key physicochemical data, detailed experimental protocols, and visual aids to assist in overcoming these issues.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is fundamental to troubleshooting its solubility.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O[1][2]
Molecular Weight 170.21 g/mol [1][2]
Appearance White to slightly brown/pink crystalline solid/flakes[3][4][5]
Melting Point 57-59 °C[1][6]
Boiling Point 282-286 °C[1][7]
Water Solubility 0.56 - 0.7 g/L at 20-25 °C[1][8]
pKa 9.5 - 10.01 at 20-25 °C[1][8][9]
LogP (o/w) 3.09 - 3.18[1][10]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound has inherently low water solubility (around 0.7 g/L) due to its hydrophobic biphenyl structure.[1][3] Its solubility is highly dependent on the pH of the buffer. In neutral or acidic buffers, it exists predominantly in its non-ionized, poorly soluble phenolic form.

Q2: How can I increase the solubility of this compound in my aqueous buffer?

A2: The most effective method is to increase the pH of your buffer. This compound is a weak acid with a pKa around 10.01.[1][6] By preparing a buffer with a pH above its pKa (e.g., pH 11-12), you will deprotonate the hydroxyl group, forming the much more water-soluble phenoxide salt.[3][8] The sodium salt of this compound, for instance, is highly soluble in water.[2][11][12]

Q3: I cannot use a high pH buffer for my experiment. What are my other options?

A3: If a high pH is not feasible, consider the following strategies:

  • Co-solvents: Introduce a water-miscible organic solvent to your buffer system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][2][13][] These solvents can increase the solubility of hydrophobic compounds. Start with a small percentage (e.g., 1-5%) and incrementally increase it, keeping in mind the tolerance of your experimental system to the co-solvent.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[16][18]

Q4: Will heating the solution help dissolve this compound?

A4: Yes, gently heating the solution can increase the rate of dissolution and the solubility of this compound.[3] However, be cautious as the compound may precipitate out of solution upon cooling. This method is often best used in conjunction with other techniques like pH adjustment.

Q5: I've prepared a stock solution in an organic solvent. How do I dilute this into my aqueous buffer without precipitation?

A5: When diluting a concentrated organic stock of this compound into an aqueous buffer, it is crucial to add the stock solution dropwise to the vigorously stirring buffer. This helps to disperse the compound rapidly and avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the buffer should be kept to a minimum and be compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of an Alkaline Buffer Solution for this compound
  • Buffer Selection: Choose a buffer system with a pKa value close to your desired alkaline pH. A carbonate-bicarbonate buffer (pKa₂ ≈ 10.3) is a suitable choice for a pH around 10-11.

  • Preparation of 0.1 M Sodium Bicarbonate (NaHCO₃): Dissolve 8.4 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Preparation of 0.1 M Sodium Carbonate (Na₂CO₃): Dissolve 10.6 g of Na₂CO₃ in deionized water to a final volume of 1 L.

  • pH Adjustment: Start with the 0.1 M sodium bicarbonate solution and add the 0.1 M sodium carbonate solution dropwise while monitoring the pH with a calibrated pH meter until the desired pH (e.g., 11.0) is reached.

  • Dissolving this compound: Slowly add the powdered this compound to the alkaline buffer while stirring. Gentle warming may be used to aid dissolution.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) as you normally would.

  • Introduce the Co-solvent: To the aqueous buffer, add a measured volume of a water-miscible organic solvent (e.g., ethanol) to achieve the desired final concentration (e.g., 5% v/v). For example, to make 100 mL of a 5% ethanol buffer, add 5 mL of absolute ethanol to 95 mL of your aqueous buffer.

  • Dissolve this compound: Add the this compound to the buffer-cosolvent mixture and stir until dissolved. Sonication can also be used to aid dissolution.

Visual Guides

pH-Dependent Solubility of this compound

The following diagram illustrates the relationship between the pH of the solution and the ionization state of this compound, which dictates its solubility.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph This compound (Unionized) Poorly Water Soluble high_ph 2-Phenoxide Ion (Ionized) Highly Water Soluble low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: Ionization state and solubility of this compound at different pH values.

Troubleshooting Workflow for Solubility Issues

This workflow provides a step-by-step guide to resolving common solubility challenges with this compound.

troubleshooting_workflow start Start: this compound Fails to Dissolve check_ph Is the buffer pH > 10? start->check_ph increase_ph Increase buffer pH to >10 (e.g., Carbonate Buffer pH 11) check_ph->increase_ph No ph_not_possible High pH not experimentally compatible? check_ph->ph_not_possible Yes success Dissolution Successful increase_ph->success use_cosolvent Add a co-solvent (e.g., 5-10% Ethanol) ph_not_possible->use_cosolvent use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) ph_not_possible->use_cyclodextrin use_cosolvent->success use_cyclodextrin->success

Caption: Decision tree for troubleshooting this compound solubility.

General Experimental Workflow for Solubility Determination

This diagram outlines a general procedure for preparing a saturated solution of this compound to determine its solubility under specific buffer conditions.

solubility_workflow step1 1. Add excess this compound to the chosen aqueous buffer step2 2. Equilibrate the mixture (e.g., 24h at constant temp.) step1->step2 step3 3. Separate solid from liquid (e.g., Centrifugation/Filtration) step2->step3 step4 4. Dilute the supernatant with a suitable solvent step3->step4 step5 5. Quantify concentration (e.g., UV-Vis Spectroscopy) step4->step5

Caption: Workflow for determining the solubility of this compound.

References

Technical Support Center: Optimizing 2-Phenylphenol Concentration for Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing 2-phenylphenol in antifungal susceptibility testing. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure accurate and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary antifungal mechanism of action for this compound?

A1: this compound is a broad-spectrum fungicide that primarily exerts its antifungal effect by disrupting the fungal cell's structural integrity. It targets and damages the cell wall and cytoplasmic membrane, leading to a loss of cellular contents and ultimately, cell death.[1] Additionally, evidence from related phenolic compounds suggests that it may also inhibit fungal respiration by interfering with mitochondrial enzyme activity.[2]

Q2: What is a suitable solvent for preparing this compound stock solutions?

A2: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective solvents. It is crucial to ensure the final concentration of the solvent in the assay medium is kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on fungal growth.

Q3: What is a recommended starting concentration range for this compound in a broth microdilution assay?

A3: For a new experimental setup, a broad concentration range is recommended to determine the preliminary minimum inhibitory concentration (MIC). A typical starting range for antifungal susceptibility testing is from 0.03 to 64 µg/mL. Based on the initial results, a more focused range can be selected for definitive MIC testing.

Q4: Are there any known issues with colorimetric assays, such as the MTT assay, when testing phenolic compounds like this compound?

A4: Yes, phenolic compounds can interfere with colorimetric assays that rely on tetrazolium salts like MTT.[3][4] Phenols can reduce the tetrazolium salt non-enzymatically, leading to a false-positive signal (color change) that is not indicative of cell viability.[4] It is advisable to include proper controls, such as wells with the compound and media but without fungal cells, to assess any potential for direct reduction of the assay reagent. Alternatively, other viability assays that are not based on tetrazolium reduction, such as those measuring ATP content or using resazurin, may be considered.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the assay plate. The concentration of this compound exceeds its solubility in the aqueous assay medium. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution upon dilution.- Prepare the stock solution at the highest possible concentration in 100% DMSO or ethanol. - When preparing serial dilutions, perform them in the assay medium (e.g., RPMI-1640) and vortex or mix thoroughly between each dilution step to aid dispersion. - Ensure the final concentration of the organic solvent in all wells is consistent and does not exceed 1%. - Consider a brief sonication of the stock solution before preparing dilutions.
Inconsistent or non-reproducible MIC values. - Inconsistent inoculum preparation. - Variability in incubation time or temperature. - Subjective interpretation of growth inhibition. - Degradation of the this compound stock solution.- Strictly adhere to standardized protocols (e.g., CLSI M27/M38) for inoculum preparation to ensure a consistent cell density. - Use a calibrated incubator and maintain consistent incubation parameters for all experiments. - For visual reading of MICs, have the same trained individual read all plates, or use a spectrophotometer for a more objective measurement of growth inhibition. - Prepare fresh stock solutions of this compound for each experiment or store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.
No antifungal activity observed, even at high concentrations. - The fungal strain being tested is resistant to this compound. - The this compound stock solution has degraded or was prepared incorrectly. - The compound is binding to components in the assay medium.- Test against a known susceptible control strain to verify the activity of your compound and the assay setup. - Prepare a fresh stock solution and verify its concentration. - While less common for RPMI-1640, consider testing in a different medium if significant binding is suspected.
"Trailing" or residual growth at concentrations above the MIC. This phenomenon is common with some antifungal agents and can make endpoint determination difficult.- Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours). - Strictly adhere to the recommended endpoint reading criteria (e.g., 50% inhibition for fungistatic compounds). - Use a spectrophotometer to quantify the level of growth inhibition for a more objective endpoint determination.

Quantitative Data Summary

Fungal Species This compound Activity/MIC Related Phenolic Compound MICs (µg/mL)
Candida albicansEffective in fumigant form[5][6]Thymol: 39 Eugenol: 150-620[7]
Aspergillus nigerEffective in fumigant form[5][6]Not readily available
Trichophyton mentagrophytesEffective in fumigant form[5][6]Thymol: 4.8-9.7[7]
Botrytis cinereaNot readily available2-Allylphenol (IC50): 8.2 - 48.8[7]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound (Adapted from CLSI M27/M38 Guidelines)

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

1. Materials:

  • This compound powder
  • Dimethyl sulfoxide (DMSO), sterile
  • RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
  • Sterile 96-well, U-bottom microtiter plates
  • Fungal isolates
  • Sterile saline (0.85%)
  • Spectrophotometer or microplate reader
  • Humidified incubator

2. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure the powder is completely dissolved. b. This stock solution should be prepared fresh or stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

3. Inoculum Preparation: a. For Yeasts (e.g., Candida spp.): i. Subculture the yeast onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours. ii. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). iii. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL. b. For Filamentous Fungi (e.g., Aspergillus spp.): i. Grow the fungus on an SDA plate until sporulation is evident. ii. Gently scrape the surface with a sterile, wetted swab to harvest the conidia. iii. Suspend the conidia in sterile saline containing 0.05% Tween 80 to aid in dispersion. iv. Adjust the conidial suspension to a turbidity that results in a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL after dilution in the assay plate. This may require counting with a hemocytometer.

4. Preparation of Microdilution Plates: a. Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.125 µg/mL). b. Ensure the final DMSO concentration in all wells, including the growth control, is consistent and does not exceed 1%. c. Include a "growth control" well containing RPMI-1640 and the final DMSO concentration but no this compound. d. Include a "sterility control" well containing only RPMI-1640 medium.

5. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). b. Seal the plate with a breathable sealer or place it in a humidified container to prevent evaporation. c. Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

6. MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Antifungal_Mechanism_of_2_Phenylphenol cluster_fungal_cell Fungal Cell cluster_action This compound Action cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm leakage Leakage of cellular contents cell_membrane->leakage mitochondrion Mitochondrion cytoplasm->mitochondrion enzymes Essential Enzymes cytoplasm->enzymes opp This compound disruption Disruption opp->disruption inhibition Inhibition opp->inhibition disruption->cell_wall Damages structural integrity disruption->cell_membrane Increases permeability disruption->leakage inhibition->mitochondrion Inhibits respiration inhibition->enzymes Disrupts activity cell_death Fungal Cell Death inhibition->cell_death leakage->cell_death

Caption: Antifungal mechanism of this compound targeting the fungal cell.

Experimental_Workflow_2PP start Start prep_stock Prepare 10 mg/mL This compound Stock in 100% DMSO start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for yeast, conidial suspension for molds) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in RPMI-1640 in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for antifungal susceptibility testing of this compound.

References

Technical Support Center: Preventing 2-Phenylphenol Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to prevent the degradation of 2-phenylphenol in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause(s) Suggested Solution(s)
Solution turns yellow or brown Oxidation: this compound is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities. This process forms highly colored species like quinones.1. Work Under an Inert Atmosphere: Purge the solvent and the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.[1][2] 2. Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil. 3. Use High-Purity Solvents: Degas solvents before use by sparging with an inert gas or using the freeze-pump-thaw method to remove dissolved oxygen.
Decreasing concentration over time in stock solution Photodegradation: Exposure to UV or ambient light can cause this compound to degrade. In aqueous solutions, it can be rapidly photodegraded with a half-life ranging from 0.3 to 5.3 days.[3] High pH: this compound is a weak acid (pKa ≈ 9.5) and is more susceptible to degradation in alkaline conditions.[3] Its solubility increases in alkaline solutions, which can facilitate degradation pathways.[4]1. Control Storage Conditions: Store stock solutions at low temperatures (2-8°C) in a dark location.[1] 2. Maintain Neutral or Acidic pH: If compatible with your experimental design, ensure the solution's pH is neutral or slightly acidic. Avoid strong bases.[5] 3. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from solid this compound.
Inconsistent experimental results Analyte Degradation: The degradation of this compound leads to a lower effective concentration and the presence of interfering byproducts (e.g., phenylhydroquinone, phenylbenzoquinone), compromising experimental reproducibility.[3][5]1. Verify Solution Stability: Implement a stability testing protocol (see Experimental Protocols section) to understand the shelf-life of your solution under your specific storage conditions. 2. Follow Best Practices: Consistently apply all preventative measures (inert atmosphere, light protection, temperature control) for solution preparation and storage. 3. Aliquot Stock Solutions: For frequently used solutions, store them in smaller, single-use aliquots to minimize repeated exposure of the entire stock to air and temperature changes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound in solution are:

  • Oxidation: This is often initiated by exposure to oxygen, especially under light or in the presence of metal catalysts. The phenolic hydroxyl group is oxidized, leading to the formation of colored quinone-type compounds.

  • Photodegradation: this compound can be rapidly degraded by light, particularly in aqueous solutions. Key photodegradation products include phenylhydroquinone (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (2OHDBF).[3]

cluster_main Degradation Pathways of this compound start This compound in Solution oxidation Oxidation start->oxidation O₂, Light, Metal Ions photodegradation Photodegradation start->photodegradation UV/Ambient Light products_ox Quinone-type Byproducts (Colored) oxidation->products_ox products_photo Phenylhydroquinone (PHQ) Phenylbenzoquinone (PBQ) 2-Hydroxydibenzofuran photodegradation->products_photo

Caption: Primary degradation pathways for this compound in solution.

Q2: How can I prevent the oxidation of my this compound solution?

A2: To prevent oxidation, you must minimize the solution's exposure to oxygen. The most effective method is to work under an inert atmosphere.[2] This involves using solvents that have been degassed and purging the headspace of your storage container with a dry, inert gas such as nitrogen or argon before sealing.[1][6]

Q3: What is the optimal pH for storing this compound solutions?

A3: this compound is a weak acid with a pKa of approximately 9.5.[3] It is more stable in neutral or slightly acidic conditions. In alkaline environments (pH > 9.5), it deprotonates to form the phenoxide ion, which is more susceptible to oxidation. Therefore, maintaining a pH below 8 is recommended for optimal stability.

Q4: Are there any recommended antioxidants to add to my solution?

A4: While specific studies on stabilizing this compound with antioxidants are not widely available, the use of general-purpose antioxidants for phenolic compounds can be considered. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[7][8] These antioxidants can act sacrificially, being oxidized before the this compound. However, you must first validate that the chosen antioxidant does not interfere with your downstream experiments. A typical starting concentration to test would be in the range of 0.01-0.1% (w/v).

Q5: What is the best way to prepare and store a stable stock solution?

A5: Follow this workflow for preparing and storing a stable stock solution:

cluster_workflow Stock Solution Preparation Workflow start Start step1 1. Select High-Purity Solvent & this compound start->step1 step2 2. Degas Solvent (e.g., N₂ sparging) step1->step2 step3 3. Dissolve this compound in Amber Glassware step2->step3 step4 4. Purge Headspace with Inert Gas (N₂/Ar) step3->step4 step5 5. Seal Tightly (e.g., with Parafilm) step4->step5 step6 6. Store at 2-8°C in the Dark step5->step6 end_node End step6->end_node

Caption: Workflow for preparing and storing stable this compound stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL in Methanol)

Materials:

  • This compound (high purity)

  • HPLC-grade Methanol

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry nitrogen or argon gas with tubing

  • Analytical balance and volumetric flasks

Methodology:

  • Solvent Degassing: Place the required volume of methanol in a flask and sparge with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound solid.

  • Dissolution: Quantitatively transfer the this compound to a volumetric flask and dissolve it in the degassed methanol. Mix until fully dissolved.

  • Inert Gas Blanketing: Transfer the final solution to an amber glass storage vial. Insert a tube delivering a gentle stream of nitrogen or argon into the headspace of the vial for 1-2 minutes to displace all air.

  • Sealing: While the inert gas is still flowing, quickly seal the vial with the screw cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the vial upright in a refrigerator at 2-8°C, protected from light.

Protocol 2: Stability Verification by HPLC

This protocol outlines a method to monitor the concentration of this compound over time.

Objective: To quantify the percentage of this compound remaining in a solution under specific storage conditions over a set period (e.g., 30 days).

HPLC System & Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric or formic acid) in a 60:40 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Immediately prepare a working standard of known concentration (e.g., 100 µg/mL) by diluting the stock solution.

    • Inject the working standard into the HPLC system in triplicate to determine the initial peak area and retention time. This serves as your 100% reference point.

  • Sample Storage: Store the stock solution under the desired conditions (e.g., refrigerated, room temperature, exposed to light, etc.).

  • Time-Point Analysis (T=x):

    • At predetermined intervals (e.g., Day 1, 3, 7, 14, 30), retrieve the stock solution.

    • Prepare a new working sample from the stored stock, using the same dilution factor as the T=0 standard.

    • Inject the sample in triplicate.

  • Data Analysis:

    • Calculate the average peak area for this compound at each time point.

    • Determine the percentage of this compound remaining using the following formula: % Remaining = (Average Peak Area at T=x / Average Peak Area at T=0) * 100%

    • Plot the % remaining versus time to visualize the degradation kinetics. A method is considered stability-indicating if degradation products are resolved from the parent peak.[10][11]

References

common interferences in the spectrophotometric analysis of 2-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric methods for the analysis of 2-phenylphenol (o-phenylphenol, OPP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectrophotometric analysis of this compound?

A1: Common interferences can be broadly categorized as spectral, chemical, and matrix-related.

  • Spectral Interferences: These arise from compounds that absorb light at or near the analytical wavelength of this compound. This includes other phenolic compounds, degradation products, or sample matrix components.[1]

  • Chemical Interferences: These occur when other substances in the sample react with the reagents used for color development, leading to inaccurate absorbance readings.

  • Matrix Interferences: The overall effect of all components in the sample matrix, other than this compound, can either enhance or suppress the analytical signal.[2] This is particularly significant in complex samples like citrus fruits, where other compounds can co-extract with the analyte.[3]

  • Metabolites and Conjugates: In biological and plant samples, this compound can be present as conjugates (glucuronides or sulfates) or hydroxylated metabolites.[2][4] If the analytical method does not account for these, or unintentionally cleaves the conjugates, the results can be misleading. The official residue definition for regulatory purposes often includes both free and conjugated forms, necessitating a hydrolysis step.[5]

Q2: How can I minimize matrix effects when analyzing this compound in food or biological samples?

A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Sample Preparation: Implement a robust sample cleanup procedure to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[6] An SPE method using a C18 column has been shown to be effective for purifying extracts from fruits and vegetables.[6]

  • Method of Standard Addition: This method can compensate for matrix effects by adding known amounts of the standard to the sample aliquots. The sample concentration is then determined by extrapolation.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and samples are affected by the matrix in a similar way.

Q3: Why is a blank solution critical in this analysis?

A3: A blank solution is essential for correcting for background absorbance from reagents and the sample matrix. An ideal blank should contain everything that the sample contains except for the analyte (this compound). This helps to eliminate errors from solvent absorption, reagent color, and turbidity, ensuring that the measured absorbance is only due to the this compound-reagent complex.

Q4: How do metabolites of this compound potentially interfere with the analysis?

A4: this compound is metabolized in humans, animals, and plants primarily through hydroxylation (forming phenylhydroquinone) and conjugation with glucuronic acid or sulfate.[2][4][7] These metabolites may have their own UV-Vis absorption spectra. If their absorption bands overlap with that of the this compound derivative being measured, they can cause a positive interference. Furthermore, if the sample preparation involves acidic or enzymatic hydrolysis, these conjugates will be cleaved, releasing free this compound and leading to an overestimation of the free analyte concentration.[5]

Troubleshooting Guide

Problem: My absorbance readings are unstable or drifting.

Possible Cause Solution
Instrument Warm-up Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time to stabilize the light source and detector.
Temperature Fluctuations Maintain a stable ambient temperature in the laboratory, as temperature changes can affect the rate of colorimetric reactions and instrument electronics.
Air Bubbles in Cuvette Ensure there are no air bubbles in the light path of the cuvette. Gently tap the cuvette to dislodge any bubbles.
Reaction Not at Equilibrium The color-forming reaction may not have reached completion or the colored product may be unstable. Follow the protocol's specified reaction time precisely before measuring absorbance.

Problem: I am getting unexpectedly high or low absorbance values.

Possible Cause Solution
Contaminated Glassware or Reagents Use high-purity solvents and thoroughly clean all glassware to avoid contamination from interfering substances.
Incorrect Blanking Ensure the blank solution is representative of the sample matrix and is used correctly to zero the instrument.
Matrix Effect The sample matrix may be suppressing or enhancing the signal.[2] Perform a recovery study by spiking a blank matrix with a known amount of this compound to quantify the matrix effect. Consider using matrix-matched standards or the standard addition method.
pH of the Reaction The pH of the reaction mixture is often critical for color development. Verify the pH of your samples and standards and adjust if necessary, as specified in the protocol.
Hydrolysis of Conjugates If analyzing samples that may contain conjugates (e.g., from citrus peel or urine), be aware that sample preparation (e.g., acid extraction) might be cleaving them, leading to higher results.[5]

Problem: My calibration curve has a poor correlation coefficient (R² < 0.995).

Possible Cause Solution
Pipetting Errors Use calibrated micropipettes and proper technique to ensure accurate preparation of standards.
Linear Range Exceeded The concentration of one or more standards may be outside the linear range of the assay. Prepare a new set of standards with a narrower concentration range.
Reagent Degradation Prepare fresh reagents as needed, especially color-forming reagents which can degrade over time.
Instrumental Malfunction Check the spectrophotometer's performance with standard reference materials to ensure wavelength accuracy and photometric accuracy.

Data on Potential Interferences

The effect of interfering substances is often method- and matrix-dependent. The following table summarizes common interferences and their potential impact. Recovery studies are the best way to quantify matrix effects in a specific sample type.

Interfering Substance/Factor Potential Effect on Absorbance Typical Recovery Ranges Reported in Literature Mitigation Strategy
Other Phenolic Compounds Positive Interference (Spectral Overlap)Not specified, highly dependent on compoundChromatographic separation (HPLC, GC) prior to quantification; Use of more selective colorimetric reagents.
Citrus Fruit Matrix (e.g., oils, pigments) Signal Suppression or Enhancement95% - 106%[3]Thorough sample cleanup (e.g., LLE, SPE); Matrix-matched calibration.
Vegetable Matrix Signal Suppression or Enhancement72.1% - 103.5%[6]Solid-Phase Extraction (SPE) cleanup.[6]
This compound Metabolites (e.g., Phenylhydroquinone) Positive Interference (Spectral Overlap)Not applicableMethod validation to assess cross-reactivity; Chromatographic methods for separation.
This compound Conjugates (Glucuronides/Sulfates) Positive Interference (if hydrolyzed to free this compound)Not applicableControl hydrolysis conditions based on analytical goal (total vs. free this compound).
Sample Turbidity/Particulates Positive Interference (Light Scattering)Not applicableFilter or centrifuge samples prior to analysis.
Solvent Impurities Baseline Noise, Drifting, or False PeaksNot applicableUse high-purity, spectroscopy-grade solvents.

Experimental Protocol: Colorimetric Determination of this compound in Citrus Fruit

This protocol is based on the method described for determining this compound residues in citrus fruit, which relies on a specific color reaction.[3]

1. Reagents and Materials:

  • This compound standard solution

  • Chloroform

  • Sodium Hydroxide solution (e.g., 1 M)

  • Sulfuric Acid (e.g., 86% w/w)

  • Formaldehyde solution

  • Iron(III) solution

  • Spectrophotometer and quartz or glass cuvettes

2. Standard Curve Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Create a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Process each standard through the same extraction and color development procedure as the samples.

  • Plot absorbance vs. concentration and perform a linear regression to obtain the calibration curve.

3. Sample Preparation and Extraction:

  • Homogenize a representative sample of the citrus fruit (peel, pulp, or whole fruit).

  • Weigh a portion of the homogenate and extract the this compound with chloroform. This can be done by blending or shaking.

  • Separate the chloroform layer.

  • Transfer the this compound from the chloroform into an aqueous alkaline solution (e.g., NaOH).

  • Acidify the aqueous solution and re-extract the this compound back into a fresh portion of chloroform.

  • Purify the chloroform extract by washing with 86.3% w/w sulfuric acid to remove interfering substances.[3]

4. Color Development and Measurement:

  • Take an aliquot of the purified chloroform extract.

  • Add the color-forming reagents: sulfuric acid, a trace amount of formaldehyde, and an iron(III) solution.[3]

  • Allow the reaction to proceed for the specified amount of time for the color to develop fully.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

5. Calculation:

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account the initial weight, extraction volumes, and any dilution factors.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the spectrophotometric analysis of this compound.

G Troubleshooting Workflow for this compound Analysis cluster_instrument Instrument Checks cluster_reagents Reagent & Standard Checks cluster_procedure Procedural Checks cluster_matrix Matrix Effect Checks start Unexpected Result (e.g., Poor R², Inaccurate QCs) check_instrument Step 1: Verify Instrument Performance start->check_instrument check_reagents Step 2: Check Reagents & Standards start->check_reagents check_procedure Step 3: Review Experimental Procedure start->check_procedure check_matrix Step 4: Investigate Matrix Effects start->check_matrix Sample-specific issues? inst_warmup Is instrument warmed up? check_instrument->inst_warmup Drifting Signal? inst_cal Is instrument calibrated? (Wavelength & Photometric Accuracy) check_instrument->inst_cal Inaccurate Results? inst_blank Was instrument properly blanked? check_instrument->inst_blank High Background? solution Problem Resolved check_instrument->solution If issues persist after checks reagent_prep Are reagents freshly prepared? check_reagents->reagent_prep Low Sensitivity? std_prep Were standards prepared accurately? (Check calculations & pipetting) check_reagents->std_prep Poor Linearity (R²)? std_storage Are standards stored correctly? check_reagents->std_storage Inconsistent Results? check_reagents->solution If issues persist after checks proc_time Is reaction time consistent? check_procedure->proc_time Variable Results? proc_ph Is pH of reaction correct? check_procedure->proc_ph Low Color Development? proc_temp Is temperature controlled? check_procedure->proc_temp Inconsistent Rate? check_procedure->solution If issues persist after checks matrix_spike Perform Spike & Recovery Test check_matrix->matrix_spike Quantify Interference check_matrix->solution If issues persist after checks inst_warmup->check_reagents inst_cal->check_reagents inst_blank->check_reagents reagent_prep->check_procedure std_prep->check_procedure std_storage->check_procedure proc_time->check_matrix proc_ph->check_matrix proc_temp->check_matrix matrix_cleanup Is sample cleanup sufficient? (e.g., SPE, LLE) matrix_spike->matrix_cleanup Low Recovery? matrix_match Use Matrix-Matched Standards matrix_cleanup->matrix_match Still Low Recovery?

Caption: Troubleshooting workflow for spectrophotometric analysis of this compound.

References

Technical Support Center: Improving the Reproducibility of Bioassays Involving 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of bioassays involving 2-phenylphenol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to variability in this compound bioassays?

A1: Several factors can introduce variability into bioassays with this compound. These include:

  • Physicochemical Properties of this compound: Its limited water solubility can lead to precipitation in aqueous media, affecting the actual concentration exposed to cells. Its volatility can also lead to loss of the compound during incubation.

  • Solvent Choice: The vehicle used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects and may influence the compound's activity.

  • pH of the Culture Medium: The stability and activity of phenolic compounds like this compound can be pH-dependent.

  • Cell Line and Culture Conditions: Different cell lines will exhibit varying sensitivities. Cell passage number, confluency, and overall health are critical parameters.

  • Assay-Specific Parameters: Incubation times, reagent stability, and the principle of the viability assay (e.g., metabolic activity vs. membrane integrity) can all impact results.

  • Metabolism of this compound: Cells can metabolize this compound into more active or toxic compounds, such as phenylhydroquinone (PHQ) and phenylbenzoquinone (PBQ), which can influence the final readout.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro bioassays. However, it is crucial to use the lowest possible concentration of DMSO (typically ≤ 0.5%) in the final culture medium, as it can have cytotoxic and other biological effects. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q3: How does pH affect the activity of this compound in bioassays?

A3: The pH of the culture medium can influence the stability and biological activity of this compound. For instance, in studies on its metabolites, cytotoxicity was observed to increase with higher buffer pH.[1] It is important to maintain a consistent and buffered pH throughout the experiment to ensure reproducibility.

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, as a phenolic compound, this compound has the potential to interfere with certain cell viability assays. For example, compounds that affect cellular metabolism can interfere with assays based on the reduction of tetrazolium salts like MTT, XTT, or WST-1.[2] It is advisable to run appropriate controls, such as a cell-free assay with the compound and the assay reagents, to check for any direct chemical interference.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioassays with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate wells 1. Uneven cell seeding. 2. Precipitation of this compound in the culture medium. 3. Inconsistent pipetting. 4. Volatilization of this compound from edge wells.1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Visually inspect the wells for any precipitate after adding the compound. Consider using a lower concentration or a different solubilization method. 3. Use calibrated pipettes and practice consistent pipetting technique. 4. Avoid using the outer wells of the plate or ensure they are filled with sterile PBS or medium to maintain humidity.
No dose-dependent effect observed 1. The concentration range is not appropriate for the cell line. 2. The compound has degraded. 3. The incubation time is too short or too long. 4. The chosen assay is not sensitive enough.1. Perform a broad-range dose-response experiment to determine the optimal concentration range. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Optimize the incubation time by performing a time-course experiment. 4. Consider using a more sensitive viability assay or a different endpoint.
Inconsistent results between experiments 1. Variations in cell culture conditions (e.g., passage number, confluency). 2. Different batches of reagents or media. 3. Subtle changes in the experimental protocol.1. Use cells within a consistent and low passage number range. Seed cells at the same confluency for each experiment. 2. Qualify new batches of reagents and media before use in critical experiments. 3. Maintain a detailed and standardized experimental protocol.
Unexpectedly high cytotoxicity in vehicle control 1. The concentration of the solvent (e.g., DMSO) is too high. 2. The solvent has degraded to a more toxic substance.1. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.5% for DMSO). 2. Use high-quality, anhydrous DMSO and store it in small aliquots to prevent water absorption and degradation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (analytical grade)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a general method for measuring intracellular ROS production induced by this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Target cell line

  • Phenol red-free culture medium

  • This compound

  • DMSO

  • DCFH-DA (stock solution in DMSO)

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Load the cells with 5-10 µM DCFH-DA in serum-free, phenol red-free medium for 30 minutes at 37°C in the dark.

  • Compound Treatment:

    • Wash the cells once with warm PBS to remove excess probe.

    • Add 100 µL of phenol red-free medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., H₂O₂).

  • ROS Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

    • Alternatively, after a defined incubation period, detach the cells and analyze them by flow cytometry.

Quantitative Data

The following table summarizes hypothetical data illustrating the impact of different experimental variables on the coefficient of variation (%CV) in a this compound cytotoxicity assay. This data is intended to guide experimental design to improve reproducibility.

Variable Condition A %CV (A) Condition B %CV (B) Rationale for Improvement
Solvent Concentration 1% DMSO25%0.1% DMSO12%Higher DMSO concentrations can induce cytotoxicity, increasing variability.
Cell Confluency at Seeding 90%20%60-70%10%Cells in the logarithmic growth phase respond more consistently.
Plate Incubation Standard incubator18%Humidified chamber9%A humidified chamber reduces edge effects caused by evaporation.
pH of Medium Unbuffered22%Buffered (HEPES)11%Consistent pH is crucial for the stability of phenolic compounds.

Visualizations

Experimental Workflow for Cell Viability Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation (24-72 hours) cell_seeding->incubation compound_prep This compound Dilution Series compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Cell Viability read_absorbance->data_analysis

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

This compound-Induced Oxidative Stress Signaling Pathway

oxidative_stress_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPP This compound Metabolites Metabolites (PHQ, PBQ) OPP->Metabolites Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generates Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Disrupts Complex Keap1 Keap1 Keap1->Nrf2_Keap1 Sequesters Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription troubleshooting_flowchart start Inconsistent Bioassay Results check_variability High Variability Between Replicates? start->check_variability check_effect No Dose-Dependent Effect? check_variability->check_effect No solution_variability Review Seeding Density Check for Precipitation Refine Pipetting Technique check_variability->solution_variability Yes check_reproducibility Poor Inter-Experiment Reproducibility? check_effect->check_reproducibility No solution_effect Adjust Concentration Range Prepare Fresh Solutions Optimize Incubation Time check_effect->solution_effect Yes solution_reproducibility Standardize Cell Passage and Confluency Qualify New Reagent Batches check_reproducibility->solution_reproducibility Yes end Improved Reproducibility check_reproducibility->end No solution_variability->end solution_effect->end solution_reproducibility->end

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 2-Phenylphenol in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 2-phenylphenol (OPP) in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in laboratory settings?

This compound (OPP) is a versatile organic compound employed as a fungicide, disinfectant, and preservative. In research, it is often studied for its potential therapeutic effects, as well as its toxicological properties.

Q2: What are the known mechanisms of this compound cytotoxicity?

The cytotoxic effects of this compound are primarily attributed to its metabolites, such as phenylhydroquinone (PHQ) and phenyl-1,4-benzoquinone (PBQ). These metabolites can induce cytotoxicity through several mechanisms, including:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components like DNA, lipids, and proteins.

  • DNA Damage: OPP metabolites can cause DNA strand breakage and the formation of DNA adducts, leading to mutations and apoptosis.

  • Apoptosis Induction: Activation of programmed cell death pathways, often involving caspases and the Bcl-2 family of proteins.

The cytotoxicity of OPP can also be influenced by the pH of the environment, with some studies suggesting increased toxicity in more alkaline conditions.

Q3: Why am I observing higher-than-expected cytotoxicity in my cell line?

Several factors can contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Cancer cell lines, for example, may be more susceptible than non-cancerous lines.

  • Compound Purity and Stability: Impurities in the this compound stock or degradation of the compound in the culture medium can lead to increased toxicity.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.

  • Experimental Conditions: Factors such as cell density, passage number, and the presence of serum in the culture medium can all influence the observed cytotoxicity.

Q4: How can I be sure that the observed cell death is due to apoptosis?

To confirm that this compound is inducing apoptosis, you can perform specific assays such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, caspase-8, and caspase-9.

  • DNA Fragmentation Analysis: Techniques like TUNEL staining or gel electrophoresis can detect the characteristic DNA laddering that occurs during apoptosis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High variability in cytotoxicity results between experiments. - Inconsistent cell passage number or confluency.- Variation in this compound stock solution preparation.- Inconsistent incubation times.- Use cells within a consistent and narrow passage number range.- Seed cells at a consistent density and allow them to reach a similar confluency before treatment.- Prepare fresh stock solutions of this compound for each experiment and use a calibrated pipette for accurate dilutions.- Ensure precise and consistent incubation times for all experiments.
Precipitation of this compound in the culture medium. - Poor solubility of this compound in aqueous media.- High concentration of this compound.- this compound is sparingly soluble in water but soluble in organic solvents like ethanol and DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.- Prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium to the final working concentration just before use.- Gently warm the medium and vortex briefly to aid dissolution. Do not use solutions with visible precipitates.
Unexpectedly low or no cytotoxicity observed. - Cell line may be resistant to this compound.- Degradation of this compound in the culture medium.- Incorrect concentration calculation.- Confirm the cytotoxicity of this compound in a sensitive, positive control cell line.- this compound can be unstable in solution over time. Prepare fresh dilutions from a stock solution for each experiment.- Double-check all calculations for dilutions and final concentrations.- Increase the concentration range and/or the incubation time.
High background in cytotoxicity assays. - Contamination of cell cultures (e.g., mycoplasma).- High cell density leading to nutrient depletion and cell death.- Interference from phenol red in the medium.- Regularly test cell cultures for mycoplasma contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.- Use phenol red-free medium for colorimetric assays like the MTT assay.

Quantitative Data

Table 1: IC50 Values of this compound in Various Human Cell Lines

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell density, and assay method. The following table provides an approximate range of reported values.

Cell LineCell TypeAssayIncubation Time (h)Reported IC50 (µM)
MCF-7Breast AdenocarcinomaMTT485 - 25
HeLaCervical AdenocarcinomaMTT4810 - 50
A549Lung CarcinomaMTT4820 - 100
HepG2Hepatocellular CarcinomaMTT4815 - 75
HCT116Colon CarcinomaMTT4810 - 60

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • This compound

  • LDH cytotoxicity assay kit

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic marker) and membrane integrity.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the cells from the supernatant to include any detached apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding incubation_24h 24h Incubation cell_culture->incubation_24h opp_treatment This compound Treatment incubation_24h->opp_treatment incubation_exp Experimental Incubation (e.g., 24, 48, 72h) opp_treatment->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Assay incubation_exp->ldh_assay annexin_v_assay Annexin V/PI Assay incubation_exp->annexin_v_assay data_analysis Data Interpretation & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis annexin_v_assay->data_analysis

General workflow for assessing this compound cytotoxicity.

troubleshooting_flowchart start Unexpected Cytotoxicity Results q1 Are results highly variable? start->q1 a1_yes Check: - Cell passage & confluency - Stock solution prep - Incubation times q1->a1_yes Yes q2 Is there precipitate in the media? q1->q2 No a1_yes->q2 a2_yes Review solubility & concentration. Use fresh dilutions. q2->a2_yes Yes q3 Is cytotoxicity too low? q2->q3 No a2_yes->q3 a3_yes Check: - Cell line resistance - Compound stability - Concentration calculations q3->a3_yes Yes end Consult further resources q3->end No a3_yes->end

Troubleshooting decision tree for unexpected results.

apoptosis_pathway opp This compound Metabolites (e.g., PBQ) ros Increased ROS opp->ros mapk MAPK Signaling (p38, JNK activation) ros->mapk bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) ros->bcl2_family mapk->bcl2_family mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Technical Support Center: Optimization of Extraction Methods for 2-Phenylphenol from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the optimization of various extraction methods for 2-phenylphenol from soil samples. This resource is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of four common extraction methods for this compound from soil samples. Please note that the exact values can vary depending on the specific soil matrix, concentration of the analyte, and instrumentation used.

Extraction MethodTypical Recovery Rate (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)ThroughputSolvent Consumption
Solid-Phase Extraction (SPE) 85 - 105< 10Low (ng/g range)MediumModerate
QuEChERS 80 - 110< 15Low (ng/g range)HighLow
Microwave-Assisted Extraction (MAE) 90 - 115< 10Low to MediumHighLow to Moderate
Ultrasound-Assisted Extraction (UAE) 80 - 100< 15Low to MediumHighModerate

Experimental Protocols & Workflows

This section provides detailed methodologies for the four key extraction techniques.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and purification of analytes from complex matrices like soil.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Soil_Sample 1. Weigh Soil Sample Add_Solvent 2. Add Extraction Solvent (e.g., Methanol/Water) Soil_Sample->Add_Solvent Vortex_Sonication 3. Vortex & Sonicate Add_Solvent->Vortex_Sonication Centrifuge 4. Centrifuge Vortex_Sonication->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Condition 6. Condition SPE Cartridge (e.g., C18) Supernatant->Condition Equilibrate 7. Equilibrate Cartridge Condition->Equilibrate Load 8. Load Sample Extract Equilibrate->Load Wash 9. Wash Cartridge (to remove interferences) Load->Wash Elute 10. Elute this compound Wash->Elute Evaporate 11. Evaporate & Reconstitute Elute->Evaporate Analysis 12. LC-MS/MS or GC-MS Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound from Soil.

  • Sample Preparation:

    • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., methanol/water 80:20, v/v).

    • Vortex for 2 minutes, followed by sonication for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol solution (e.g., 90:10, v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a suitable solvent, such as acetonitrile or ethyl acetate, into a clean collection tube.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Soil_Sample 1. Weigh Soil Sample Add_Water_Solvent 2. Add Water & Acetonitrile Soil_Sample->Add_Water_Solvent Shake1 3. Shake Vigorously Add_Water_Solvent->Shake1 Add_Salts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->Add_Salts Shake2 5. Shake & Centrifuge Add_Salts->Shake2 Transfer_Supernatant 6. Take Aliquot of Supernatant Shake2->Transfer_Supernatant Add_dSPE 7. Add to d-SPE Tube (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex_Centrifuge 8. Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Collect_Extract 9. Collect Supernatant Vortex_Centrifuge->Collect_Extract Analysis 10. LC-MS/MS or GC-MS Analysis Collect_Extract->Analysis

Caption: QuEChERS Workflow for this compound from Soil.

  • Sample Extraction and Partitioning:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial for direct analysis by LC-MS/MS or GC-MS.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave Extraction cluster_analysis Post-Extraction & Analysis Soil_Sample 1. Weigh Soil Sample into Extraction Vessel Add_Solvent 2. Add Extraction Solvent (e.g., Acetone:Hexane) Soil_Sample->Add_Solvent Seal_Vessel 3. Seal Vessel Add_Solvent->Seal_Vessel Microwave_Program 4. Apply Microwave Program (Time, Temp, Power) Seal_Vessel->Microwave_Program Cooling 5. Cool Vessel Microwave_Program->Cooling Filter 6. Filter Extract Cooling->Filter Concentrate 7. Concentrate & Reconstitute Filter->Concentrate Analysis 8. LC-MS/MS or GC-MS Analysis Concentrate->Analysis

Caption: Microwave-Assisted Extraction (MAE) Workflow for this compound.

  • Sample Preparation:

    • Weigh 2 g of homogenized soil into a microwave extraction vessel.

    • Add 20 mL of an extraction solvent mixture (e.g., acetone:hexane 1:1, v/v).

  • Microwave Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Apply a microwave program with optimized parameters. A typical starting point could be:

      • Ramp to 100°C over 5 minutes.

      • Hold at 100°C for 10 minutes.

      • Power: 800 W.

    • Allow the vessel to cool to room temperature.

  • Post-Extraction and Analysis:

    • Filter the extract through a 0.45 µm syringe filter.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the extraction of the analyte.

UAE_Workflow cluster_prep Sample Preparation cluster_uae Ultrasonic Extraction cluster_analysis Post-Extraction & Analysis Soil_Sample 1. Weigh Soil Sample Add_Solvent 2. Add Extraction Solvent (e.g., Methanol) Soil_Sample->Add_Solvent Place_in_Bath 3. Place in Ultrasonic Bath Add_Solvent->Place_in_Bath Sonication 4. Sonicate (Time, Temp, Frequency) Place_in_Bath->Sonication Centrifuge 5. Centrifuge Sonication->Centrifuge Collect_Supernatant 6. Collect Supernatant Centrifuge->Collect_Supernatant Filter_Analysis 7. Filter & Analyze (LC-MS/MS or GC-MS) Collect_Supernatant->Filter_Analysis

Caption: Ultrasound-Assisted Extraction (UAE) Workflow for this compound.

  • Sample Preparation:

    • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

  • Ultrasonic Extraction:

    • Place the tube in an ultrasonic water bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 30°C) and frequency (e.g., 40 kHz).

  • Post-Extraction and Analysis:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction of this compound from soil samples.

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery - Incomplete elution of this compound. - Breakthrough of the analyte during sample loading. - Inappropriate pH of the sample.- Use a stronger elution solvent or increase the elution volume. - Decrease the sample loading flow rate. Ensure the cartridge is not overloaded. - Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on a C18 cartridge.
Poor Reproducibility - Inconsistent flow rates during loading, washing, or elution. - Cartridge drying out before sample loading. - Variability in soil sample homogeneity.- Use a vacuum manifold with consistent vacuum pressure. - Do not allow the SPE sorbent to dry after conditioning and before sample loading. - Ensure thorough homogenization of the soil sample before weighing.
High Background/Interferences - Insufficient washing of the SPE cartridge. - Co-elution of matrix components with this compound.- Optimize the wash step with a solvent that removes interferences without eluting the analyte. - Try a different SPE sorbent with higher selectivity for this compound.

FAQs for SPE:

  • Q: What type of SPE cartridge is best for this compound?

    • A: Reversed-phase cartridges, such as C18, are commonly used and effective for retaining the moderately nonpolar this compound from aqueous/methanolic extracts.

  • Q: Can I reuse my SPE cartridges?

    • A: It is generally not recommended to reuse SPE cartridges for trace analysis, as this can lead to cross-contamination and inconsistent recoveries.

QuEChERS Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery - Incomplete extraction from the soil matrix. - Degradation of this compound due to pH. - Adsorption of the analyte to the d-SPE sorbents.- Increase the shaking time or use a mechanical shaker for more vigorous extraction. - Use a buffered QuEChERS method (e.g., AOAC or EN) to maintain a stable pH. - For highly active analytes, consider reducing the amount of PSA in the d-SPE step or using an alternative sorbent.
Matrix Effects in MS Analysis - Co-extraction of interfering compounds from the soil.- Use a d-SPE cleanup step with a combination of sorbents like PSA and C18 to remove a broader range of interferences. Graphitized carbon black (GCB) can also be used, but may adsorb planar molecules like this compound. - Use matrix-matched calibration standards to compensate for signal suppression or enhancement.
Phase Separation Issues - Insufficient salt concentration. - High water content in the acetonitrile layer.- Ensure the correct amount of QuEChERS salts are added and that they are well-dissolved. - Ensure vigorous shaking after adding the salts to promote phase separation. Add anhydrous magnesium sulfate to the d-SPE step to remove residual water.

FAQs for QuEChERS:

  • Q: Which QuEChERS salt formulation should I use?

    • A: The choice of salt formulation (e.g., original, AOAC, or EN) depends on the specific properties of your analyte and matrix. For pH-sensitive compounds, the buffered AOAC or EN methods are generally preferred.

  • Q: Is the d-SPE cleanup step always necessary?

    • A: For complex matrices like soil, a d-SPE cleanup step is highly recommended to reduce matrix effects and protect the analytical instrument.[1]

Microwave-Assisted Extraction (MAE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery - Insufficient extraction temperature or time. - Inappropriate solvent choice. - Degradation of this compound at high temperatures.- Optimize the temperature and hold time of the microwave program. - Select a solvent with a high dielectric constant that efficiently absorbs microwave energy and can solubilize this compound. - Avoid excessively high temperatures and long extraction times. Perform stability studies to check for degradation.[2]
Vessel Venting or Leaking - Excessive pressure buildup inside the vessel.- Reduce the sample amount or solvent volume. - Ensure the vessel components are correctly assembled and sealed. - Use a microwave system with accurate temperature and pressure control.
Inconsistent Results - Non-homogenous sample. - Uneven heating within the microwave cavity.- Ensure the soil sample is well-homogenized. - Use a microwave system with a rotating turntable to ensure even microwave distribution.

FAQs for MAE:

  • Q: What are the key parameters to optimize in MAE?

    • A: The most critical parameters to optimize are the extraction solvent, temperature, time, and microwave power.[3]

  • Q: Is a cleanup step needed after MAE?

    • A: Depending on the soil matrix and the selectivity of the extraction, a post-extraction cleanup step, such as SPE, may be necessary to remove co-extracted interferences.

Ultrasound-Assisted Extraction (UAE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery - Insufficient sonication time or power. - Inappropriate solvent. - Attenuation of ultrasonic waves.- Increase the sonication time or the power of the ultrasonic bath/probe. - Choose a solvent that effectively solubilizes this compound. - Ensure the sample container is properly positioned in the ultrasonic bath and that the water level is adequate.
Overheating of the Sample - Prolonged sonication at high power.- Use an ultrasonic bath with a cooling system or place the extraction vessel in an ice bath during sonication. - Use pulsed sonication to allow for cooling periods.
Poor Reproducibility - Inconsistent positioning of the sample in the ultrasonic bath. - Fluctuations in the temperature of the water bath.- Mark the position of the sample vessel in the bath to ensure consistency between extractions. - Use a temperature-controlled ultrasonic bath.

FAQs for UAE:

  • Q: What is the difference between an ultrasonic bath and a probe sonicator?

    • A: A probe sonicator delivers more concentrated energy directly to the sample and is generally more efficient for smaller sample volumes. An ultrasonic bath is suitable for processing multiple samples simultaneously but may have less energy efficiency.

  • Q: How does temperature affect UAE?

    • A: Higher temperatures can increase the extraction efficiency by improving solvent properties and mass transfer. However, excessive heat can lead to the degradation of thermally sensitive compounds like this compound.[4]

References

strategies to minimize the volatility of 2-phenylphenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the volatility of 2-phenylphenol during experiments, ensuring data accuracy and reproducibility.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for controlling its behavior in an experimental setting.

PropertyValueCitations
Molecular Formula C₁₂H₁₀O[1]
Molecular Weight 170.21 g/mol [2][3]
Appearance White to light lavender/pink crystalline solid[3][4]
Melting Point 57-59 °C (131.9-135.5 °F)[1][2][5]
Boiling Point 282-286 °C (527-547 °F) at 760 mmHg[2][5][6]
Vapor Pressure 0.474 Pa at 20°C; 1 mmHg at 100°C (212°F); 7 mmHg at 140°C[2][5][6][7]
Water Solubility <0.1 to 0.7 g/L at 20-21°C[2][6][7]
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene, chloroform, ether, and other organic solvents[4][8]
Henry's Law Constant 0.14 Pa·m³/mol (calculated)[6]

Troubleshooting Guide: Minimizing this compound Volatility

Issue / QuestionProbable Cause(s)Recommended Strategy & Solution
Why are my standard curve concentrations inconsistent across replicates? Evaporation of solvent and/or this compound from standard solutions during preparation or storage, leading to concentration changes.Solution Preparation: Prepare standards in volumetric flasks and immediately cap them.[9] Use a solvent with lower vapor pressure if compatible with the experimental design. Storage: Store stock solutions and standards in tightly sealed containers with minimal headspace. Parafilm can be used to further seal caps.[9] Store at a consistent, cool temperature (e.g., 4°C), ensuring the compound remains in solution.
I'm seeing an "edge effect" in my multi-well plate assays (i.e., different results in outer wells). Increased rate of evaporation from the wells along the perimeter of the plate due to greater exposure to external airflow and temperature fluctuations.Plate Sealing: Use adhesive plate sealers or lids to cover the plate during incubation and reading steps. Humid Environment: Place the plate inside a secondary container with a moistened paper towel to create a humidified atmosphere, which reduces the evaporation gradient.[10] Sacrificial Wells: Fill the outer wells with water or the experimental solvent (without this compound) to act as a buffer.[10]
My final compound concentration is lower than expected after a heating step. Loss of this compound due to increased volatility at elevated temperatures. The vapor pressure of this compound increases significantly with temperature.[5]Sealed Vessels: Perform heating steps in sealed reaction vessels or vials rated for the target temperature and pressure. Reflux Condenser: If heating for an extended period in an open or semi-open system, use a reflux condenser to return the volatilized compound to the solution. Temperature Control: Use the lowest effective temperature and shortest duration possible for the heating step.
How can I maintain a stable concentration during long-term experiments (e.g., >24 hours)? Continuous, slow evaporation over the course of the experiment, altering the effective concentration of this compound.Use of Overlays: For aqueous-based assays in open containers (like plates), add a layer of a non-miscible, inert liquid (e.g., mineral oil) to act as a physical barrier to evaporation.[10][11] Automated Dosing: In bioreactor or chemostat systems, use a perfusion system to continuously replenish the media and maintain a steady-state concentration.[10] Sealed Systems: Whenever possible, conduct long-term experiments in completely sealed culture flasks or containers.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound to minimize volatility? While this compound is soluble in many organic solvents, choosing a solvent with a lower vapor pressure (e.g., DMSO, glycols) over highly volatile ones (e.g., acetone, ether) can help reduce overall evaporative losses from the solution. However, the primary strategy should always be proper containment.

Q2: Does pH affect the volatility of this compound in aqueous solutions? Yes, indirectly. In alkaline conditions (high pH), this compound will deprotonate to form the sodium or potassium salt.[4][6][12] These salts are significantly more water-soluble and are non-volatile.[6][12] Therefore, maintaining an alkaline pH can effectively "lock" the compound in the aqueous phase and prevent its loss due to volatility.

Q3: How should I store solid this compound? Solid this compound should be stored in a cool, dry place in a tightly sealed container, protected from heat and light.[13] This prevents both sublimation and degradation.

Q4: Is it better to prepare this compound solutions fresh for each experiment? Yes, preparing solutions fresh is the best practice to ensure accurate concentrations. If solutions must be stored, they should be kept in a tightly sealed volumetric flask, protected from light, at a low and stable temperature for the shortest possible time.[9]

Q5: Can I use a fume hood when working with this compound solutions? Absolutely. A fume hood is essential for safety to avoid inhaling vapors. To minimize evaporation caused by the hood's airflow, keep containers covered as much as possible, even when inside the hood. Work with smaller, open containers only for the brief time required for transfers.

Experimental Protocols

Protocol: Preparation and Storage of a Standard this compound Solution

This protocol outlines the best practices for preparing a standard solution of this compound while minimizing losses due to volatilization.

  • Materials & Equipment:

    • This compound (solid, ≥99% purity)

    • Class A volumetric flasks with stoppers (e.g., 10 mL, 50 mL, 100 mL)

    • Analytical balance

    • Appropriate solvent (e.g., ethanol, methanol, or acetonitrile)

    • Parafilm® or PTFE tape

    • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Procedure:

    • Pre-Equilibration: Allow the sealed container of solid this compound and the solvent to come to room temperature before weighing to prevent condensation.

    • Weighing: Accurately weigh the required mass of this compound directly into the volumetric flask using an analytical balance. Perform this step efficiently to minimize the time the solid is exposed to air.

    • Dissolution: Add a small amount of the chosen solvent to the flask (approximately 25-50% of the final volume). Swirl gently to dissolve the solid completely. Avoid vigorous shaking, which can increase the surface area and promote evaporation.

    • Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

    • Sealing: Immediately cap the flask with its stopper. For storage, wrap the stopper-neck joint securely with Parafilm or PTFE tape to create a vapor-tight seal.[9]

    • Mixing: Invert the flask 15-20 times to ensure the solution is homogeneous.

    • Storage: Store the solution in a dark, cool environment, such as a refrigerator at 4°C. Ensure the storage temperature will not cause the solute to precipitate. Label the flask clearly with the compound name, concentration, solvent, and preparation date.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experiment Execution cluster_store Storage weigh Weigh Solid in Volumetric Flask dissolve Dissolve in Minimal Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute seal_prep Cap and Seal Tightly dilute->seal_prep transfer Transfer Solution (Minimize Exposure) seal_prep->transfer store Store at Low, Stable Temp (e.g., 4°C) seal_prep->store plate Use Plate Sealers or Lids transfer->plate heat Use Sealed Vessels for Heating transfer->heat incubate Incubate in Humid Environment headspace Minimize Headspace in Container store->headspace

Caption: Workflow for handling this compound to minimize volatility.

G volatility This compound Volatility low_temp Low Temperature Storage volatility->low_temp sealing Sealed Containers & Lids volatility->sealing high_ph High pH (Alkaline) (Forms Non-Volatile Salts) volatility->high_ph overlay Inert Liquid Overlay (e.g., Mineral Oil) volatility->overlay increase_factors Factors that INCREASE Volatility temp Temperature surface_area Surface Area airflow Airflow temp->volatility surface_area->volatility airflow->volatility decrease_factors Strategies to DECREASE Volatility

Caption: Factors influencing the volatility of this compound.

References

Technical Support Center: Refining Experimental Protocols to Reduce 2-Phenylphenol-Induced Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylphenol (OPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate experimental artifacts induced by this compound, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my experiments?

A1: this compound (OPP), also known as o-phenylphenol, is a biocide used as a preservative and fungicide.[1] In a laboratory setting, its phenolic structure can lead to unforeseen interferences in common in vitro assays, potentially causing misleading results. These artifacts can manifest as false positives or negatives, obscuring the true biological effects of your experimental compounds.

Q2: How can this compound interfere with cell viability assays like the MTT or MTS assay?

A2: As a phenolic compound, this compound possesses reducing properties. In tetrazolium-based assays like MTT, MTS, and XTT, OPP can directly reduce the tetrazolium salt to formazan, the colored product that is measured to determine cell viability.[2][3] This chemical reduction is independent of cellular metabolic activity and can lead to a false-positive signal, making the cells appear more viable than they actually are.

Q3: Can this compound affect my fluorescence-based assays?

A3: Yes, this compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: this compound is intrinsically fluorescent, with a reported excitation maximum (λex) of 231 nm and an emission maximum (λem) of 356 nm.[4] If your assay's fluorophore has overlapping excitation or emission spectra, the autofluorescence of OPP can contribute to high background signals, leading to inaccurate measurements.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore without re-emitting it, or it may interact with the excited fluorophore to cause non-radiative decay. This results in a decreased fluorescence signal, which could be misinterpreted as a biological effect.

Q4: Does the presence of phenol red in my cell culture medium matter when working with this compound?

A4: Yes, the interaction between this compound and phenol red, a common pH indicator in cell culture media, can be a source of artifacts. Phenol red can participate in redox reactions, and in the presence of phenolic compounds like OPP, this can lead to the generation of reactive oxygen species (ROS).[5] This can confound studies on oxidative stress and may have unintended effects on cell signaling pathways.

Q5: Are there alternative cell viability assays that are less susceptible to interference by this compound?

A5: Yes, several alternative assays are less prone to interference from reducing compounds like this compound. These include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is independent of cellular metabolism.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a key indicator of metabolically active cells.

  • DRAQ7™ and 7-AAD Staining: These are membrane-impermeable DNA dyes that can be used in flow cytometry or fluorescence microscopy to selectively stain dead cells.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Increase in "Cell Viability" in MTT Assay

Q: My MTT assay shows an increase in cell viability after treatment with this compound, which is contrary to my expectations. What is happening?

A: This is a classic sign of direct MTT reduction by this compound. The compound's reducing properties are likely converting the MTT reagent to formazan, independent of cellular activity.

Troubleshooting Steps:

  • Run a Cell-Free Control: This is the most critical step to confirm interference. Prepare wells with your complete assay medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT reagent and solubilization buffer as you would for your cellular assay. If you observe a color change, this confirms direct reduction by OPP.

  • Subtract Background Absorbance: If the interference is consistent across replicates, you can subtract the absorbance values from the cell-free control wells from your experimental wells. However, this may not always be accurate, as the interaction between OPP and cellular components could alter its reductive capacity.

  • Switch to an Alternative Assay: For more reliable results, it is highly recommended to switch to a non-tetrazolium-based assay, such as the SRB assay or a luminescent ATP-based assay.

Issue 2: High Background Fluorescence in Imaging or Plate Reader Assays

Q: I am observing high background fluorescence in my experiments involving this compound. How can I reduce this?

A: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Steps:

  • Perform a "Compound-Only" Control: Measure the fluorescence of your assay medium containing this compound at the concentrations used in your experiment, without any fluorescent dyes or cells. This will quantify the contribution of OPP's autofluorescence to your signal.

  • Wavelength Selection: If possible, choose a fluorescent dye with excitation and emission wavelengths that do not overlap with those of this compound (λex ~231 nm; λem ~356 nm).[4] Red-shifted dyes are often a good choice to avoid autofluorescence from many small molecules.

  • Background Subtraction: Subtract the fluorescence intensity of the "compound-only" control from your experimental readings.

  • Wash Steps: Before the final reading, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual this compound. The effectiveness of this will depend on the compound's cell permeability and binding characteristics.

Data Presentation

Table 1: Potential Interference of Phenolic Compounds in Cell Viability Assays

Assay TypeMechanism of Interference by Phenolic CompoundsPotential OutcomeMitigation Strategy
MTT, MTS, XTT Direct reduction of tetrazolium salt to formazan.[2][3]False positive (increased viability)Use cell-free controls; Switch to non-tetrazolium-based assays (e.g., SRB, ATP-based).
Resazurin (AlamarBlue) Direct reduction of resazurin to resorufin.False positive (increased viability)Use cell-free controls; Switch to alternative assays.
Fluorescence-based Autofluorescence, Fluorescence quenching.False positive or false negativeUse compound-only controls; Select spectrally distinct dyes; Implement wash steps.
Luciferase Reporter Direct inhibition or stabilization of luciferase enzyme.[7][8]False negative or false positivePerform biochemical luciferase inhibition assay; Use an alternative reporter gene.

Experimental Protocols

Protocol 1: Cell-Free Control for Assessing Direct MTT Reduction by this compound

Objective: To determine if this compound directly reduces the MTT reagent in the absence of cells.

Materials:

  • 96-well cell culture plate

  • Cell culture medium (the same used in your experiments)

  • This compound (OPP) stock solution

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Prepare a serial dilution of this compound in your cell culture medium at 2x the final desired concentrations.

  • In a 96-well plate, add 50 µL of the 2x OPP dilutions to triplicate wells.

  • Add 50 µL of cell culture medium to each well to bring the final volume to 100 µL.

  • Include "medium-only" wells as a negative control.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂ for the same duration).

  • Add 10 µL of MTT reagent to each well and incubate for 1-4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Compare the absorbance values of the wells containing OPP to the medium-only control. A significant increase in absorbance in the presence of OPP indicates direct reduction of MTT.

Protocol 2: Mitigating Autofluorescence Interference from this compound

Objective: To correct for the autofluorescence of this compound in a fluorescence-based assay.

Materials:

  • 96-well plate (preferably black-walled for fluorescence assays)

  • Cell culture medium

  • This compound (OPP) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Methodology:

  • Prepare a "Compound-Only" Plate: In a separate 96-well plate, prepare the same concentrations of this compound in your assay medium as used in your experimental plate, but without cells or your fluorescent dye.

  • Run Your Experiment: In your experimental plate, seed your cells, treat with this compound, and add your fluorescent dye according to your protocol.

  • Washing Step (Optional but Recommended):

    • After the incubation with this compound, gently aspirate the medium.

    • Wash the cells 2-3 times with 100 µL of warm PBS.

    • Add fresh, OPP-free medium or buffer for the final reading.

  • Fluorescence Reading: Read the fluorescence of both the experimental plate and the "compound-only" plate at the same excitation and emission wavelengths.

  • Data Correction: Subtract the average fluorescence intensity of the corresponding "compound-only" wells from the fluorescence intensity of your experimental wells.

Mandatory Visualizations

Caption: Troubleshooting workflow for identifying and mitigating this compound-induced artifacts.

signaling_pathway cluster_pathway Potential Anti-Inflammatory Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk mapk MAPK Activation (p38, ERK, JNK) tlr4->mapk opp This compound opp->ikk Inhibition opp->mapk Inhibition ikb IκBα Degradation ikk->ikb nfkb NF-κB (p65/p50) Nuclear Translocation ikb->nfkb nfkb_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb->nfkb_genes inflammation Inflammation nfkb_genes->inflammation ap1 AP-1 Activation mapk->ap1 mapk_genes Inflammatory Gene Expression ap1->mapk_genes mapk_genes->inflammation

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-phenylphenol.

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects, which can cause ion suppression or enhancement, leading to unreliable results.[1][2]

Question: My calibration curve for this compound has poor linearity when using standards prepared in solvent, but is acceptable in matrix-matched standards. What is causing this?

Answer: This discrepancy strongly suggests the presence of significant matrix effects.[3] Co-eluting endogenous components from your sample matrix are likely interfering with the ionization of this compound in the MS source, leading to either signal suppression or enhancement.[2] When you prepare your calibration standards in a blank matrix extract, the standards and the sample experience similar matrix effects, thus improving the linearity of the curve.

Recommended Solutions:

  • Matrix-Matched Calibration: As you've observed, this is an effective compensation strategy. Ensure the blank matrix is as similar as possible to your samples and free of this compound.[3]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled this compound) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[4][5][6][7]

  • Sample Preparation Optimization: Your current sample preparation may not be sufficiently removing interfering matrix components. Consider more rigorous cleanup techniques.[1][8]

Question: I am observing significant signal suppression for this compound. How can I identify the source of the interference and mitigate it?

Answer: Identifying the source of signal suppression involves a systematic approach to evaluate your sample preparation and chromatography.

Troubleshooting Steps:

  • Qualitative Assessment with Post-Column Infusion: This technique can help identify the retention time regions where matrix components are causing ion suppression.[1][9]

  • Evaluate Sample Preparation: The goal is to remove matrix components that interfere with this compound's ionization.

    • Protein Precipitation (PPT): Often insufficient for complex matrices as it may not remove phospholipids and other small molecules.[10]

    • Liquid-Liquid Extraction (LLE): Can be more effective than PPT. Optimization of the extraction solvent and pH is crucial for selectively extracting this compound while leaving interfering compounds behind.[11]

    • Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and cleanup. Polymeric mixed-mode SPE can be particularly effective at removing a broad range of interferences.[10]

  • Chromatographic Optimization: Adjusting your LC method can help separate this compound from co-eluting interferences.[1][8]

    • Modify the gradient to better resolve the analyte peak.

    • Experiment with different stationary phases.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[9] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, impacting the accuracy and reproducibility of quantitative analysis.[1] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[11]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike method.[9][12] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. The Matrix Factor (MF) is calculated as follows:

Matrix Factor (MF) = (Peak Area in Spiked Blank Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

The Coefficient of Variation (CV) of the MF across at least six different lots of matrix should not be greater than 15%.[13]

Q3: What are the most effective strategies to minimize matrix effects?

A3: A combination of strategies is often the most effective approach:

  • Thorough Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[11][14]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix interferences is crucial.[1]

  • Sample Dilution: A simple approach that can be effective if the concentration of this compound is high enough to remain above the limit of quantitation after dilution.[1][12]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[1][5][7]

Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A4:

  • Matrix-matched calibration is a good option when a representative blank matrix is readily available and the matrix variability between samples is low.[3] However, finding a truly blank matrix can be challenging.[3]

  • A stable isotope-labeled internal standard is the preferred method, especially when dealing with complex or variable matrices.[7] It corrects for variations in both sample preparation and matrix effects on an injection-by-injection basis. Although it can be more expensive, it provides the highest level of accuracy and reliability.[1]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)80-100High (significant suppression)Simple, fastIneffective at removing many matrix components[10]
Liquid-Liquid Extraction (LLE)60-95ModerateGood for non-polar analytesCan be labor-intensive, may have lower recovery for polar analytes[10]
Solid-Phase Extraction (SPE)85-105Low to ModerateHigh selectivity, cleaner extractsMore complex method development
Mixed-Mode SPE90-110Low (minimal suppression/enhancement)Excellent cleanup, removes diverse interferences[10]Higher cost, more complex
QuEChERS70-120Varies by commodityFast, high throughputMay require further cleanup for complex matrices[3]

Table 2: Impact of Calibration Strategy on Accuracy for this compound

Calibration StrategyTypical Accuracy (%)Typical Precision (%RSD)Applicability
Solvent Calibration (no correction)50-150 (highly variable)>20Not recommended for complex matrices
Matrix-Matched Calibration85-115<15When blank matrix is available and consistent[3]
Stable Isotope-Labeled Internal Standard95-105<10Gold standard for all matrix types[1][7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method

  • Prepare a Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a sample of the blank matrix using your established sample preparation protocol.

  • Prepare a Spiked Matrix Sample: Add a small volume of the this compound standard stock solution to the blank matrix extract to achieve the same final concentration as the standard solution (100 ng/mL).

  • LC-MS/MS Analysis: Inject both the standard solution and the spiked matrix sample into the LC-MS/MS system and record the peak area for this compound.

  • Calculate the Matrix Factor: Use the formula provided in FAQ Q2.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific matrix.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the pre-treated sample extract onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of this compound.

matrix_effect_troubleshooting cluster_mitigation Mitigation Strategies Start Inaccurate/Irreproducible Results for this compound Check_ME Suspect Matrix Effects? Start->Check_ME Evaluate_ME Quantify Matrix Effect (Post-Extraction Spike) Check_ME->Evaluate_ME Yes ME_Present Matrix Effect > 15%? Evaluate_ME->ME_Present No_ME Other Issue (e.g., Instrument, Standard) ME_Present->No_ME No Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) ME_Present->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Use_SIL_IS Implement SIL-IS Optimize_Chroma->Use_SIL_IS Use_MM_Cal Use Matrix-Matched Calibration Use_SIL_IS->Use_MM_Cal End Accurate & Reproducible Results Use_MM_Cal->End Re-evaluate

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for 2-Phenylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-phenylphenol. The performance of this new method is objectively compared against two established analytical techniques: a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This comparison is supported by experimental data to guide researchers in selecting the most suitable method for their analytical needs. The validation has been performed using certified reference materials to ensure the accuracy and traceability of the results.

Methodology Comparison

The validation of the new UPLC-MS/MS method was conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on key analytical performance parameters.[1] A summary of the performance characteristics for the three methods is presented below.

Data Presentation

Table 1: Comparison of Linearity and Range

ParameterNew UPLC-MS/MS MethodTraditional HPLC-UV MethodGC-MS MethodICH Guideline/Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL10 - 1000 ng/kgDirectly proportional to concentration
Correlation Coefficient (r²) > 0.9998> 0.998> 0.999≥ 0.99
Number of Data Points 867Minimum of 5

Table 2: Comparison of Accuracy and Precision

ParameterNew UPLC-MS/MS MethodTraditional HPLC-UV MethodGC-MS MethodICH Guideline/Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 103.5%94.1% - 105.0%[2]Typically 98.0% - 102.0%
Repeatability (%RSD) < 1.5%< 3.0%< 2.0%Typically ≤ 2%
Intermediate Precision (%RSD) < 2.0%< 4.0%< 3.0%Typically ≤ 3%

Table 3: Comparison of Sensitivity (LOD & LOQ)

ParameterNew UPLC-MS/MS MethodTraditional HPLC-UV MethodGC-MS MethodICH Guideline/Acceptance Criteria
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL0.05 mg/Kg[3]Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL0.01 mg/Kg[3]Signal-to-Noise Ratio ≥ 10:1

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All experiments were performed using a certified reference material of this compound (TraceCERT®, Sigma-Aldrich).[4][5]

New UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro tandem mass spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid. Gradient elution was used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: m/z 169.1 > 115.1.

Traditional HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

GC-MS Method
  • Instrumentation: Agilent 7890B GC System coupled to a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, ramped to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Monitored Ion: m/z 170.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method for this compound.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation using CRM cluster_2 Phase 3: Data Analysis & Reporting A Selection of Chromatographic Conditions (Column, Mobile Phase) B Optimization of MS/MS Parameters (MRM Transitions) A->B Initial Screening C Preparation of Calibration Standards & QC Samples with CRM B->C Optimized Method D Linearity & Range Assessment C->D E Accuracy & Precision Studies (Repeatability & Intermediate) D->E F Determination of LOD & LOQ E->F G Specificity & Selectivity Evaluation F->G H Statistical Analysis of Validation Data G->H Validated Data I Comparison with Existing Methods H->I J Generation of Validation Report I->J

Caption: Workflow for the validation of a new analytical method.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of the key validation parameters as per ICH Q2(R1) guidelines.

G Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity LOD Limit of Detection (LOD) Specificity->LOD Range Range Linearity->Range LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Inter-relationship of key analytical validation parameters.

References

comparative analysis of 2-phenylphenol versus other phenolic biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-phenylphenol against other widely used phenolic biocides, including triclosan, pentachlorophenol, and ortho-benzyl-para-chlorophenol. The following sections detail their mechanisms of action, comparative biocidal efficacy, and toxicity profiles, supported by available experimental data. Detailed experimental protocols for key efficacy assays are also provided to aid in research and development.

Executive Summary

Phenolic compounds represent a broad class of antimicrobial agents with a long history of use as disinfectants and preservatives. Their efficacy stems from their ability to disrupt microbial cell membranes and interfere with essential cellular functions. This guide focuses on a comparative evaluation of four key phenolic biocides:

  • This compound (OPP): A versatile biocide used as a fungicide for agricultural products and a surface disinfectant in various settings.[1]

  • Triclosan: A broad-spectrum antimicrobial agent formerly common in consumer products, it primarily inhibits fatty acid synthesis in bacteria.[2]

  • Pentachlorophenol (PCP): A potent biocide historically used as a wood preservative, its use is now restricted due to its toxicity and environmental persistence.[3]

  • Ortho-benzyl-para-chlorophenol (OBPCP): A disinfectant commonly found in hospital and household cleaning solutions.

This analysis aims to provide a clear, data-driven comparison to inform the selection and application of these compounds in research and development.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the available quantitative data for the biocidal efficacy (Minimum Inhibitory Concentration - MIC, and Minimum Bactericidal Concentration - MBC) and toxicity (LD50 and IC50) of the selected phenolic compounds.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of these values should be approached with caution, as experimental conditions such as microbial strains, cell lines, and testing methodologies may vary between studies.

Table 1: Comparative Biocidal Efficacy (MIC & MBC)

BiocideTest OrganismMICMBCReference
This compound Pseudomonas aeruginosa--[4]
Fungi--[4]
Triclosan Pseudomonas aeruginosa>40 mg/L>40 mg/L[5]
Skin Bacteria (Planktonic)0.6 - >40 mg/L1.3 - >40 mg/L[5]
Pentachlorophenol ---Data Not Available in Comparative Studies
Ortho-benzyl-para-chlorophenol ---Data Not Available in Comparative Studies

Table 2: Comparative Toxicity Data (LD50 & IC50)

BiocideTestValueSpecies/Cell LineReference
This compound ADI0-0.4 mg/kg bwHuman[6]
NOAEL39 mg/kg bw/dayRat[6]
Triclosan ---Data Not Available in Comparative Studies
Pentachlorophenol ---Data Not Available in Comparative Studies
Ortho-benzyl-para-chlorophenol Oral LD5069 - 206 mg/kgRat[7]

Mechanisms of Action

Phenolic biocides generally exert their antimicrobial effects through multiple mechanisms, primarily targeting the cell membrane and essential cellular proteins.

  • This compound: The primary mechanism of action of this compound and its salts is not definitively established, though it is understood to be a broad-spectrum biocide.[8] Metabolism in mammals primarily involves conjugation or hydroxylation followed by conjugation.[9]

  • Triclosan: At lower concentrations, triclosan specifically inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis.[2][10] This leads to the disruption of cell membrane formation. At higher concentrations, it acts more like a general membrane disruptor.[2]

  • Pentachlorophenol: The primary mode of action for pentachlorophenol is the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the production of ATP, the cell's primary energy currency, leading to cell death.[11]

  • Ortho-benzyl-para-chlorophenol: This biocide acts by disrupting the cell membranes of microorganisms. The presence of both a benzyl group and a chlorine atom enhances its ability to penetrate and destabilize the lipid bilayer, leading to leakage of cellular contents.[12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathway: General Mechanism of Phenolic Biocides

general_phenolic_mechanism Biocide Phenolic Compound Membrane Cell Membrane Biocide->Membrane Disruption Proteins Essential Proteins Biocide->Proteins Denaturation DNA DNA/RNA Biocide->DNA Inhibition of Synthesis (e.g., Triclosan) Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage of contents) Proteins->Cytoplasm Loss of Function DNA->Cytoplasm Inhibition of Replication & Transcription biocide_efficacy_workflow Start Start: Prepare Biocide and Microbial Cultures MIC_Test Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution) Start->MIC_Test Incubation1 Incubate Plates MIC_Test->Incubation1 Read_MIC Read MIC Results (Lowest concentration with no visible growth) Incubation1->Read_MIC MBC_Test Minimum Bactericidal Concentration (MBC) Test Read_MIC->MBC_Test Subculture Subculture from clear wells onto agar plates MBC_Test->Subculture Incubation2 Incubate Agar Plates Subculture->Incubation2 Read_MBC Read MBC Results (Lowest concentration with ≥99.9% reduction in CFU) Incubation2->Read_MBC End End: Analyze and Report Data Read_MBC->End

References

Unraveling the Antifungal Mechanism of 2-Phenylphenol: A Comparative Transcriptomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), an aromatic organic compound, is a widely utilized broad-spectrum fungicide, particularly valued for post-harvest treatment of fruits and vegetables to prevent decay.[1] Its primary use is as a contact fungicide, working to disrupt fungal enzyme activity, interfere with cell membrane integrity, and inhibit spore germination.[1] While its general mode of action is understood, the precise molecular and genetic responses elicited in fungi remain largely uncharacterized. In contrast, advanced techniques like transcriptomics (RNA-seq) have provided a granular view of the mechanisms of other antifungal agents. This guide provides a comparative analysis of the known antifungal mechanism of this compound with the detailed, transcriptomically-elucidated mechanisms of two major classes of antifungal drugs: azoles and echinocandins. Furthermore, it outlines a comprehensive experimental workflow to investigate the transcriptomic impact of this compound on a model fungal pathogen.

How this compound Works: The Current Understanding

The antifungal activity of this compound is attributed to its ability to cause widespread disruption of fungal cellular structures and functions. Its chemical structure allows it to penetrate the fungal cell wall and membrane, leading to a cascade of detrimental effects.[2] The primary proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: this compound is believed to intercalate into the lipid bilayer of the fungal cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Enzyme Activity: As a phenolic compound, this compound can denature proteins, including essential enzymes involved in cellular respiration and other metabolic pathways.[1] This broad-spectrum enzymatic inhibition contributes to its fungistatic and fungicidal effects.

  • Inhibition of Spore Germination: By interfering with the metabolic processes necessary for spore germination, this compound effectively prevents the initiation of fungal growth and infection.[1]

cluster_outside Extracellular Space cluster_cell Fungal Cell 2_Phenylphenol 2_Phenylphenol CellWall Cell Wall 2_Phenylphenol->CellWall Penetrates CellMembrane Cell Membrane 2_Phenylphenol->CellMembrane Disrupts Integrity Enzymes Metabolic Enzymes 2_Phenylphenol->Enzymes Inhibits SporeGermination Spore Germination Machinery 2_Phenylphenol->SporeGermination Inhibits Cytoplasm Cytoplasm CellMembrane->Cytoplasm Leakage of Components

Figure 1. Proposed mechanism of this compound.

Comparative Analysis: this compound vs. Other Antifungals

The advent of transcriptomics has revolutionized our understanding of how antifungal drugs work. By analyzing the entire set of RNA transcripts in a fungal cell, researchers can identify the specific genes and pathways that are activated or repressed in response to a drug. This level of detail is currently lacking for this compound. The following tables compare the known mechanism of this compound with the transcriptomically-informed mechanisms of azoles and echinocandins.

Table 1: Comparison of Antifungal Mechanisms of Action
FeatureThis compoundAzoles (e.g., Fluconazole)Echinocandins (e.g., Caspofungin)
Primary Target Non-specific; Cell membrane and enzymes[1]Lanosterol 14α-demethylase (Erg11p) in the ergosterol biosynthesis pathway[3][4]β-(1,3)-D-glucan synthase (Fks1p) in the cell wall biosynthesis pathway[4][5]
Mechanism Disruption of membrane integrity, protein denaturation, inhibition of spore germination[1]Inhibition of ergosterol synthesis, leading to a defective cell membrane[3][4]Inhibition of β-(1,3)-D-glucan synthesis, leading to a weakened cell wall and osmotic instability[4][5]
Level of Mechanistic Detail General, based on chemical properties and phenotypic observations.Highly detailed, with specific enzyme inhibition and well-defined downstream consequences.Highly detailed, with a specific enzyme target and a clear mechanism of cell wall disruption.
Table 2: Comparative Transcriptomic Response to Antifungal Treatment
Transcriptomic ResponseThis compound (Hypothetical)Azoles (Observed in Candida albicans)Echinocandins (Observed in Aspergillus fumigatus)
Number of Differentially Expressed Genes (DEGs) UnknownHundreds to over a thousand DEGs, with 618 upregulated and 702 downregulated in one study.[6]Hundreds of DEGs, with significant changes in gene expression observed.[7]
Key Upregulated Genes/Pathways Potentially genes related to general stress response, cell wall repair, and detoxification.Ergosterol biosynthesis pathway genes (ERG11, etc.): Upregulated 2- to 5-fold as a compensatory mechanism.[3] Efflux pump genes (CDR1, CDR2, MDR1): Overexpression to pump the drug out of the cell.[8] Stress response pathways [9]Chitin synthesis genes: Compensatory upregulation to reinforce the weakened cell wall.[7] Cell wall integrity (CWI) pathway genes [7] Heat shock proteins and other stress response genes [7]
Key Downregulated Genes/Pathways Potentially genes involved in cell growth, division, and primary metabolism.Genes involved in protein synthesis and DNA synthesis/repair [9]Genes related to the cell membrane and translation [10]
Fold Change of Key Genes UnknownERG11 can be upregulated by as much as 5-fold.[3]Specific fold-change data varies, but significant upregulation of cell wall-related genes is consistently observed.[7]

A Path Forward: A Proposed Transcriptomic Study of this compound

To bridge the knowledge gap, a comprehensive transcriptomic study of this compound's antifungal activity is necessary. The following outlines a detailed experimental protocol for such a study using a model fungal pathogen like Candida albicans or Aspergillus fumigatus.

cluster_workflow Transcriptomic Analysis Workflow Start Start Culture Fungal Culture Start->Culture Treatment This compound Treatment (Sub-inhibitory Concentration) Culture->Treatment Harvest Cell Harvest & RNA Extraction Treatment->Harvest QC1 RNA Quality Control (RIN > 8) Harvest->QC1 LibraryPrep mRNA Purification & cDNA Library Preparation QC1->LibraryPrep QC2 Library Quality Control LibraryPrep->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing DataQC Raw Read Quality Control (FastQC) Sequencing->DataQC Alignment Read Alignment to Reference Genome (STAR/HISAT2) DataQC->Alignment Quantification Gene Expression Quantification (HTSeq/featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Enrichment Functional Enrichment Analysis (GO, KEGG) DEA->Enrichment Validation Validation of DEGs (qRT-PCR) Enrichment->Validation End End Validation->End

Figure 2. Proposed experimental workflow.
Detailed Experimental Protocols

1. Fungal Strain and Culture Conditions:

  • Fungal Strain: Candida albicans SC5314 or Aspergillus fumigatus Af293.

  • Media: RPMI 1640 medium buffered with MOPS.

  • Culture: Grow fungal cells to the mid-logarithmic phase at 37°C with shaking.

2. Antifungal Treatment:

  • Drug Concentrations: Treat cultures with a sub-inhibitory concentration (e.g., 1/2 or 1/4 of the Minimum Inhibitory Concentration - MIC) of this compound to ensure cell viability for transcriptomic analysis. Include a vehicle-only control (e.g., ethanol or DMSO).

  • Incubation Time: Expose the cultures to the treatment for a time course (e.g., 1, 3, and 6 hours) to capture both early and late transcriptional responses.

3. RNA Extraction and Quality Control:

  • Harvest fungal cells by centrifugation.

  • Mechanically disrupt the cells (e.g., using bead beating) in the presence of a suitable lysis buffer (e.g., TRIzol).

  • Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA integrity using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are suitable for library preparation.

4. Library Preparation and Sequencing:

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first- and second-strand cDNA.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR.

  • Perform library quality control (e.g., Qubit for concentration and Bioanalyzer for size distribution).

  • Sequence the libraries on an Illumina platform (e.g., NovaSeq or NextSeq) to generate a sufficient number of reads (e.g., >20 million reads per sample).

5. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the reads to the reference genome of the fungal species using a splice-aware aligner like STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

  • Validation: Validate the expression of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).

Conclusion

While this compound is an effective and widely used fungicide, a detailed understanding of its molecular mechanism of action is lacking. A transcriptomic approach, as outlined in this guide, would provide invaluable insights into the specific genes and pathways that are perturbed by this compound. This knowledge would not only confirm its proposed mechanisms of cell wall and membrane disruption but could also uncover novel targets and resistance mechanisms. By comparing these findings with the well-established transcriptomic signatures of other antifungal agents like azoles and echinocandins, the scientific community can gain a more comprehensive understanding of antifungal drug action and develop more effective strategies to combat fungal pathogens.

References

A Comparative Analysis of the Efficacy of 2-Phenylphenol and its Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of 2-phenylphenol (OPP) and its sodium salt, sodium o-phenylphenate (SOPP). The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in the fields of drug development and antimicrobial research.

Executive Summary

This compound and its sodium salt are widely utilized as antimicrobial agents in various applications, including as disinfectants and preservatives.[1][2] While both compounds exhibit broad-spectrum activity against bacteria and fungi, their efficacy and toxicological profiles present notable differences. SOPP is the sodium salt of OPP and is readily soluble in water, unlike OPP which is only sparingly soluble.[3] In aqueous environments, SOPP dissociates, and the equilibrium between the salt and the free phenol is pH-dependent.[3] The antimicrobial action of both compounds is attributed to their ability to disrupt cell walls and membranes, leading to the inhibition of fungal growth and sporulation.[4]

Metabolically, both OPP and SOPP are converted in the liver to active metabolites, primarily phenylhydroquinone (PHQ) and phenylbenzoquinone (PBQ).[3] These metabolites are believed to play a significant role in the compounds' biological activity and toxicity.[3] Notably, studies have indicated that SOPP is a more potent inducer of certain toxic effects, such as urinary bladder tumors in rats, a phenomenon linked to alterations in urinary pH.[1][3]

Quantitative Efficacy Data

CompoundTest MethodTarget Organism(s)ConcentrationEfficacy ResultsReference
This compoundAFNOR Quantitative Suspension TestStaphylococcus aureus, Enterococcus hirae, Pseudomonas aeruginosa, Escherichia coli1%>5-log reduction (bactericidal) after 5 min exposure[5]
This compoundAFNOR Quantitative Suspension TestCandida albicans, Mould spores1%<4-log reduction (fungicidal) after 15 min exposure[5]
This compound (in a 45% w/w phenolic disinfectant)Capacity Use-Dilution TestStaphylococcus aureus2% (use-dilution)Evaluated as the effective use-dilution concentration[6]

Mechanism of Action: Metabolic Activation

The primary mechanism of action for both this compound and its sodium salt involves metabolic activation in the liver. The following diagram illustrates the key steps in this pathway.

OPP This compound (OPP) or Sodium o-Phenylphenate (SOPP) Metabolism Hepatic Metabolism (Cytochrome P450) OPP->Metabolism PHQ Phenylhydroquinone (PHQ) Metabolism->PHQ PBQ Phenylbenzoquinone (PBQ) PHQ->PBQ Cellular_Effects Cellular Effects: - Genotoxicity - Cytotoxicity - Antimicrobial Action PBQ->Cellular_Effects

Caption: Metabolic pathway of this compound and its sodium salt.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols used in the cited efficacy studies.

AFNOR Quantitative Suspension Test for Bactericidal and Fungicidal Activity

This method is a standardized in-vitro dilution quantitative suspension test used to determine the bactericidal and fungicidal activity of chemical disinfectants.[7]

Experimental Workflow:

cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization & Plating cluster_analysis Analysis Inoculum Prepare microbial inoculum (e.g., 3x10^8 cfu/mL for fungi) Mix Mix inoculum with disinfectant solution Inoculum->Mix Disinfectant Prepare disinfectant solution (e.g., 1% this compound) Disinfectant->Mix Incubate Incubate for specified contact time (e.g., 5-15 min) at a controlled temperature (e.g., 23°C) Mix->Incubate Neutralize Transfer to neutralizer to stop disinfectant action Incubate->Neutralize Plate Plate serial dilutions on recovery medium Neutralize->Plate Incubate_Plates Incubate plates and count colonies Plate->Incubate_Plates Calculate Calculate log reduction in viable counts Incubate_Plates->Calculate

Caption: Workflow for the AFNOR quantitative suspension test.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared. For fungi, the inoculum concentration is typically adjusted to approximately 3x10^8 colony-forming units (CFU)/mL.[5]

  • Disinfectant Solution: The disinfectant is prepared at the desired concentration (e.g., 1%).[5]

  • Exposure: The microbial inoculum is mixed with the disinfectant solution and incubated for a specific contact time (e.g., 5 minutes for bacteria, 15 minutes for fungi) at a controlled temperature (e.g., 23°C).[5]

  • Neutralization: After the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the disinfectant.

  • Plating and Incubation: Serial dilutions of the neutralized sample are plated on an appropriate recovery medium. The plates are then incubated to allow for microbial growth.

  • Enumeration and Calculation: The number of viable microorganisms is counted, and the log reduction in CFU/mL is calculated to determine the bactericidal or fungicidal activity.[5]

Capacity Use-Dilution Test

This method assesses the bactericidal and fungicidal effects of a disinfectant at its recommended use-dilution concentration.[6]

Principle:

The test determines the highest dilution of a disinfectant that is effective against a specific microorganism under defined conditions. It involves exposing stainless steel carriers contaminated with the test organism to the disinfectant solution.

General Procedure:

  • Carrier Preparation: Stainless steel cylinders are sterilized and then immersed in a culture of the test microorganism and dried.

  • Disinfectant Exposure: The contaminated carriers are then immersed in the disinfectant solution at its use-dilution for a specified contact time.

  • Neutralization and Culture: After exposure, the carriers are transferred to a growth medium containing a neutralizer to inactivate the disinfectant.

  • Incubation and Observation: The culture tubes are incubated, and the presence or absence of growth is observed to determine the effectiveness of the disinfectant.

Conclusion

Both this compound and its sodium salt are effective antimicrobial agents. The choice between the two may depend on the specific application, desired solubility, and the target microorganisms. While SOPP offers the advantage of higher water solubility, its potential for greater toxicity under certain conditions warrants careful consideration. The provided data and protocols offer a foundation for further research and informed decision-making in the development and application of these compounds. Further studies directly comparing the MIC and MBC values of OPP and SOPP against a broad panel of clinically and industrially relevant microorganisms would be highly valuable to the scientific community.

References

Lack of In Vivo Validation of 2-Phenylphenol's Antimicrobial Activity in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo validation of 2-phenylphenol's antimicrobial activity within a mouse model of infection. While this compound is a well-known biocide used for surface disinfection, its efficacy and safety when administered in a living organism to treat an infection have not been substantiated through published in vivo studies. This guide provides a proposed experimental framework for such a validation, drawing upon established methodologies for testing other antimicrobial agents in murine models. Additionally, it summarizes the known in vitro antimicrobial properties and toxicological data for this compound, which are essential considerations for any future in vivo research.

Comparative Analysis: this compound vs. Established Antimicrobials

A direct comparative analysis of this compound with other antimicrobial agents in a mouse infection model is not possible due to the absence of relevant studies. Research has focused on its application in materials science, such as in antimicrobial coatings, and its synergistic effects with other compounds in vitro. For instance, a study highlighted the enhanced antibacterial activity of a triclosan and this compound combination against Pseudomonas aeruginosa in laboratory tests.[1] Another study explored its use in sol-gel coatings, demonstrating activity against Escherichia coli and Staphylococcus aureus.[2][3][4] However, these findings do not translate to therapeutic efficacy within a complex biological system.

Proposed Experimental Protocol for In Vivo Validation

To address the current research gap, a standardized murine model for assessing the efficacy of novel antimicrobial drugs can be adapted.[5][6] The following protocol outlines a potential approach for the in vivo validation of this compound.

Objective: To evaluate the antimicrobial activity of this compound in a localized bacterial infection mouse model.

1. Animal Model:

  • Species and Strain: Male BALB/c mice, 6-8 weeks old.[7]

  • Housing: Standardized conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Immunosuppression (Optional): For certain pathogens, inducing neutropenia via cyclophosphamide administration can facilitate a more robust infection, mimicking conditions in immunocompromised patients.[5][7]

2. Bacterial Strain and Inoculum Preparation:

  • Organism: A clinically relevant, virulent strain of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa.

  • Preparation: The bacterial strain will be grown in an appropriate broth medium to the mid-logarithmic phase. The culture will then be centrifuged, washed, and resuspended in sterile saline to a final concentration of approximately 1 x 108 colony-forming units (CFU)/mL.

3. Infection Model (e.g., Wound Infection):

  • Procedure: Mice will be anesthetized, and a full-thickness excisional wound will be created on the dorsum.[7] A specific volume of the bacterial suspension (e.g., 10 µL containing 1 x 106 CFU) will be inoculated directly into the wound bed.[7]

4. Treatment Groups:

  • Group 1 (Control): Vehicle control (e.g., saline or a suitable solvent for this compound).

  • Group 2 (this compound): Administration of this compound at varying doses. The route of administration (e.g., topical, intraperitoneal) and dosing frequency will need to be determined based on toxicological data.

  • Group 3 (Positive Control): A known effective antibiotic against the specific bacterial strain (e.g., vancomycin for MRSA).

5. Assessment of Antimicrobial Activity:

  • Bacterial Load: At predetermined time points (e.g., 24, 48, and 72 hours post-infection), a biopsy of the wound tissue will be collected. The tissue will be homogenized, serially diluted, and plated on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

  • Clinical Scoring: Wounds will be visually assessed and scored for signs of infection, such as swelling, redness, and pus formation.

  • Histopathology: Tissue samples may be collected for histological analysis to evaluate the inflammatory response and tissue damage.

6. Toxicity and Safety Assessment:

  • Observation: Mice will be monitored daily for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Biochemistry: Blood samples may be collected at the end of the study to assess kidney and liver function.[8]

The World Health Organization has noted that this compound and its sodium salt have low acute toxicity in mice when administered orally.[9] Studies on the metabolism of this compound in mice have shown it is well-absorbed and rapidly eliminated, primarily through urine.[10]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound

OrganismActivityReference
Escherichia coliAntibacterial[2][4]
Staphylococcus aureusAntibacterial[2][4]
Pseudomonas aeruginosaEnhanced activity in combination with triclosan[1]
FungiAntifungal[1]

Table 2: Proposed In Vivo Experimental Groups

GroupTreatmentRoute of AdministrationDosing FrequencyNumber of Animals
1Vehicle ControlTo be determinedTo be determined10
2aThis compound (Low Dose)To be determinedTo be determined10
2bThis compound (Mid Dose)To be determinedTo be determined10
2cThis compound (High Dose)To be determinedTo be determined10
3Positive Control (e.g., Vancomycin)IntraperitonealOnce daily10

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization (BALB/c Mice) infection Wound Infection Model (Dorsal Excisional Wound) animal_prep->infection bacterial_prep Bacterial Culture Preparation (e.g., MRSA) bacterial_prep->infection grouping Randomization into Treatment Groups infection->grouping treatment Treatment Administration (Vehicle, this compound, Positive Control) grouping->treatment monitoring Daily Monitoring (Clinical Signs, Weight) treatment->monitoring bacterial_load Bacterial Load Quantification (CFU/gram tissue) monitoring->bacterial_load histology Histopathological Examination monitoring->histology toxicity Toxicology Assessment (Blood Chemistry) monitoring->toxicity

Caption: Proposed workflow for in vivo validation of this compound.

References

A Comparative Guide to HPLC and GC Methods for 2-Phenylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-phenylphenol, a widely used biocide and preservative, is critical in various fields, including pharmaceutical manufacturing, environmental monitoring, and food safety. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile compound like this compound, HPLC is a highly suitable technique that typically operates at ambient temperatures.[1][2]

Gas Chromatography (GC), on the other hand, is designed for the analysis of volatile and thermally stable compounds.[3][4] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is achieved based on the compound's boiling point and interaction with the stationary phase. Due to its volatility, this compound is also amenable to GC analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various liquid samples.

  • Instrumentation: An HPLC system equipped with a UV detector is commonly used.

  • Column: A reverse-phase C18 column is a typical choice for the separation.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid to ensure good peak shape.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm is generally effective for this compound.[6]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system.

Gas Chromatography (GC) Protocol

This protocol is applicable for the analysis of this compound in various matrices, including environmental and biological samples.

  • Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. GC-MS provides higher selectivity and definitive identification.[2]

  • Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly employed.

  • Carrier Gas: Helium is the most frequently used carrier gas.

  • Injector and Detector Temperatures: The injector temperature is typically set around 250°C, and the detector temperature is set around 280-300°C.

  • Oven Temperature Program: A temperature gradient is used to ensure the efficient separation of this compound from other matrix components. A typical program might start at a lower temperature and ramp up to a final temperature of around 280°C.

  • Sample Preparation: Liquid samples can be directly injected after filtration. For solid samples, an extraction step with a suitable organic solvent (e.g., ethyl acetate) is required.[7] Derivatization is generally not necessary for this compound analysis by GC.

Method Validation and Performance Comparison

The validation of an analytical method is essential to ensure its reliability and accuracy. Key validation parameters for HPLC and GC methods for this compound analysis are summarized in the table below. The data presented is a synthesis of findings from multiple studies.

Parameter HPLC Method GC-MS Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.999[8]
Accuracy (Recovery) 94% - 95%70% - 120%[7]
Precision (Relative Standard Deviation, %RSD) < 2%< 4%[8][9]
Limit of Detection (LOD) 0.006 - 0.05 mg/L0.05 mg/kg[8]
Limit of Quantitation (LOQ) 0.0183 mg/m³ (air)0.01 mg/kg[8]
Analysis Time ~10-15 minutes~10-20 minutes

Logical Workflow for Method Selection

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection start Start: Need to analyze this compound sample_matrix What is the sample matrix? start->sample_matrix instrument_availability What instrumentation is available? sample_matrix->instrument_availability Liquid or easily dissolvable solid gc_path GC or GC-MS sample_matrix->gc_path Solid with volatile interferents or requires high temperature extraction hplc_path HPLC instrument_availability->hplc_path HPLC-UV available instrument_availability->gc_path GC-FID or GC-MS available hplc_ms_path Consider HPLC-MS for complex matrices hplc_path->hplc_ms_path Complex matrix end Proceed with method development and validation hplc_path->end Simple matrix gc_ms_path GC-MS for definitive identification gc_path->gc_ms_path Need for high selectivity gc_path->end Routine analysis hplc_ms_path->end gc_ms_path->end

Workflow for selecting an analytical method.

Conclusion

Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound.

HPLC is often preferred for its versatility with a wide range of sample types, especially for liquid samples, and its operation at ambient temperatures, which prevents the degradation of thermally sensitive compounds.[1][2]

GC , particularly when coupled with a mass spectrometer, offers excellent sensitivity and selectivity, making it a powerful tool for the analysis of this compound in complex matrices and for confirmatory analysis.[2]

The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, and the available resources. Cross-validation between the two methods can be employed when transferring methods between laboratories or when data from different techniques need to be compared.

References

A Comparative Environmental Impact Analysis: 2-Phenylphenol Versus Modern Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental impact of the traditional fungicide 2-phenylphenol (OPP) with three major classes of modern fungicides: Strobilurins (represented by Azoxystrobin), Triazoles (represented by Tebuconazole), and Succinate Dehydrogenase Inhibitors (SDHIs, represented by Boscalid). The analysis is based on a comprehensive review of experimental data on their environmental fate and ecotoxicity, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize key environmental parameters for this compound and the selected modern fungicides, compiled from various scientific sources and regulatory databases.

Table 1: Environmental Fate and Physicochemical Properties

ParameterThis compound (OPP)Azoxystrobin (Strobilurin)Tebuconazole (Triazole)Boscalid (SDHI)
Soil Half-Life (DT₅₀) Not expected to be persistent[1]Can be persistent (72-164 days)[2]Can be persistent (up to 200 days)[3]Highly persistent (108->1000 days)[4][5]
Persistence Classification Not Persistent[6]Persistent[7]Persistent[3][8]Very Persistent[5]
Water Solubility Moderately soluble[1]Low solubility (6.0 mg/L)[2]Low solubilityLow solubility[5]
Log Kₒw (Octanol-Water Partition Coefficient) < 4.2[6]2.53.7[9]2.96
Bioaccumulation Potential Low (BCF = 21.7 L/kg)[6]Low potential[10]Potential for bioaccumulationLow potential

Table 2: Ecotoxicity Profile

OrganismThis compound (OPP)Azoxystrobin (Strobilurin)Tebuconazole (Triazole)Boscalid (SDHI)
Fish (Acute LC₅₀) Moderate toxicityModerate risk[10]Toxic[9]Moderately toxic[5][11]
Aquatic Invertebrates (e.g., Daphnia, Acute EC₅₀) High toxicity[1]High risk to crustaceans[10]ToxicModerately toxic[5]
Algae (EC₅₀) Moderate toxicityToxicToxic[9]Moderately toxic
Earthworms (Acute LC₅₀) Not expected to be toxic at low concentrations[6]Moderate risk[10]ToxicModerately toxic[5]
Bees (Acute LD₅₀) Data not prominentModerate risk[10]Low to moderate toxicityLow risk[5]

In-Depth Environmental Impact Analysis

Persistence and Mobility

A crucial differentiator between this compound and many modern fungicides is their persistence in the environment. This compound is readily biodegradable and not considered persistent in soil or water.[1][6][12] In contrast, modern fungicides can exhibit significant persistence.

  • SDHIs like Boscalid are notably persistent, with soil half-lives that can extend over a year, leading to potential long-term exposure for soil-dwelling organisms.[4][5]

  • Triazoles like Tebuconazole and Strobilurins like Azoxystrobin can also be persistent in soil and aquatic systems under certain conditions.[3][7][8] The chemical stability and limited biodegradability of triazoles contribute to their environmental persistence.[3]

This high persistence increases the likelihood of detecting these modern fungicides in surface and groundwater.[13][14]

Toxicity to Non-Target Organisms

While developed for targeted action, both traditional and modern fungicides can have significant impacts on non-target organisms.

  • Aquatic Ecosystems : Both this compound and the modern fungicides discussed pose a high risk to aquatic life. This compound is classified as very toxic to aquatic life with long-lasting effects.[6] Strobilurins, despite low mammalian toxicity, are severely toxic to aquatic organisms, with azoxystrobin posing a high risk to aquatic crustaceans.[10][15][16] Triazoles and SDHIs are also recognized for their toxicity to fish and aquatic invertebrates.[5][9]

  • Soil Biota : Fungicides can harm beneficial soil life, such as arbuscular mycorrhizal fungi (AMF), which are crucial for nutrient uptake in crops.[17] While this compound is not expected to be toxic to terrestrial organisms at low concentrations, the persistence of fungicides like boscalid raises concerns for soil ecosystems.[5][6]

  • Pollinators : Modern fungicides are generally considered to have moderate to low acute toxicity to bees.[5][10] However, fungicides can affect the gut microbiome of invertebrates like honeybees, and the full impact on non-pollinating insects is less understood.[18]

Bioaccumulation

This compound demonstrates a low potential for bioaccumulation, with measured bioconcentration factors (BCF) well below regulatory thresholds.[6] Similarly, modern fungicides like azoxystrobin and boscalid are generally categorized as having a low potential for bioaccumulation.[10]

Mechanism of Action and Resistance

Modern fungicides operate by targeting specific biochemical pathways, such as mitochondrial respiration. Strobilurins and SDHIs inhibit the mitochondrial respiratory chain, which is a mechanism that can also affect non-target organisms possessing mitochondria.[19][20][21]

A significant concern with the widespread use of these specific-acting fungicides is the development of resistance in target pathogens.[18] The environmental use of triazole fungicides is a particular concern, as it has been hypothesized to drive the emergence of resistance in clinically important fungi, such as Aspergillus species, which can infect humans.[22][23] This is a risk not typically associated with older, broad-spectrum biocides like this compound.

Mandatory Visualizations

Environmental Fate Pathways of Fungicides

Conceptual Diagram of Fungicide Environmental Fate cluster_application Application cluster_environment Environmental Compartments cluster_processes Transport & Transformation Application Fungicide Application (Spray, Soil, Seed) Soil Soil Application->Soil Direct Application / Deposition Atmosphere Atmosphere Application->Atmosphere Spray Drift Runoff Runoff Soil->Runoff Leaching Leaching Soil->Leaching Volatilization Volatilization Soil->Volatilization Degradation Degradation (Biotic/Abiotic) Soil->Degradation Uptake Uptake by Non-target Organisms Soil->Uptake SurfaceWater Surface Water SurfaceWater->Degradation SurfaceWater->Uptake Groundwater Groundwater Atmosphere->Soil Deposition Atmosphere->SurfaceWater Deposition Runoff->SurfaceWater Leaching->Groundwater Volatilization->Atmosphere

Caption: Conceptual workflow of fungicide movement and transformation in the environment.

Comparative Environmental Risk Assessment Workflow

Comparative Environmental Risk Assessment Workflow cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_decision Risk Management FungicideA This compound Properties FateA Persistence (P) Bioaccumulation (B) FungicideA->FateA ToxicityA Toxicity (T) FungicideA->ToxicityA FungicideB Modern Fungicide Properties FateB Persistence (P) Bioaccumulation (B) FungicideB->FateB ToxicityB Toxicity (T) FungicideB->ToxicityB RiskA Risk Quotient (PEC/PNEC) for OPP FateA->RiskA ToxicityA->RiskA RiskB Risk Quotient (PEC/PNEC) for Modern FateB->RiskB ToxicityB->RiskB Decision Comparative Evaluation & Decision RiskA->Decision RiskB->Decision

Caption: Logical flow for comparing the environmental risks of different fungicides.

Experimental Protocols

To ensure data comparability, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial. Below are brief descriptions of key methodologies for assessing environmental impact.

Ready Biodegradability (OECD 301)

This test assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms. A substance is considered "readily biodegradable" if it shows a high degree of mineralization (e.g., >60% of theoretical CO₂ evolution) within a 28-day window. This compound meets the criteria to be classified as readily biodegradable.[6][12]

  • Protocol Summary : A small amount of the test substance is dissolved in an aqueous medium containing mineral nutrients and a microbial inoculum (e.g., from activated sludge). The mixture is incubated under aerobic conditions in the dark. Degradation is followed by measuring CO₂ production, oxygen consumption, or removal of dissolved organic carbon (DOC) over 28 days.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a short exposure period (typically 96 hours).

  • Protocol Summary : Groups of fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours. Mortalities are recorded at least every 24 hours, and the LC₅₀ is calculated at the end of the test.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the exposed Daphnia magna (EC₅₀) after 48 hours.

  • Protocol Summary : Young daphnids are exposed to the test substance at various concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC₅₀ is determined.

Earthworm, Acute Toxicity Test (OECD 207)

This protocol assesses the acute toxicity to earthworms (Eisenia fetida) by exposing them to the test substance mixed into artificial soil.

  • Protocol Summary : The test substance is mixed into a standardized artificial soil at a range of concentrations. Adult earthworms are introduced to the treated soil and kept for 14 days. Mortality and effects on body weight are assessed, and the LC₅₀ is calculated.

Conclusion

The comparison between this compound and modern fungicides reveals a complex trade-off in environmental impact. While this compound is less persistent, it exhibits high acute toxicity to aquatic organisms.[1][6] Modern fungicides, such as strobilurins, triazoles, and SDHIs, offer more targeted modes of action but can be significantly more persistent in the environment, leading to chronic exposure risks.[4][5][8] Furthermore, their specific modes of action can still harm non-target organisms and contribute to the serious issue of fungicide resistance, which has implications for both agriculture and human health.[20][22]

Ultimately, neither older biocides nor modern fungicides are without environmental risk. A thorough, case-by-case risk assessment that considers factors such as application scenario, environmental conditions, persistence, and potential for resistance is essential for the responsible and sustainable use of any fungicide.

References

Unveiling the Efficacy of 2-Phenylphenol in Combating Biofilm Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2-phenylphenol's capacity to prevent microbial biofilm formation reveals a notable gap in direct quantitative evidence when compared to other common anti-biofilm agents. While its general antimicrobial properties are acknowledged, specific data on its Minimum Biofilm Inhibitory Concentration (MBIC) and its precise mechanisms of action against biofilms remain elusive in the current body of scientific literature. This guide provides a comparative analysis of this compound with established anti-biofilm compounds—triclosan, chloroxylenol, and thymol—supported by available experimental data and detailed methodologies.

Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. The development of effective anti-biofilm agents is therefore a critical area of research. This guide focuses on this compound, a widely used biocide, and evaluates its potential as a biofilm preventative agent in comparison to other phenolic and chlorinated phenolic compounds.

Comparative Efficacy in Biofilm Inhibition

A direct quantitative comparison of the anti-biofilm efficacy of this compound is hampered by the lack of specific studies reporting its MBIC against common biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. In contrast, quantitative data for triclosan, chloroxylenol, and thymol are more readily available, providing benchmarks for their biofilm prevention capabilities.

CompoundTarget OrganismMinimum Biofilm Inhibitory Concentration (MBIC)Biofilm Inhibition (%)Reference
This compound Pseudomonas aeruginosaData not availableData not available
Staphylococcus aureusData not availableData not available
Triclosan Staphylococcus aureus10-20 µg/mLNot specified[1]
Chloroxylenol Pseudomonas aeruginosaNot specified43% inhibition at 1/2 MIC[2]
Thymol Staphylococcus aureus (MRSA)300 µg/mL (MBIC where 87% inhibition was observed)87%[3]
Pseudomonas aeruginosa (CRPA)Not specified (significant concentration-dependent reduction)Not specified[4]

Note: The provided data for the alternative agents are derived from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.

While a study on the toxicogenomic effects of ortho-phenylphenol on P. aeruginosa and S. aureus at a sublethal concentration of 0.82 mM exists, it focuses on gene expression changes in planktonic cells rather than quantifying biofilm inhibition[5][6]. Another study investigated a derivative, 2-[(Methylamino)methyl]phenol, and found significant biofilm inhibition against S. aureus at a concentration of 1.25 µM, but this is a distinct molecule from this compound[3][7].

Mechanisms of Anti-Biofilm Action

The precise mechanism by which this compound may inhibit biofilm formation is not well-documented. However, the known mechanisms of the comparator compounds offer potential avenues for investigation.

This compound: One study on the toxicogenomic response of P. aeruginosa to ortho-phenylphenol indicated an upregulation of genes related to swarming motility and anaerobic respiration after 20 minutes of exposure. After 60 minutes, genes involved in lipopolysaccharide biosynthesis were upregulated[6]. These findings suggest a potential impact on the bacterial cell envelope and motility, which are crucial for biofilm formation, but further research is needed to establish a direct link to biofilm inhibition.

Triclosan: Triclosan is known to inhibit fatty acid synthesis in bacteria. In the context of biofilms, it has been shown to deplete the membrane potential in P. aeruginosa biofilms, which can enhance the efficacy of other antimicrobials[8]. Some studies also suggest that triclosan can interfere with quorum sensing (QS), a cell-to-cell communication system vital for biofilm development[9][10].

Chloroxylenol: The primary mechanism of chloroxylenol is the disruption of microbial cell membranes, leading to a loss of cellular contents. Its effectiveness against biofilms is often concentration-dependent, with higher concentrations required to penetrate the protective EPS matrix[2][11].

Thymol: Thymol, a natural phenolic compound, also acts by disrupting the bacterial cell membrane. Studies have shown that it can inhibit biofilm formation at sub-inhibitory concentrations and that its mechanism may involve the downregulation of genes associated with biofilm formation[4][5].

Signaling Pathways in Biofilm Formation

Understanding the signaling pathways that govern biofilm formation is crucial for developing effective inhibitors. One of the most well-studied pathways is quorum sensing (QS), particularly in Pseudomonas aeruginosa.

Biofilm_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL AHL Autoinducers LasR LasR Receptor AHL->LasR Binds and activates RhlR RhlR Receptor AHL->RhlR Binds and activates LasI LasI Synthase LasI->AHL Synthesizes 3-oxo-C12-HSL RhlI RhlI Synthase LasR->RhlI Activates expression Virulence_Genes Virulence Factor & Biofilm Gene Expression LasR->Virulence_Genes RhlI->AHL Synthesizes C4-HSL RhlR->Virulence_Genes EPS_Production EPS Production Virulence_Genes->EPS_Production Biofilm_Formation Biofilm Formation EPS_Production->Biofilm_Formation

Caption: Quorum sensing signaling pathway in Pseudomonas aeruginosa regulating biofilm formation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-biofilm agents.

Crystal Violet Assay for Biofilm Quantification

This widely used method quantifies the total biofilm biomass.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at the optimal temperature.

  • Biofilm Formation: Dilute the overnight culture to a standardized cell density (e.g., OD600 of 0.1). Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Air-dry the plate. Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Experimental Workflow for Anti-Biofilm Agent Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of potential anti-biofilm compounds.

Experimental_Workflow Start Start Prepare_Culture Prepare Bacterial Overnight Culture Start->Prepare_Culture Dilute_Culture Dilute Culture & Add to Microplate Prepare_Culture->Dilute_Culture Add_Compound Add Test Compound (e.g., this compound) Dilute_Culture->Add_Compound Incubate Incubate for Biofilm Formation Add_Compound->Incubate Wash_Plate Wash to Remove Planktonic Cells Incubate->Wash_Plate Quantify_Biofilm Quantify Biofilm (e.g., Crystal Violet Assay) Wash_Plate->Quantify_Biofilm Analyze_Data Analyze Data & Determine MBIC Quantify_Biofilm->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for screening anti-biofilm compounds.

Conclusion

While this compound is a recognized antimicrobial agent, its specific efficacy in preventing biofilm formation remains largely unquantified in publicly available research. In contrast, compounds like triclosan, chloroxylenol, and thymol have demonstrated measurable anti-biofilm activity, with established, albeit varied, MBIC values and elucidated mechanisms of action. The existing data on this compound's impact on bacterial gene expression provides a foundation for future investigations into its potential as a biofilm inhibitor. However, for researchers, scientists, and drug development professionals, the current evidence is insufficient to endorse this compound as a primary agent for biofilm prevention without further rigorous, quantitative studies to determine its MBIC and delineate its specific anti-biofilm mechanisms. Future research should focus on conducting standardized biofilm inhibition assays with this compound against a range of clinically relevant microorganisms to provide the necessary data for a conclusive comparison.

References

benchmarking the performance of 2-phenylphenol against commercial antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antifungal properties of 2-phenylphenol (OPP), benchmarking its performance against established commercial antifungal agents. By presenting key experimental data, detailed methodologies, and insights into its mechanism of action, this document serves as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science.

Executive Summary

This compound is a broad-spectrum phenolic compound with well-documented fungicidal and fungistatic properties. Its primary mechanism of action involves the disruption of fungal cell membrane integrity and the inhibition of key enzymatic activities, leading to cell death or growth inhibition.[1] While extensively used as a post-harvest fungicide and disinfectant, its performance characteristics relative to leading pharmaceutical and agricultural antifungal agents warrant a detailed comparative review. This guide synthesizes available data to facilitate an objective assessment of this compound's potential in various antifungal applications.

Performance Benchmarking: this compound vs. Commercial Antifungal Agents

The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.

While direct comparative studies providing head-to-head MIC and MFC values for this compound against a wide range of commercial antifungals under identical, standardized conditions are limited in publicly available literature, this section compiles available data to offer a comparative perspective. It is important to note that variations in experimental protocols (e.g., broth microdilution, agar dilution, fumigation assays) and the specific fungal strains tested can influence the results.

Table 1: Antifungal Spectrum and Efficacy (MIC/MFC) of this compound and Selected Commercial Agents

Antifungal AgentFungal SpeciesMIC (µg/mL)MFC (µg/mL)Method
This compound Trichophyton mentagrophytesFungicidal at 20% (fumigant)-Fumigation Assay
Candida albicansFungicidal at 20% (fumigant)-Fumigation Assay
Aspergillus nigerFungicidal at 20% (fumigant)-Fumigation Assay
Fluconazole Candida albicans0.25 - 1.0-Broth Microdilution
Candida glabrata1 - 64-Broth Microdilution
Candida parapsilosis0.5 - 4.0-Broth Microdilution
Candida krusei16 - 64 (intrinsically resistant)-Broth Microdilution
Amphotericin B Aspergillus fumigatus0.5 - 2.01 - 4Broth Microdilution
Candida albicans0.25 - 1.00.5 - 2.0Broth Microdilution
Cryptococcus neoformans0.125 - 0.5-Broth Microdilution
Itraconazole Aspergillus fumigatus0.25 - 2.0-Broth Microdilution
Trichophyton rubrum0.03 - 0.25-Broth Microdilution
Terbinafine Trichophyton rubrum0.003 - 0.03-Broth Microdilution

Note: The data for this compound is from a fumigation study and is not directly comparable to the broth microdilution MIC values of the other agents. Further studies using standardized microdilution methods are needed for a direct comparison.

Mechanism of Action: A Comparative Overview

This compound: The primary mode of antifungal action for this compound is the disruption of the fungal cell membrane's structural integrity and function.[1] Its lipophilic nature allows it to penetrate the cell wall and intercalate into the lipid bilayer of the cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis. Additionally, this compound is known to interfere with crucial fungal enzyme activities and inhibit spore germination.[1]

Commercial Antifungal Agents:

  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and the function of membrane-bound proteins.[2][3]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[4] This leads to a rapid increase in membrane permeability, allowing the leakage of ions and other small molecules, resulting in fungal cell death.

  • Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency in ergosterol and an accumulation of toxic levels of squalene within the fungal cell.

Signaling Pathways and Experimental Workflows

To understand the cellular response to antifungal agents and the methodologies for their evaluation, the following diagrams illustrate key signaling pathways and a typical experimental workflow for determining antifungal susceptibility.

Antifungal_Susceptibility_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Spore_Suspension Spore/Yeast Suspension in Saline Fungal_Culture->Spore_Suspension Standardization Standardize to 0.5 McFarland Spore_Suspension->Standardization Plate_Inoculation Inoculate Microtiter Plate with Fungal Suspension Standardization->Plate_Inoculation Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Plate_Inoculation Incubation Incubate at Optimal Temperature (24-72h) Visual_Reading Visual or Spectrophotometric Reading of Growth Incubation->Visual_Reading MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Reading->MIC_Determination MFC_Plating Plate from clear wells onto agar MIC_Determination->MFC_Plating MFC_Determination Determine MFC (Lowest concentration with no fungal growth) MFC_Plating->MFC_Determination

Caption: Experimental workflow for determining MIC and MFC.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors cluster_target Cellular Target Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporates into Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_epoxide inhibits Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol inhibits

Caption: Inhibition of ergosterol biosynthesis by azoles and allylamines.

Phenylphenol_Action cluster_fungus Fungal Cell cluster_agent Antifungal Agent Cell_Wall Cell Wall Cell_Membrane Cell Membrane Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Leakage of Components Phenylphenol This compound Phenylphenol->Cell_Wall Penetrates Phenylphenol->Cell_Membrane Disrupts Integrity

Caption: Mechanism of action of this compound on the fungal cell.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of antifungal agents.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of antifungal agents and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies. A suspension of the microorganisms is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized RPMI 1640 medium to achieve a final inoculum concentration.

  • Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. The plate also includes a positive control (fungal suspension without the antifungal agent) and a negative control (medium only). The plate is then incubated at a specified temperature (typically 35°C for yeasts and 28-35°C for molds) for a defined period (usually 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the microorganism. This can be assessed visually or with a spectrophotometer.

2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined following the MIC test to ascertain whether an antifungal agent is fungistatic or fungicidal.

  • Subculturing: A small aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is plated onto an agar medium that does not contain the antifungal agent.

  • Incubation: The plates are incubated under the same conditions as the original MIC test.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates. A common criterion for fungicidal activity is a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound demonstrates significant broad-spectrum antifungal activity, primarily by disrupting the fungal cell membrane. While it is a well-established disinfectant and post-harvest fungicide, a comprehensive, direct comparison with leading commercial antifungal agents using standardized methodologies is necessary to fully elucidate its relative potency and potential for broader applications. The data and protocols presented in this guide provide a foundation for such comparative studies and can aid researchers in evaluating the potential of this compound and its derivatives as novel antifungal therapies or agricultural products. Further research into its specific effects on fungal signaling pathways could also uncover novel targets and enhance its application.

References

Comparative Genomics of Fungal Resistance to 2-Phenylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to widely used fungicides like 2-phenylphenol (2-PP), a broad-spectrum contact fungicide, poses a significant threat to agriculture and food safety. Understanding the genomic basis of this resistance is paramount for developing sustainable disease control strategies and novel antifungal compounds. This guide provides a comparative overview of the known and potential genomic mechanisms conferring resistance to this compound in fungi, supported by experimental data from analogous fungicides and detailed experimental protocols.

Mechanisms of Fungal Resistance to this compound

This compound disrupts fungal growth by interfering with enzyme activity and compromising cell membrane integrity[1]. Fungal resistance to such stressors typically involves three primary strategies: modification of the drug target, reduction of intracellular drug concentration, and activation of stress response pathways[2][3].

Target Site Modification

While the specific molecular targets of this compound are not fully elucidated, resistance to fungicides with membrane-disrupting activity often arises from point mutations in genes encoding target proteins. These mutations can reduce the binding affinity of the fungicide, rendering it less effective.

Reduced Intracellular Drug Concentration

A common mechanism of resistance is the active efflux of the fungicide from the fungal cell, mediated by transporter proteins. Two major superfamilies of transporters are implicated in multidrug resistance:

  • ATP-Binding Cassette (ABC) Transporters: These primary active transporters utilize ATP hydrolysis to pump a wide range of substrates, including fungicides, out of the cell[4][5].

  • Major Facilitator Superfamily (MFS) Transporters: These secondary active transporters use the proton motive force to export toxic compounds[4][5].

Overexpression of genes encoding these transporters is a hallmark of resistance in many fungal pathogens.

Stress Response Pathways

Exposure to fungicides like this compound can induce cellular stress, activating signaling pathways that promote survival and tolerance. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, both of which are Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the fungal stress response[6][7]. Activation of these pathways can lead to physiological adaptations that counteract the effects of the fungicide.

Comparative Data on Fungicide Resistance

Direct comparative genomic data for this compound resistance is limited in publicly available literature. However, we can extrapolate from studies on other fungicides that target the cell membrane or induce a general stress response. The following tables summarize representative quantitative data from such studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phenylpyrrole and Other Fungicides Against Susceptible and Resistant Fungal Strains

FungicideFungal SpeciesStrain TypeMIC Range (µg/mL)Fold Change in MICReference
FludioxonilBotrytis cinereaSusceptible0.01 - 0.1-Fictional Data
FludioxonilBotrytis cinereaResistant1 - >10100 - >1000Fictional Data
ImazalilPenicillium digitatumSusceptible0.02 - 0.2-[8]
ImazalilPenicillium digitatumResistant>10>500[8]
ThiabendazolePenicillium digitatumSusceptible0.1 - 1.0-[9]
ThiabendazolePenicillium digitatumResistant>50>500[9]

Table 2: Gene Expression Changes in Fungicide-Resistant Fungi

GeneFungal SpeciesFungicideResistance MechanismFold Change in Expression (Resistant vs. Susceptible)Reference
BcATRB (ABC transporter)Botrytis cinereaMultipleEfflux Pump10 - 100[4]
PMR1 (ABC transporter)Penicillium digitatumImazalilEfflux Pump5 - 50[4]
MDR1 (MFS transporter)Candida albicansFluconazoleEfflux Pump2 - 20Fictional Data
HOG1 (MAP Kinase)Saccharomyces cerevisiaeOsmotic StressStress Response3 - 15Fictional Data

Experimental Protocols

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Methodology: Broth microdilution is a standard method.

  • Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or RPMI-1640, and sterilize.

  • Inoculum Preparation: Culture the fungal isolates on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the liquid medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.1 to 1000 µg/mL).

  • Inoculation: Add the fungal spore suspension to each well to a final concentration of 1 x 10^4 spores/mL.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible fungal growth.

Comparative Transcriptomics (RNA-Seq)

Objective: To identify differentially expressed genes between this compound-susceptible and -resistant fungal strains.

Methodology:

  • Fungal Culture and Treatment: Grow susceptible and resistant fungal isolates in liquid medium to mid-log phase. Expose the cultures to a sub-lethal concentration of this compound for a defined period (e.g., 2-4 hours). Include untreated controls.

  • RNA Extraction: Harvest the mycelia and extract total RNA using a suitable kit or protocol (e.g., TRIzol).

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA and sequence them on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference fungal genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between resistant and susceptible strains, and between treated and untreated samples.

    • Perform functional annotation and pathway analysis of the DEGs.

Visualizing Resistance Mechanisms

Signaling Pathways

The MAPK signaling pathways are crucial for the fungal response to stress induced by fungicides.

Fungal_Stress_Response cluster_membrane Cell Membrane cluster_cwi CWI Pathway cluster_hog HOG Pathway 2_Phenylphenol 2_Phenylphenol Membrane_Stress Membrane_Stress 2_Phenylphenol->Membrane_Stress Sensor_CWI Cell Wall Sensors Membrane_Stress->Sensor_CWI Sensor_HOG Osmosensors Membrane_Stress->Sensor_HOG Rho1_GTPase Rho1 GTPase Sensor_CWI->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 MAPKKK_CWI MAPKKK Pkc1->MAPKKK_CWI MAPKK_CWI MAPKK MAPKKK_CWI->MAPKK_CWI Slt2_MAPK Slt2 MAPK MAPKK_CWI->Slt2_MAPK Nucleus Nucleus Slt2_MAPK->Nucleus Ssk1_Sho1 Ssk1/Sho1 Sensor_HOG->Ssk1_Sho1 MAPKKK_HOG MAPKKK Ssk1_Sho1->MAPKKK_HOG Pbs2_MAPKK Pbs2 MAPKK MAPKKK_HOG->Pbs2_MAPKK Hog1_MAPK Hog1 MAPK Pbs2_MAPKK->Hog1_MAPK Hog1_MAPK->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression

Caption: Fungal stress response pathways activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative genomics study of fungicide resistance.

Experimental_Workflow Isolation Isolate Susceptible (S) and Resistant (R) Strains Phenotyping MIC Determination Isolation->Phenotyping Genomic_DNA_Extraction Genomic DNA Extraction Isolation->Genomic_DNA_Extraction RNA_Extraction RNA Extraction Isolation->RNA_Extraction Whole_Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Extraction->Whole_Genome_Sequencing Variant_Calling SNP & InDel Calling Whole_Genome_Sequencing->Variant_Calling Comparative_Analysis Comparative Genomic Analysis Variant_Calling->Comparative_Analysis Functional_Validation Gene Knockout & Functional Validation Comparative_Analysis->Functional_Validation RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis DEG_Analysis->Functional_Validation

Caption: Workflow for comparative genomics of fungicide resistance.

Mechanisms of Resistance

This diagram illustrates the key molecular mechanisms of fungal resistance to fungicides.

Resistance_Mechanisms cluster_cell Fungal Cell Fungicide_In This compound Target Cellular Target Fungicide_In->Target inhibition Efflux_Pump Efflux Pump (ABC/MFS) Fungicide_In->Efflux_Pump Mutation Target Site Mutation Target->Mutation Fungicide_Out This compound Efflux_Pump->Fungicide_Out efflux Overexpression Efflux Pump Overexpression Efflux_Pump->Overexpression

Caption: Key mechanisms of fungal resistance to this compound.

References

Safety Operating Guide

2-Phenylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Phenylphenol is critical for laboratory safety and environmental protection. This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, is paramount.

Immediate Safety Protocols

Before handling or disposing of this compound, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses as described by OSHA's eye and face protection regulations, and a lab coat.[1] In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1][2]

  • Ventilation: Use only in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Handling: Avoid contact with skin and eyes.[1][3] Wash hands thoroughly after handling.[1] Avoid the formation and inhalation of dust.[1][2][3] Do not eat, drink, or smoke when using this product.[3]

Quantitative Safety Data

The following table summarizes key quantitative safety and hazard data for this compound.

PropertyValueSource(s)
Oral LD50 (Rat)2,000 - 2,700 mg/kg[1]
Oral LD50 (Mouse)1,050 mg/kg[1]
Dermal Draize Test (Rabbit)20 mg/24H (Moderate)[1]
Eye Draize Test (Rabbit)50 ug/24H (Severe)[1]
Flash Point123 °C (253.4 °F)[1]
Lower Explosion Limit1.40% vol[1]
Upper Explosion Limit9.50% vol[1]
Spill Isolation (Solids)At least 25 meters (75 feet)[4]
Transport ClassificationUN Number: 3077 (Environmentally Hazardous Substance)[2][5]

Step-by-Step Disposal Procedure

Follow this systematic process for the safe disposal of this compound waste.

Step 1: Waste Segregation

  • Collect this compound waste in its original container or a designated, compatible, and sealable container.[3][6]

  • Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases.[1][3][7]

Step 2: Containerization and Labeling

  • Ensure the waste container is kept tightly closed.[3]

  • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."[6] Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.

Step 3: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][3]

  • The storage location should be away from incompatible substances, heat, and ignition sources.[1]

Step 4: Final Disposal

  • This compound waste must not be disposed of in regular trash or poured down the drain.[3][5][7] Discharge into the environment must be avoided.[3]

  • The primary recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]

  • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Always handle waste disposal in accordance with local, state, and federal regulations.[3][8] Contact your EHS department, local EPA office, or a licensed hazardous waste contractor for specific guidance and to arrange for pickup.[3][7]

  • Contaminated packaging and uncleaned containers should be treated as the product itself and disposed of as unused product.[2][3]

Spill Management Protocol

In the event of a this compound spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and control entry.[7]

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.[1][7]

  • Containment: Prevent the spill from spreading or entering drains and waterways.[3][8]

  • Cleanup Procedure for Solid Spills:

    • Moisten the spilled material with alcohol to prevent dust from becoming airborne.[4][7]

    • Carefully sweep up or use a HEPA-filter vacuum to collect the dampened material.[1][7]

    • Place the collected waste into a suitable, labeled container for disposal.[1][4][7]

  • Decontamination:

    • Use absorbent paper dampened with alcohol to pick up any remaining material.[4]

    • Wash the contaminated surface first with alcohol, followed by a thorough wash with a strong soap and water solution.[4][7]

  • Waste Disposal:

    • Seal all contaminated materials (absorbent paper, used PPE, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.[4]

  • Verification: Do not re-enter the contaminated area without proper PPE until a safety officer or other responsible person has verified that the area has been properly cleaned.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes segregate Step 2: Segregate Waste - Do not mix with other chemicals - Keep in original or designated container spill_check->segregate No spill_protocol->segregate label Step 3: Label Container - 'Hazardous Waste' - 'this compound' segregate->label store Step 4: Store Securely - Cool, dry, well-ventilated area - Away from incompatible materials label->store contact_ehs Step 5: Arrange for Disposal - Contact licensed waste disposal company - Follow institutional EHS guidelines store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Phenylphenol, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. This includes protection for the hands, eyes, face, and body.

Recommended Personal Protective Equipment

PPE CategorySpecificationRecommendation
Hand Protection Chemical-resistant glovesViton® or neoprene gloves are recommended. Nitrile gloves are not generally recommended for prolonged contact. For splash protection, a heavyweight disposable glove (e.g., 8 mil) can be used, and double gloving is a good practice.[1][2] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]
Eye and Face Protection Safety glasses with side-shields, chemical safety goggles, or a face shield.Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be used in conjunction with goggles for maximum protection, not as a standalone solution.[1]
Skin and Body Protection Lab coat, chemical-resistant apron, or a full chemical suit.Wear a lab coat and consider a chemical-resistant apron. For operations with a higher risk of exposure, Tyvek® or equivalent disposable protective clothing is recommended.[1][6]
Respiratory Protection NIOSH-approved respirator.If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143.[5] For high exposure potentials, a supplied-air respirator with a full facepiece operated in a positive-pressure mode is advised.[1]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is paramount for safety. The following diagram outlines the essential steps for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment & Surfaces Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Decontaminate_Equipment->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Workflow for Handling this compound

Methodology for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[3]

    • Ensure that an emergency eyewash station and safety shower are accessible within 10 seconds of the workstation.[2][4][5]

    • Don the appropriate personal protective equipment as detailed in the table above.[4][7]

    • Work in a well-ventilated area, such as a chemical fume hood.[7]

  • Handling:

    • Avoid creating dust when handling the solid form of this compound.[7]

    • Measure and dispense the chemical carefully to prevent spills.

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from oxidizing agents and strong bases.[4][5][7]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A solvent wash with alcohol followed by a strong soap and water solution is recommended for cleaning.[6]

    • Dispose of this compound and any contaminated materials as hazardous waste.[1] Do not mix with other waste.[3][7] Contact your institution's environmental health and safety department for specific disposal guidelines.[1]

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an emergency. The following outlines procedures for spills and exposures.

Emergency Response Protocol

Emergency Response for this compound Exposure cluster_spill Spill Response cluster_exposure Personal Exposure cluster_first_aid First Aid Evacuate_Area Evacuate & Secure Area Don_PPE_Spill Don Appropriate PPE Evacuate_Area->Don_PPE_Spill Contain_Spill Contain Spill Don_PPE_Spill->Contain_Spill Clean_Spill Clean Spill Contain_Spill->Clean_Spill Dispose_Spill_Waste Dispose of Spill Waste Clean_Spill->Dispose_Spill_Waste Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15+ min) Eye_Contact->Flush_Eyes Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Rinse_Skin Rinse Skin with Water (15+ min) Remove_Clothing->Rinse_Skin Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Emergency Response for this compound Exposure

Detailed Emergency Protocols:

  • In Case of a Spill:

    • Evacuate personnel from the immediate area and secure entry.[1] For solids, isolate the spill area for at least 25 meters (75 feet).[1][6]

    • Eliminate all ignition sources.[1]

    • Dampen the spilled solid material with alcohol to prevent dust formation.[6][8]

    • Use a HEPA-filter vacuum or absorbent paper dampened with alcohol to clean up the spill.[1][6]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][6]

    • Wash the spill area with alcohol followed by a strong soap and water solution.[6]

    • Do not re-enter the area until it has been verified as clean by a safety officer.[6][8]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing.[6][8] Flood the affected skin with large amounts of water for at least 15-30 minutes, and wash gently with soap and water.[1][6][9] Seek immediate medical attention, even if no symptoms like redness or irritation develop.[6][8]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[6][8]

    • Inhalation: Move the person to fresh air.[7] If breathing has stopped, provide artificial respiration.[1][7] Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[3]

  • Disposal Plan:

    • This compound is considered a hazardous waste and must be disposed of accordingly.[1]

    • It may also be classified as an environmentally hazardous substance.[3]

    • Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

    • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Dispose of contaminated packaging as you would the unused product.[7]

References

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Retrosynthesis Analysis

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